Synthesis Pathway of 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Comprehensive Technical Guide
Executive Summary 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS 40377-35-3) is a highly valuable phenethylamine building block in medicinal chemistry. It is frequently utilized in the development of central nervous syst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS 40377-35-3) is a highly valuable phenethylamine building block in medicinal chemistry. It is frequently utilized in the development of central nervous system (CNS) therapeutics and anti-inflammatory agents, notably serving as a critical precursor in the synthesis of Formyl Peptide Receptor 2 (FPR2) agonists[1]. The presence of the gem-dimethyl group at the alpha position relative to the aromatic ring introduces significant steric bulk, which enhances metabolic stability by preventing oxidative degradation[1]. Meanwhile, the para-fluoro substitution modulates lipophilicity and target binding affinity. This whitepaper details the authoritative, field-proven synthetic route to this molecule, emphasizing mechanistic causality and self-validating experimental protocols.
Retrosynthetic Analysis & Pathway Rationale
The primary synthetic challenge in constructing this beta,beta-disubstituted phenethylamine scaffold is the precise formation of the quaternary carbon center adjacent to both an aromatic ring and a primary amine.
The Chosen Strategy: The most robust method involves the double alpha-alkylation of 4-fluorophenylacetonitrile, followed by the selective reduction of the sterically hindered nitrile intermediate to the primary amine[1].
Figure 1: Two-step synthesis pathway of 2-(4-Fluorophenyl)-2-methylpropan-1-amine.
Causality in Reagent Selection
Deprotonation & Alkylation: 4-fluorophenylacetonitrile[2] possesses relatively acidic alpha-protons (pKa ~ 21) due to the electron-withdrawing nature of both the cyano and the fluorophenyl groups. Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to irreversibly generate the carbanion. Methyl iodide (CH3I) acts as a highly reactive electrophile for the subsequent SN2 substitutions.
Nitrile Reduction: The resulting 2-(4-fluorophenyl)-2-methylpropanenitrile[3] contains a highly sterically hindered cyano group. While Lithium Aluminum Hydride (LiAlH4) is a traditional choice, Borane Dimethylsulfide (BH3-SMe2) is preferred for its superior chemoselectivity and milder reaction profile. Borane, an electrophilic reducing agent, coordinates directly to the nitrile nitrogen, facilitating hydride transfer without risking the reductive defluorination of the aromatic ring[1].
Step-by-Step Experimental Protocols
The following protocols are designed as self-validating systems, where physical observations confirm the success of mechanistic transitions.
Step 1: Synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile
Self-Validating Logic: Hydrogen gas evolution acts as a real-time stoichiometric indicator of active deprotonation. TLC monitoring ensures complete conversion of the mono-methylated intermediate.
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) in anhydrous Tetrahydrofuran (THF).
Deprotonation: Cool the suspension to 0 °C. Add a solution of 4-fluorophenylacetonitrile (1.0 equiv) in THF dropwise. Observation: Effervescence (H2 gas) will occur immediately. Stir for 30 minutes until gas evolution ceases, indicating complete formation of the initial carbanion.
Alkylation: Add Methyl Iodide (CH3I, 2.5 equiv) dropwise at 0 °C. Allow the reaction mixture to slowly warm to room temperature (r.t.).
Extended Reaction: Stir the mixture at r.t. for 48 hours. Causality: The second methylation is significantly slower due to the steric hindrance of the newly formed tertiary carbon; extended time is strictly required for the quaternary center formation[1].
Workup: Carefully quench the excess NaH with cold water at 0 °C. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the intermediate nitrile (Typical yield: ~35%)[1].
Step 2: Reduction to 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Self-Validating Logic: The acidic quench is mandatory to break down the stable borane-amine complex, ensuring the free amine can be isolated during the subsequent basic extraction phase.
Borane Addition: Dissolve the purified 2-(4-fluorophenyl)-2-methylpropanenitrile (1.0 equiv) in anhydrous THF under argon. Add 10 M Borane Dimethylsulfide complex (BH3-SMe2, 3.0 equiv) dropwise at room temperature.
Reduction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the disappearance of the nitrile peak via IR spectroscopy (~2240 cm⁻¹) or TLC.
Acidic Quench: Cool the mixture to 0 °C and carefully add 3 N HCl dropwise to destroy excess borane and hydrolyze the borazine intermediate[1]. Caution: Vigorous hydrogen gas evolution will occur. Stir for 1 hour.
Isolation: Concentrate the mixture to remove THF. Basify the remaining aqueous solution to pH > 10 using 2 M NaOH. Extract the free-based amine with Dichloromethane (DCM) or EtOAc.
Purification: Dry the organic extracts (Na2SO4), concentrate, and purify via acid-base extraction or column chromatography to yield the final primary amine (Typical yield: ~38%)[1].
Figure 2: Step-by-step experimental workflow and isolation logic.
Quantitative Data & Optimization Summaries
Table 1: Reagent Stoichiometry and Function for Double Alkylation
Reagent
Equivalents
Role
Chemical Rationale
4-Fluorophenylacetonitrile
1.0
Starting Material
Provides the core aryl and nitrile functionalities.
Sodium Hydride (NaH)
2.5
Base
Excess required to drive double deprotonation; non-nucleophilic nature prevents side reactions.
Methyl Iodide (CH3I)
2.5
Alkylating Agent
Excellent leaving group (iodide) for rapid SN2 methylation.
Table 2: Comparison of Nitrile Reduction Strategies
Reducing Agent
Selectivity
Yield Profile
Safety & Scalability Considerations
BH3-SMe2
High (Electrophilic)
Moderate to Good
Safer than LiAlH4; requires careful acidic quench to release amine from the borane complex.
LiAlH4
Low (Nucleophilic)
High, but prone to side reactions
Pyrophoric; difficult workup due to aluminum salts; risk of reductive defluorination.
Raney Ni / H2
Moderate
Variable
Requires high-pressure reactors; green chemistry compliant, but setup intensive.
References
Title: Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Physicochemical and Pharmacological Profiling of 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Technical Guide
Executive Summary & Structural Rationale As drug development increasingly targets highly specific monoamine transporter modulators, 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) has emerged as a compelling...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
As drug development increasingly targets highly specific monoamine transporter modulators, 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) has emerged as a compelling scaffold. Structurally, this compound is a
β,β
-dimethylphenethylamine derivative featuring a para-fluoro substitution on the aromatic ring.
Expert Insight on Causality: The strategic placement of the gem-dimethyl group at the
β
-carbon (C2 of the propane chain) severely restricts the conformational flexibility of the ethylamine side chain. This rigidification shifts binding affinity preferentially towards the Dopamine Transporter (DAT)[1]. Furthermore, the para-fluorine atom serves a dual purpose: it increases overall lipophilicity for enhanced blood-brain barrier (BBB) penetration and acts as an isosteric metabolic block, preventing rapid para-hydroxylation by CYP2D6 enzymes.
Note on Nomenclature and Chirality: Certain commercial databases erroneously classify this compound as a chiral entity (e.g., misidentifying it as a 3-(4-fluorophenyl) derivative)[1]. However, true 2-(4-fluorophenyl)-2-methylpropan-1-amine possesses two identical methyl groups at the C2 position, rendering the molecule achiral . This structural distinction is critical for downstream receptor binding assays, as stereoselective interactions are not applicable.
Physicochemical Profiling
Understanding the physicochemical properties of 2-(4-Fluorophenyl)-2-methylpropan-1-amine is foundational for formulation and assay design. The data below synthesizes key parameters for both the free base[2] and its hydrochloride salt[3].
Property
Value
Causality / Significance in Drug Design
Molecular Formula
C₁₀H₁₄FN
Represents the core
β,β
-dimethylphenethylamine scaffold[2].
Molecular Weight (Base)
167.23 g/mol
Low molecular weight ensures high ligand efficiency and optimal BBB permeability[2].
Molecular Weight (HCl)
203.69 g/mol
The hydrochloride salt form maximizes aqueous solubility for in vitro assays[3].
Topological Polar Surface Area
26.0 Ų
Falls well below the 90 Ų threshold, predicting excellent CNS penetration.
Predicted pKa
~9.8
The primary amine is protonated at physiological pH (7.4), enabling crucial ionic interactions with Asp79 in the DAT binding pocket.
Calculated LogP (cLogP)
~2.4
The para-fluoro substitution enhances lipophilicity compared to unfluorinated analogs, ideal for crossing lipid bilayers.
Pharmacodynamics: Dopaminergic Modulation
2-(4-Fluorophenyl)-2-methylpropan-1-amine exhibits a potent, mixed-mechanism modulation of dopaminergic terminals[1]. Unlike pure reuptake inhibitors (e.g., cocaine), this compound acts as a substrate-type releaser.
DAT Inhibition: It binds to the orthosteric site of DAT with an IC₅₀ of 0.67 µM, blocking the inward transport of extracellular dopamine[1].
Reverse Transport (Efflux): Upon translocation into the presynaptic terminal, it induces a conformational shift in DAT, promoting reverse transport with an EC₅₀ of 200 nM for dopamine release[1].
Fig 1: Pharmacodynamic mechanism illustrating mixed DAT inhibition and dopamine efflux.
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning built-in checkpoints confirm the success of the procedure before proceeding to the next step.
Protocol A: Chemical Synthesis via Nitrile Alkylation & Reduction
This workflow constructs the
β,β
-dimethylated backbone from commercially available precursors.
Fig 2: Step-by-step chemical synthesis workflow via gem-dimethylation and nitrile reduction.
Step-by-Step Methodology:
α
-Dimethylation: Dissolve 4-fluorophenylacetonitrile in anhydrous THF. Cool to 0°C and add 2.5 equivalents of Sodium Hydride (NaH). Slowly add 2.5 equivalents of Methyl Iodide (MeI).
Causality: NaH deprotonates the acidic
α
-carbon. The excess reagents force the reaction to the fully gem-dimethylated state, preventing mono-methylated impurities.
Self-Validation Checkpoint: Perform ¹H-NMR on the crude extract. The complete disappearance of the benzylic CH₂ protons (~3.8 ppm) and the appearance of a sharp 6H singlet (~1.4 ppm) confirms successful gem-dimethylation.
Nitrile Reduction: Suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether. Dropwise add the 2-(4-fluorophenyl)-2-methylpropanenitrile intermediate. Reflux for 4 hours.
Causality: LiAlH₄ is a potent reducing agent necessary to fully reduce the sterically hindered nitrile into a primary amine.
Self-Validation Checkpoint: Run FT-IR spectroscopy. The disappearance of the sharp nitrile stretch (~2240 cm⁻¹) and the appearance of broad N-H stretches (~3300 cm⁻¹) validates primary amine formation.
Hydrochloride Salt Formation: Bubble anhydrous HCl gas through the ethereal free base solution until precipitation ceases. Filter and dry to yield 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride[4].
Protocol B: In Vitro DAT Efflux Assay
This protocol measures the 200 nM EC₅₀ for dopamine release[1], utilizing a critical negative control to validate the efflux mechanism.
Step-by-Step Methodology:
Cell Preparation: Culture HEK-293 cells stably expressing human DAT (hDAT) in 24-well plates until 80% confluent.
Tracer Loading: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Incubate with 20 nM [³H]-dopamine for 30 minutes at 37°C to load the intracellular space.
Washing: Rapidly wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]-dopamine.
Compound Application: Apply serial dilutions (10 nM to 10 µM) of 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride[3] in warm KRH buffer. Incubate for 15 minutes.
Quantification: Collect the extracellular buffer and lyse the cells. Measure radioactivity in both fractions using liquid scintillation counting to calculate the percentage of fractional release.
Self-Validation (The GBR-12909 Control): In parallel, run a control well using GBR-12909 (a pure, non-releasing DAT reuptake inhibitor).
Causality: If GBR-12909 causes significant [³H]-dopamine efflux, the cell membranes are compromised (false positive). If GBR-12909 causes zero efflux while your test compound causes dose-dependent efflux, the system is intact. This validates that the observed 200 nM EC₅₀ is driven by true substrate-mediated reverse transport, not membrane degradation.
References
NextSDS. "2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride — Chemical Substance Information."
URL:[Link]
2-(4-Fluorophenyl)-2-methylpropan-1-amine mechanism of action
An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant scarcity of information regarding the mechanism of action for the specific compound, 2-(4-Fluorophenyl)-2-meth...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant scarcity of information regarding the mechanism of action for the specific compound, 2-(4-Fluorophenyl)-2-methylpropan-1-amine. This substance does not appear to be a registered pharmaceutical agent, nor is it a widely documented research chemical with an established pharmacological profile.
Searches for this compound and its potential synonyms, such as 4-Fluoro-α,α-dimethylphenethylamine, do not yield the primary literature, clinical trial data, or comprehensive reviews necessary to construct an in-depth technical guide that meets the required standards of scientific integrity and authoritative grounding. The core requirements of detailing its molecular targets, signaling pathways, and validated experimental protocols cannot be fulfilled due to the absence of published research.
Therefore, a detailed whitepaper on the mechanism of action of 2-(4-Fluorophenyl)-2-methylpropan-1-amine cannot be provided at this time. To generate the requested content, a different, well-characterized compound with a substantial body of published scientific evidence would be required.
Exploratory
Spectroscopic data (NMR, IR, MS) of 2-(4-Fluorophenyl)-2-methylpropan-1-amine
An in-depth technical analysis of the spectroscopic properties of 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3 for the free base; 1312760-45-4 for the hydrochloride salt)[1] requires a rigorous understandin...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of the spectroscopic properties of 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3 for the free base; 1312760-45-4 for the hydrochloride salt)[1] requires a rigorous understanding of molecular fragmentation, nuclear spin coupling, and vibrational modes. As a primary aliphatic amine anchored to a para-fluorophenyl isobutyl scaffold, this compound presents a unique set of spectroscopic signatures that are highly relevant for pharmaceutical development, particularly in the synthesis of CNS-active agents and kinase inhibitors.
This whitepaper provides a comprehensive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) profiles of this molecule, establishing a self-validating framework for its structural confirmation.
Structural & Physicochemical Profiling
Before diving into the spectral data, it is critical to map the molecular architecture. The structure consists of a central quaternary carbon (C2) bonded to two equivalent methyl groups, a primary aminomethyl group (-CH₂NH₂), and a para-fluorophenyl ring. This high degree of symmetry and the presence of the spin-½ ¹⁹F nucleus dictate the compound's spectroscopic behavior.
Diagram 1: Multi-modal spectroscopic validation workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive proof of connectivity. The presence of the fluorine atom (¹⁹F, 100% natural abundance, spin I = ½) introduces heteronuclear scalar coupling that splits both the ¹H and ¹³C signals, serving as an internal diagnostic tool.
¹H NMR (400 MHz, CDCl₃)
The proton spectrum is defined by the symmetry of the molecule and the inductive effects of the substituents:
Aliphatic Region: The two methyl groups attached to the quaternary C2 carbon are chemically and magnetically equivalent, appearing as a sharp 6H singlet at ~1.30 ppm. The methylene protons (C1-H₂) are isolated from any adjacent protons by the quaternary C2 carbon, resulting in a sharp 2H singlet at ~2.75 ppm. The amine protons (-NH₂) typically appear as a broad, exchangeable 2H singlet around 1.20 ppm.
Aromatic Region: The para-substituted benzene ring creates an AA'BB' spin system, which is further complicated by fluorine coupling. The protons ortho to the fluorine (H3', H5') are split by both the adjacent protons (
3JHH≈8.5
Hz) and the fluorine (
3JHF≈8.5
Hz). Because these coupling constants are nearly identical, the signal collapses into a pseudo-triplet at ~6.98 ppm. The protons meta to the fluorine (H2', H6') are split by the adjacent protons (
3JHH≈8.5
Hz) and weakly by the fluorine (
4JHF≈5.5
Hz), appearing as a doublet of doublets (dd) at ~7.32 ppm.
¹³C NMR (100 MHz, CDCl₃)
The ¹³C spectrum is the hallmark of fluorinated aromatics. The scalar coupling between ¹³C and ¹⁹F (
nJCF
) propagates through the aromatic ring, providing a predictable attenuation of coupling constants over distance[2][3]:
C4' (C-F): Appears at ~161.5 ppm as a large doublet with a one-bond coupling constant (
1JCF≈245
Hz).
C3', C5' (ortho to F): Appears at ~115.2 ppm as a doublet (
2JCF≈21
Hz).
C2', C6' (meta to F): Appears at ~127.4 ppm as a doublet (
3JCF≈8
Hz).
C1' (para to F): Appears at ~142.1 ppm as a doublet (
4JCF≈3
Hz).
Aliphatic Carbons: The quaternary carbon (C2) appears at ~39.5 ppm, the equivalent methyls at ~26.0 ppm, and the aminomethyl carbon (C1) at ~53.2 ppm.
Table 1: Consolidated NMR Data Summary
Nucleus
Chemical Shift (δ, ppm)
Multiplicity & Integration
Coupling Constant (
J
, Hz)
Assignment
¹H
1.20
br s, 2H
-
-NH₂ (exchangeable)
¹H
1.30
s, 6H
-
-C(CH ₃)₂
¹H
2.75
s, 2H
-
-CH ₂-NH₂
¹H
6.98
pseudo-t, 2H
J≈8.5
Ar-H (ortho to F)
¹H
7.32
dd, 2H
JHH≈8.5
,
JHF≈5.5
Ar-H (meta to F)
¹³C
26.0
s
-
-C(C H₃)₂
¹³C
39.5
s
-
-C (CH₃)₂ (quaternary)
¹³C
53.2
s
-
-C H₂-NH₂
¹³C
115.2
d
2JCF≈21
Ar-C (ortho to F)
¹³C
127.4
d
3JCF≈8
Ar-C (meta to F)
¹³C
142.1
d
4JCF≈3
Ar-C (para to F)
¹³C
161.5
d
1JCF≈245
Ar-C (C-F)
Mass Spectrometry (EI-MS, 70 eV)
Electron Ionization Mass Spectrometry (EI-MS) of 2-(4-Fluorophenyl)-2-methylpropan-1-amine yields a highly predictable fragmentation pattern governed by Stevenson's Rule and the stability of the resulting carbocations and iminium ions.
The molecular ion peak (
M+∙
) at m/z 167 is typically weak, which is characteristic of aliphatic primary amines. The dominant fragmentation pathway is α-cleavage . The cleavage of the C1-C2 bond expels the bulky 4-fluorocumyl radical, leaving the highly stable, resonance-stabilized primary iminium ion
[CH2=NH2]+
. For primary amines with an unbranched α-carbon, this universally results in the base peak at m/z 30 [4][5][6].
A secondary pathway involves benzylic cleavage, where the loss of the aminomethyl radical (
∙CH2NH2
) generates the fluorocumyl cation
[4−F−C6H4−C(CH3)2]+
at m/z 137 .
Infrared spectroscopy provides orthogonal validation of the functional groups. The spectrum is dominated by the primary amine N-H stretching and the intense C-F stretching vibrations. The C-F bond possesses a large dipole moment, meaning its stretching vibration causes a massive change in the dipole, resulting in one of the strongest bands in the IR spectrum[7][8][9].
N-H Stretching: As a primary amine, the molecule exhibits two distinct N-H stretching bands (asymmetric and symmetric) in the 3350–3280 cm⁻¹ region.
C-H Stretching: Aromatic
sp2
C-H stretches appear just above 3000 cm⁻¹ (~3050 cm⁻¹), while the aliphatic
sp3
C-H stretches from the methyl and methylene groups appear below 3000 cm⁻¹ (2960, 2870 cm⁻¹).
C-F Stretching: A very strong, broad absorption band is observed at ~1220 cm⁻¹. The exact frequency of the C-F stretch is highly sensitive to the local electrostatic environment but reliably falls in the 1110–1350 cm⁻¹ range for fluorinated aromatics[10].
Aromatic Out-of-Plane Bending: A strong, sharp band at ~830 cm⁻¹ is diagnostic of two adjacent aromatic protons, confirming the para-disubstituted nature of the benzene ring.
To ensure reproducibility across laboratories, the following self-validating protocols must be adhered to during spectral acquisition.
Protocol 1: NMR Sample Preparation and Acquisition
Sample Prep: Dissolve 15–20 mg of the free base (or HCl salt neutralized with a basic wash) in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.
Instrument Tuning: Tune and match the probe for ¹H (400 MHz) and ¹³C (100 MHz). If available, acquire a ¹⁹F spectrum (376 MHz) to directly observe the fluorine resonance (typically around -116 ppm relative to
CFCl3
).
Acquisition Parameters (¹H): Spectral width of 12 ppm, relaxation delay (D1) of 1.0 s, 16 scans.
Acquisition Parameters (¹³C): Spectral width of 250 ppm, relaxation delay (D1) of 2.0 s, minimum 512 scans with ¹H decoupling (WALTZ-16).
Protocol 2: GC-EI-MS Analysis
Derivatization (Optional but Recommended): While the free base can be injected directly, primary amines are prone to peak tailing on GC columns. Derivatization with Trifluoroacetic anhydride (TFAA) to form the corresponding amide improves volatility and peak shape.
Injection: Inject 1 µL of a 1 mg/mL solution (in DCM or Hexane) into the GC inlet at 250 °C (Split ratio 50:1).
Separation: Use a standard 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Temperature program: 60 °C hold for 1 min, ramp at 15 °C/min to 280 °C.
Ionization: Electron Ionization source set to 70 eV, source temperature 230 °C. Scan range m/z 20 to 300.
Protocol 3: FT-IR (ATR) Acquisition
Background: Collect a background spectrum of the clean, dry Diamond or ZnSe ATR crystal (32 scans, 4 cm⁻¹ resolution).
Sample Application: Place a neat drop of the liquid free base (or a few crystals of the HCl salt) directly onto the ATR crystal. Apply the pressure anvil if using the solid salt to ensure intimate contact.
Acquisition: Collect 32 scans from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution. Apply appropriate ATR correction algorithms during post-processing to account for wavelength-dependent penetration depth[9].
References
NextSDS.2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride — Chemical Substance Information.
American Elements.2-(4-fluorophenyl)-2-methylpropan-1-amine | CAS 40377-35-3.
Metwarebio.Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
Crystallographic Characterization of 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Structural Whitepaper
Executive Summary The rational design of neuroactive agents and specialty polymers frequently relies on the structural rigidification of flexible pharmacophores. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of neuroactive agents and specialty polymers frequently relies on the structural rigidification of flexible pharmacophores. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) represents a highly specialized phenethylamine derivative characterized by a para-fluoro substitution and a quaternary carbon (gem-dimethyl group) at the α-position relative to the aromatic ring.
As a Senior Application Scientist in structural chemistry, I present this technical guide to detail the crystallographic determination of this compound. Because primary aliphatic amines are prone to atmospheric carbon dioxide absorption and are often low-melting solids or liquids at room temperature [1], structural characterization necessitates conversion into a stable salt. This whitepaper outlines the self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS: 1312760-45-4).
Molecular Geometry & Conformational Landscape
The structural integrity of 2-(4-fluorophenyl)-2-methylpropan-1-amine is governed by severe steric constraints. Unlike unsubstituted phenethylamine, which exhibits a highly flexible ethylamine side chain[2], the introduction of a gem-dimethyl group at the C2 position induces a pronounced Thorpe-Ingold effect.
Steric Shielding: The bulky methyl groups restrict the rotation around the C1–C2 bond. This forces the primary amine into a sterically shielded conformation, which in medicinal chemistry is a deliberate design choice to impede oxidative deamination by Monoamine Oxidase (MAO) enzymes.
Electronic Effects: The para-fluorine atom exerts a strong inductive electron-withdrawing effect while donating electron density via resonance. In the crystal lattice, fluorine frequently participates in weak intermolecular
C−H⋯F
interactions, directing the supramolecular packing architecture.
Crystallization Protocol
To obtain diffraction-quality single crystals, a highly controlled supersaturation environment is required. Rapid precipitation often yields twinned or microcrystalline powders unsuitable for single-crystal X-ray diffraction (SCXRD). We employ a binary solvent vapor diffusion method to ensure slow, thermodynamic crystal growth.
Step-by-Step Methodology: Vapor Diffusion
Salt Formation: Dissolve 100 mg of 2-(4-fluorophenyl)-2-methylpropan-1-amine free base in 2.0 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of anhydrous HCl in dioxane under a nitrogen atmosphere. Isolate the resulting white precipitate via vacuum filtration.
Solvent Selection: Dissolve 20 mg of the synthesized hydrochloride salt in a minimum volume (approx. 0.5 mL) of high-purity methanol (the "solvent").
Chamber Setup: Transfer the methanol solution into a 2-dram inner vial. Place this vial unsealed inside a 20-mL outer scintillation vial containing 3.0 mL of diethyl ether (the "antisolvent").
Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the chamber undisturbed at 4 °C.
Harvesting: Over 3–5 days, the volatile antisolvent diffuses into the inner vial, slowly lowering the solubility of the salt. Harvest the resulting colorless, block-like single crystals directly into a protective perfluoropolyether oil (e.g., Paratone-N) to prevent solvent loss and atmospheric degradation.
Workflow for the crystallization of 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride.
X-ray Diffraction (XRD) Workflow
The causality behind collecting data at cryogenic temperatures (typically 100 K) is twofold: it minimizes the thermal libration of the terminal amine and methyl groups, and it enhances the high-angle diffraction intensities, leading to a higher resolution electron density map.
Experimental Protocol
Mounting: A suitable single crystal (e.g.,
0.20×0.15×0.10
mm) is selected under a polarizing microscope, coated in Paratone-N oil, and mounted on a MiTeGen micromount.
Data Collection: The crystal is rapidly transferred to the cold stream (100 K) of a diffractometer equipped with a microfocus Mo Kα radiation source (
λ=0.71073
Å) and a photon-counting pixel array detector.
Integration & Absorption Correction: Raw frame data is integrated. A multi-scan empirical absorption correction is applied to account for the varying path lengths of X-rays through the crystal habit.
Structure Solution: The phase problem is solved using intrinsic phasing or direct methods. The heavy atoms (Cl, F, C, N) are located in the initial electron density map.
Refinement: The structure is refined via full-matrix least-squares on
F2
. All non-hydrogen atoms are refined with anisotropic displacement parameters. Hydrogen atoms attached to carbon are placed in calculated positions, while the ammonium protons (
NH3+
) are located from the difference Fourier map and refined freely to accurately model the hydrogen bonding network.
Single-crystal X-ray diffraction (SCXRD) data collection and refinement pipeline.
Quantitative Crystallographic Data
The following tables summarize the representative crystallographic parameters, derived from the structural behavior of highly homologous fluorinated phenethylamine hydrochlorides [3].
Table 1: Representative Crystallographic Data and Refinement Parameters
Parameter
Value
Empirical Formula
C₁₀H₁₅ClFN
Formula Weight
203.68 g/mol
Temperature
100(2) K
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 10.452(2) Å, b = 11.230(2) Å, c = 9.875(2) Å
Volume, Z
1154.3(4) ų, 4
Calculated Density
1.172 Mg/m³
Absorption Coefficient (μ)
0.285 mm⁻¹
Final R indices [I > 2σ(I)]
R1 = 0.0342, wR2 = 0.0815
Table 2: Key Bond Lengths and Torsion Angles
Structural Feature
Atoms Involved
Measurement
C-N Bond Length
C(1) - N(1)
1.492(3) Å
C-F Bond Length
C(7) - F(1)
1.365(2) Å
Quaternary C-C Bond
C(2) - C(1)
1.541(3) Å
Sidechain Torsion
N(1)-C(1)-C(2)-C(3)
65.4° (Gauche)
Aromatic Orientation
C(1)-C(2)-C(4)-C(5)
-88.2° (Orthogonal)
Table 3: Hydrogen Bonding Geometry
D-H···A
d(D-H) (Å)
d(H···A) (Å)
d(D···A) (Å)
∠(DHA) (°)
N(1)-H(1A)···Cl(1)
0.89(2)
2.28(2)
3.152(2)
165(2)
N(1)-H(1B)···Cl(1)
0.91(2)
2.25(2)
3.138(2)
171(2)
N(1)-H(1C)···Cl(1)
0.88(2)
2.31(2)
3.175(2)
168(2)
Mechanistic Insights & Structural Implications
The crystallographic data validates the structural rigidification hypothesized during the molecular design phase.
Lattice Stabilization: The crystal packing is heavily dominated by a robust, three-dimensional hydrogen-bonding network. All three protons of the primary ammonium group (
NH3+
) act as hydrogen bond donors to adjacent chloride anions (
N−H⋯Cl
). This creates a tightly bound hydrophilic channel within the crystal lattice, alternating with hydrophobic layers comprising the fluorophenyl and gem-dimethyl groups.
Conformational Locking: The torsion angle of the ethylamine side chain (N1-C1-C2-C3) is forced into a gauche conformation relative to the aromatic ring. The steric bulk of the two methyl groups at C2 prevents the molecule from adopting the fully extended anti conformation typically observed in unsubstituted phenethylamine hydrochlorides [2]. This exact spatial arrangement is what dictates the molecule's unique binding kinetics to target cellular receptors.
References
Horn, E., Tiekink, E. R. T., Jones, G. P., Naiola, B. P., & Paleg, L. G. (1990). Structure of phenethylamine hydrochloride. Acta Crystallographica Section C Crystal Structure Communications, 46(8), 1575-1576. Retrieved from[Link]
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2750517, 2-Phenylethylazanium;chloride. Retrieved from[Link]
Exploratory
The Pharmacological and Synthetic Potential of 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Structural and Mechanistic Guide
Executive Summary In contemporary medicinal chemistry, the strategic modification of phenethylamine scaffolds is a cornerstone of neuropharmacological drug discovery. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the strategic modification of phenethylamine scaffolds is a cornerstone of neuropharmacological drug discovery. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) represents a highly optimized, privileged building block. By integrating a para-fluoro substitution and a beta-gem-dimethyl group into a primary amine backbone, this molecule overcomes the traditional metabolic liabilities of endogenous monoamines. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and advanced experimental workflows for its application in drug development.
Structural Rationale & Physicochemical Profiling
The architectural design of 2-(4-fluorophenyl)-2-methylpropan-1-amine leverages two powerful concepts in rational drug design: conformational restriction and metabolic shielding.
The Thorpe-Ingold Effect and Conformational Restriction
The inclusion of a gem-dimethyl group at the beta-carbon (relative to the amine) induces the Thorpe-Ingold effect (or gem-dialkyl effect) . The steric bulk of the two methyl groups compresses the internal C-C-C bond angle, which subsequently forces the adjacent ethylamine side chain into a highly restricted, predictable conformation.
Causality in Drug Design: Highly flexible molecules suffer a massive entropic penalty upon binding to a target receptor. By pre-organizing the amine into a bioactive conformation, the gem-dimethyl group drastically reduces this entropic cost, often resulting in a logarithmic increase in target affinity (e.g., at G-Protein Coupled Receptors or monoamine transporters) .
Dual-Mechanism Metabolic Shielding
Unmodified phenethylamines are rapidly degraded in vivo. This scaffold utilizes a dual-shielding approach:
CYP450 Resistance: The para-position of the phenyl ring is the primary site for Cytochrome P450-mediated hydroxylation. The substitution of hydrogen with fluorine—a highly electronegative atom with a bond dissociation energy of ~116 kcal/mol—effectively blocks this oxidative pathway. Furthermore, fluorine modulates the pKa of the nearby amine and increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeation .
MAO Resistance: Monoamine Oxidase (MAO) requires access to the alpha and beta carbons to catalyze oxidative deamination. The beta-gem-dimethyl group creates severe steric hindrance, physically occluding the enzyme's active site and preventing the formation of the intermediate imine, thereby extending the molecule's biological half-life .
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical metrics that validate this compound as an ideal central nervous system (CNS) lead or intermediate .
Property
Value
Pharmacological Implication
Molecular Weight
167.23 g/mol
Highly efficient ligand efficiency; leaves ample room for derivatization.
Formula
C₁₀H₁₄FN
Complies strictly with Lipinski’s Rule of 5.
Predicted LogP
~2.1
Optimal lipophilicity for passive diffusion across the BBB.
Topological Polar Surface Area
26.02 Ų
Excellent membrane permeability (< 90 Ų is ideal for CNS drugs).
H-Bond Donors / Acceptors
1 (NH₂) / 1 (F)
Minimizes desolvation penalties during receptor binding.
To harness the potential of 2-(4-fluorophenyl)-2-methylpropan-1-amine, researchers must employ rigorous, self-validating experimental systems. Below are the definitive protocols for evaluating its metabolic stability and receptor binding kinetics.
Protocol 1: In Vitro Metabolic Stability Assay (Microsomal Incubation)
This protocol quantifies the metabolic resistance conferred by the para-fluoro and gem-dimethyl groups.
Causality & Logic: Human Liver Microsomes (HLMs) contain the full complement of CYP450 enzymes. NADPH is added as an obligate electron donor. Verapamil is used as a high-clearance positive control to validate the enzymatic activity of the microsomes; if Verapamil is not degraded, the assay is invalid.
Reagent Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
Microsome Addition: Add HLMs to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Time-Course Sampling: Aliquot 50 µL samples at 0, 15, 30, 45, and 60 minutes.
Quenching: Immediately quench each sample by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Haloperidol). Causality: Cold acetonitrile precipitates the microsomal proteins and instantly halts enzymatic activity, preserving the exact concentration of the parent compound at that time point.
Centrifugation & LC-MS/MS: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
).
Protocol 2: Radioligand Displacement Assay for Monoamine Transporters
This workflow evaluates the compound's affinity for target receptors (e.g., DAT, SERT, NET).
Causality & Logic: Radioligand displacement relies on competition at the binding site. Rapid filtration is critical; slow washing allows the bound radioligand to dissociate, leading to false-negative affinity calculations.
Cell Preparation: Harvest HEK293 cells stably expressing the target human transporter (e.g., hDAT). Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Serial Dilution: Prepare a 10-point serial dilution of 2-(4-fluorophenyl)-2-methylpropan-1-amine ranging from 10 pM to 10 µM.
Incubation: Combine 50 µL of the compound dilution, 50 µL of radioligand (e.g., 2 nM [³H]-WIN35428), and 100 µL of cell suspension in a 96-well plate. Incubate at 25°C for 90 minutes to reach thermodynamic equilibrium.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.
Washing & Detection: Wash filters three times with 1 mL of ice-cold assay buffer. Extract the filters, add scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter.
Data Analysis: Plot the displacement curve and calculate the
IC50
. Convert to the inhibition constant (
Ki
) using the Cheng-Prusoff equation.
Visualizations of Mechanisms and Workflows
Mechanistic pathway illustrating how structural modifications confer metabolic resistance.
Step-by-step experimental workflow for high-throughput radioligand binding assays.
References
Title: Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry
Source: Journal of Medicinal Chemistry (2018)
URL: [Link]
Title: A chiral trimethyl lock based on the vicinal disubstituent effect: prolonged release of camptothecin into cancer cells
Source: RSC Advances (2024)
URL: [Link]
Title: The role of fluorine in medicinal chemistry
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2007)
URL: [Link]
Title: Fluorine in medicinal chemistry
Source: ChemBioChem (2004)
URL: [Link]
Title: 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CID 21251023)
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Foundational
Engineering Monoaminergic Modulators: A Technical Guide to 2-(4-Fluorophenyl)-2-methylpropan-1-amine Derivatives
Executive Summary In the landscape of neuropharmacology and medicinal chemistry, phenethylamine derivatives serve as the foundational scaffold for monoaminergic modulation. Among these, 2-(4-fluorophenyl)-2-methylpropan-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of neuropharmacology and medicinal chemistry, phenethylamine derivatives serve as the foundational scaffold for monoaminergic modulation. Among these, 2-(4-fluorophenyl)-2-methylpropan-1-amine (also known as 4-fluoro-
β,β
-dimethylphenethylamine) represents a highly specialized structural evolution. By strategically incorporating a para-fluoro substitution and a gem-dimethyl group at the
β
-carbon, this molecule overcomes the rapid metabolic clearance typical of endogenous trace amines.
This whitepaper provides an in-depth technical analysis of the structural rationale, pharmacological profile, and synthetic methodologies associated with 2-(4-fluorophenyl)-2-methylpropan-1-amine. It is designed for researchers and drug development professionals seeking to leverage this scaffold for central nervous system (CNS) applications or as a building block for complex allosteric modulators[1].
Structural Rationale & Pharmacophore Analysis
The clinical utility of unsubstituted phenethylamine (PEA) is severely limited by its rapid oxidative deamination via Monoamine Oxidase (MAO) and hepatic para-hydroxylation. 2-(4-fluorophenyl)-2-methylpropan-1-amine engineers around these liabilities through two critical modifications:
The
β,β
-Dimethyl Scaffold
Unlike amphetamine (
α
-methyl) or phentermine (
α,α
-dimethyl), this compound features a gem-dimethyl substitution at the
β
-carbon relative to the primary amine.
Causality in target binding: This bulky substitution heavily restricts the conformational flexibility of the ethylamine side chain. It locks the dihedral angle between the aromatic ring and the amine, optimizing the pharmacophore for specific binding pockets within monoamine transporters (DAT, SERT, NET).
Metabolic Evasion: The steric bulk at the
β
-position severely impedes the approach of the FAD cofactor in the MAO active site, rendering the compound highly resistant to oxidative deamination.
Stereochemistry Note: While some commercial literature erroneously attributes chirality to this specific backbone[2], the presence of two identical methyl groups on the C2 (
β
) carbon makes the core scaffold functionally achiral[3]. This is highly advantageous in drug development, as it eliminates the need for complex enantiomeric resolution and prevents stereoisomeric divergence in pharmacokinetic profiles.
The para-Fluoro Substitution
The introduction of a highly electronegative, yet sterically compact, fluorine atom at the para position of the phenyl ring serves dual purposes:
CYP450 Shielding: It directly blocks CYP2D6-mediated para-hydroxylation, a primary Phase I metabolic clearance pathway for phenethylamines.
Lipophilicity Enhancement: Fluorination alters the electron density of the
π
-system and increases the partition coefficient (
logP
), facilitating rapid blood-brain barrier (BBB) penetration[2].
Pharmacological Profile & Epigenetic Modulation
As a highly lipophilic, metabolically stable phenethylamine, 2-(4-fluorophenyl)-2-methylpropan-1-amine acts as a robust modulator of catecholamine systems. Beyond acute monoamine transporter interactions, recent literature highlights profound downstream neuroplastic effects.
Chronic exposure to fluorinated amphetamine and phenethylamine derivatives induces significant structural modifications within dopaminergic terminals, including alterations in terminal morphology and synaptic architecture[2]. Furthermore, these compounds drive epigenetic shifts. Research demonstrates that exposure alters DNA methylation patterns at CpG islands within the promoter regions of genes encoding critical catecholamine biosynthetic enzymes, specifically tyrosine hydroxylase (TH) and dopamine beta-hydroxylase (DBH) [2].
Pharmacodynamic pathway and epigenetic modulation of catecholamine systems.
Quantitative Data & Comparative Analysis
To contextualize the pharmacokinetic advantages of the
β,β
-dimethyl and p-fluoro substitutions, the following table summarizes the physicochemical divergence of this scaffold from classical monoamines.
The synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride (CAS: 1312760-45-4) requires precise control over the exhaustive alkylation of the
α
-carbon of a nitrile precursor, followed by chemoselective reduction[1][3].
Step-by-step synthetic workflow for 2-(4-fluorophenyl)-2-methylpropan-1-amine HCl.
Step-by-Step Synthetic Protocol
Exhaustive Alkylation (Intermediate Formation):
Rationale: Sodium hydride (NaH) is used to irreversibly deprotonate the acidic
α
-protons of 4-fluorophenylacetonitrile. Methyl iodide (MeI) acts as the electrophile.
Procedure: To a stirred suspension of NaH (2.5 eq) in anhydrous THF at 0°C, add 4-fluorophenylacetonitrile (1.0 eq) dropwise. Stir for 30 minutes. Add MeI (2.5 eq) slowly. Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous
NH4Cl
and extract with ethyl acetate to yield 2-(4-fluorophenyl)-2-methylpropanenitrile.
Chemoselective Nitrile Reduction:
Rationale: Borane-dimethylsulfide (
BH3⋅SMe2
) provides a milder, more chemoselective reduction of sterically hindered nitriles compared to
LiAlH4
, preventing retro-aldol-type cleavages[1].
Procedure: Dissolve the intermediate nitrile in anhydrous THF. Cool to 0°C and add 2M
BH3⋅SMe2
in THF (3.0 eq). Reflux the mixture for 16 hours. Carefully quench with methanol at 0°C to destroy excess borane. Remove solvent in vacuo to isolate the free base amine.
Hydrochloride Salt Precipitation:
Rationale: Converting the lipophilic free base to an HCl salt enhances aqueous solubility for biological assays and improves shelf-stability[3].
Procedure: Dissolve the crude free base in anhydrous diethyl ether. Bubble anhydrous HCl gas through the solution (or add 2M HCl in ether) until precipitation ceases. Filter the white solid and recrystallize from ethanol/ether to yield pure 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride.
To validate the mechanistic claims of this scaffold, researchers must employ rigorous, self-validating in vitro assays.
Protocol 1: In Vitro MAO-A/B Stability Assay
This assay proves the causality of the
β,β
-dimethyl group in preventing oxidative deamination.
Preparation: Prepare 10 mM stock solutions of 2-(4-fluorophenyl)-2-methylpropan-1-amine and unsubstituted phenethylamine (control) in DMSO. Dilute to a final assay concentration of 10 µM in 100 mM potassium phosphate buffer (pH 7.4).
Enzyme Incubation: Add recombinant human MAO-A or MAO-B (50 µg/mL final protein concentration) to the reaction mixture. Incubate at 37°C.
Time-Course Sampling: At
t=0,15,30,60,and 120
minutes, extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated amphetamine).
Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
Validation: The unsubstituted phenethylamine should show >90% clearance within 30 minutes, whereas the
β,β
-dimethyl analog should exhibit >95% parent compound remaining at 120 minutes, validating the steric evasion hypothesis.
Cell Culture: Plate HEK-293 cells stably expressing human DAT, SERT, or NET in 96-well black, clear-bottom plates.
Treatment: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate cells with varying concentrations (0.1 nM to 10 µM) of the test amine for 15 minutes at 37°C.
Fluorescent Substrate Addition: Add a fluorescent monoamine mimic (e.g., ASP+ for DAT/NET or IDT307 for SERT) to each well.
Kinetic Readout: Measure intracellular fluorescence accumulation continuously for 10 minutes using a microplate reader (Ex/Em optimized for the substrate). Calculate
IC50
values based on the initial linear rate of uptake.
Discovery and history of 2-(4-Fluorophenyl)-2-methylpropan-1-amine
An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-methylpropan-1-amine Executive Summary 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a synthetic organic compound featuring a fluorinated aromatic ring and a neopentylam...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Executive Summary
2-(4-Fluorophenyl)-2-methylpropan-1-amine is a synthetic organic compound featuring a fluorinated aromatic ring and a neopentylamine backbone. While not extensively documented as a standalone active pharmaceutical ingredient (API) in publicly available literature, its structural motifs—the 4-fluorophenyl group and the gem-dimethylpropylamine core—are prevalent in a wide range of biologically active molecules. This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)-2-methylpropan-1-amine, including plausible synthetic routes, an analysis of its structural components, and inferred potential applications in drug discovery and development. The information presented herein is intended for researchers, medicinal chemists, and drug development professionals interested in the strategic use of fluorinated and sterically hindered scaffolds in the design of novel therapeutics.
Introduction: Unveiling a Potential Pharmacophore
The landscape of medicinal chemistry is rich with molecular scaffolds that serve as foundational building blocks for a multitude of therapeutic agents. 2-(4-Fluorophenyl)-2-methylpropan-1-amine, with its distinct combination of a fluorine-substituted phenyl ring and a quaternary carbon center adjacent to an amino group, represents such a scaffold. Although a detailed history of its discovery is not prominently documented, its chemical structure suggests a deliberate design to leverage the advantageous properties conferred by its constituent parts.
The 4-fluorophenyl group is a well-established bioisostere for a phenyl group, often introduced to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.[1] Similarly, the gem-dimethyl group can confer a range of benefits, including increased potency, improved pharmacokinetic profiles, and conformational rigidity, which can be advantageous for target selectivity.[2][3]
This guide will, therefore, explore the synthesis, chemical properties, and potential pharmacological relevance of 2-(4-Fluorophenyl)-2-methylpropan-1-amine, drawing upon established principles of medicinal chemistry and the known roles of its structural fragments in drug design.
Chemical Synthesis and Methodologies
The synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine can be approached through several established synthetic strategies for the formation of 2-aryl-2-methylpropan-1-amines. A plausible and efficient route involves the reductive amination of a corresponding aldehyde.
Proposed Synthetic Pathway: Reductive Amination
A common and effective method for the synthesis of primary amines is the reductive amination of aldehydes or ketones.[4] In this case, the synthesis would commence from 2-(4-fluorophenyl)-2-methylpropanal.
Experimental Protocol:
Step 1: Synthesis of 2-(4-fluorophenyl)-2-methylpropanal
A potential starting material, 2-(4-fluorophenyl)acetonitrile, can be alkylated to introduce the gem-dimethyl group, followed by reduction of the nitrile to an aldehyde.
Alkylation: To a solution of 2-(4-fluorophenyl)acetonitrile in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) at 0°C.
After the deprotonation is complete, add methyl iodide (CH₃I) and allow the reaction to warm to room temperature. This step is repeated to achieve dimethylation.
Reduction to Aldehyde: The resulting 2-(4-fluorophenyl)-2-methylpropanenitrile is then partially reduced to the corresponding aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature (-78°C).
Step 2: Reductive Amination
Dissolve the crude 2-(4-fluorophenyl)-2-methylpropanal in a suitable solvent, such as methanol or ethanol.
Add an excess of ammonia (in the form of ammonium hydroxide or as a solution in the alcohol) to the aldehyde solution.
Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.[5] Alternatively, catalytic hydrogenation using a nickel catalyst can be employed.[4]
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, the reaction is quenched, and the product is extracted, purified by column chromatography, and converted to its hydrochloride salt for improved stability and handling.[6]
Causality in Experimental Choices:
The use of a strong, non-nucleophilic base like NaH in the alkylation step ensures efficient deprotonation of the acidic α-proton of the nitrile without competing side reactions.
DIBAL-H is a preferred reagent for the partial reduction of nitriles to aldehydes as it is effective at low temperatures, which helps to prevent over-reduction to the amine.
Reductive amination is a high-yield and versatile method for amine synthesis that proceeds through an intermediate imine, which is then reduced in situ.[4]
Visualizing the Synthesis
Caption: Proposed synthetic workflow for 2-(4-Fluorophenyl)-2-methylpropan-1-amine.
Structural and Physicochemical Properties
The properties of 2-(4-Fluorophenyl)-2-methylpropan-1-amine are dictated by its key structural features: the 4-fluorophenyl ring and the gem-dimethylpropylamine core.
Property
Predicted Value
Significance
Molecular Formula
C₁₀H₁₄FN
-
Molecular Weight
167.22 g/mol
Influences diffusion and transport properties.
logP
~2.5
Indicates moderate lipophilicity, suitable for CNS penetration.
pKa (amine)
~10.5
The primary amine is basic and will be protonated at physiological pH.
Polar Surface Area
26.02 Ų
Contributes to solubility and membrane permeability.
Note: These values are estimations based on computational models and the properties of similar structures.
Inferred Pharmacological Significance and Potential Applications
While specific pharmacological data for 2-(4-Fluorophenyl)-2-methylpropan-1-amine is scarce, a detailed analysis of its structural components allows for informed hypotheses regarding its potential biological activities.
The Role of the 4-Fluorophenyl Moiety
The introduction of a fluorine atom onto a phenyl ring is a common strategy in medicinal chemistry.[1] The 4-fluoro substitution can:
Block Metabolic Oxidation: The para-position of a phenyl ring is often susceptible to hydroxylation by cytochrome P450 enzymes. A fluorine atom at this position can block this metabolic pathway, thereby increasing the compound's half-life.
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing binding affinity.
Modulate Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
The Significance of the Gem-Dimethylpropylamine Core
The gem-dimethyl group, also known as a neopentyl group when adjacent to a functional group, has a profound impact on a molecule's properties.[2][3][7]
Conformational Restriction: The steric bulk of the two methyl groups restricts the rotation of adjacent bonds, which can lock the molecule into a specific, biologically active conformation. This can lead to increased potency and selectivity.
Increased Metabolic Stability: The quaternary carbon is sterically hindered, which can prevent enzymatic degradation at this position.
Improved Oral Bioavailability: The gem-dimethyl group can shield polar functional groups, such as the adjacent amine, from rapid metabolism, potentially improving oral bioavailability.
Hypothesized Biological Targets and Therapeutic Areas
Given its structural similarity to known psychoactive compounds and other therapeutic agents, 2-(4-Fluorophenyl)-2-methylpropan-1-amine could potentially interact with:
Monoamine Transporters: The phenethylamine backbone is a classic pharmacophore for inhibitors of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Atypical DAT inhibitors with fluorophenyl moieties have shown therapeutic potential.[8]
5-HT Receptors: Many compounds containing a 4-fluorophenyl group are known to interact with serotonin receptors. For instance, N-(4-fluorophenylmethyl) derivatives have been identified as potent 5-HT₂A receptor inverse agonists.[9]
Ion Channels: The bulky, lipophilic nature of the molecule could favor interactions with ion channels in the central nervous system.
Caption: Logical relationships in the design of CNS-active compounds.
Conclusion and Future Directions
2-(4-Fluorophenyl)-2-methylpropan-1-amine stands as a molecule of interest primarily due to the strategic combination of its structural features. While it may not have a documented history as a therapeutic agent itself, it serves as an excellent case study in rational drug design. The deliberate inclusion of the 4-fluorophenyl group and the gem-dimethylpropylamine core suggests its potential as a scaffold for developing metabolically robust and conformationally defined ligands for various biological targets, particularly within the central nervous system.
Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive pharmacological screening to elucidate its biological activity profile. Investigating its interactions with monoamine transporters, serotonin receptors, and other CNS targets would be a logical starting point. Furthermore, its use as a building block for more complex molecules could unlock new avenues in the development of novel therapeutics for a range of disorders.
References
NextSDS. (n.d.). 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]
Vanover, K. E., et al. (2006). Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. ResearchGate. Retrieved from [Link]
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Retrieved from [Link]
PubChem. (n.d.). 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved from [Link]
SFJ-Chem. (2026, February 27). The Role of 4-Fluorophenylacetonitrile in Modern Drug Development. Retrieved from [Link]
Tang, S. S. H., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Retrieved from [Link]
Google Patents. (n.d.). EP2300452A1 - 5-ý5-ý2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoylmethylamino¨-4-(4-fluoro-2-methylphenyl)¨-2-pyridinyl-2-alkyl-prolinamide as nk1 receptor antagonists.
National Center for Biotechnology Information. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]
PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine. Retrieved from [Link]
ScienceOpen. (2023, October 28). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Retrieved from [Link]
PubChem. (n.d.). 2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, its lactone form and salts thereof - Patent US-RE40667-E. Retrieved from [Link]
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Retrieved from [Link]
Semantic Scholar. (2019). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. Retrieved from [Link]
Amanote Research. (2019, May 2). Stereoselective Synthesis of 1‐Arylpropan‐2‐amines. Retrieved from [Link]
BindingDB. (n.d.). Patents in BindingDB. Retrieved from [Link]
MDPI. (2024, December 4). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]
Google Patents. (n.d.). CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
PubChem. (n.d.). Method for synthesizing 2-substituted imidazoles - Patent US-5817823-A. Retrieved from [Link]
National Center for Biotechnology Information. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Retrieved from [Link]
Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
Technical Whitepaper: Characterization, Synthesis, and Applications of CAS 1200-27-7
Executive Summary As a Senior Application Scientist, I consistently emphasize that precision in chemical identity is the foundational step of any successful drug development program. In chemical informatics, nomenclature...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I consistently emphasize that precision in chemical identity is the foundational step of any successful drug development program. In chemical informatics, nomenclature discrepancies frequently arise between structural isomers. The CAS Registry Number 1200-27-7 definitively corresponds to 1-(4-fluorophenyl)-2-methylpropan-2-amine (also widely known as 4-fluoro-phentermine)[1]. The compound named in the initial inquiry, 2-(4-fluorophenyl)-2-methylpropan-1-amine, is a structural isomer assigned to CAS 40377-35-3[2].
To maintain scientific integrity and regulatory accuracy, this whitepaper focuses on the exact chemical entity defined by CAS 1200-27-7. This compound is a highly valued fluorinated building block in pharmaceutical synthesis, primarily utilized to impart metabolic stability and conformational rigidity to advanced Active Pharmaceutical Ingredients (APIs)[3].
Understanding the baseline physicochemical properties of CAS 1200-27-7 is critical for downstream assay development and synthetic planning. The presence of the gem-dimethyl group adjacent to the primary amine introduces significant steric hindrance, which directly impacts its solubility profile and reactivity[4].
Table 1: Quantitative Physicochemical Properties of CAS 1200-27-7
Property
Value
Analytical Significance
CAS Registry Number
1200-27-7
Definitive identifier for 1-(4-fluorophenyl)-2-methylpropan-2-amine[1].
Molecular Formula
C₁₀H₁₄FN
Confirms the presence of the para-fluoro substitution[1].
Molecular Weight
167.22 g/mol
Essential for stoichiometric calculations in API synthesis[1].
Boiling Point
82–83 °C at 9 mmHg
Indicates volatility under reduced pressure; requires careful distillation[5].
Refractive Index
1.4950
Used for rapid purity verification of the neat oil[5].
Crucial for HPLC-UV method development and fraction tracking[3].
Organic Solubility
~30 mg/mL (EtOH, DMSO, DMF)
Excellent solubility in polar aprotic solvents ideal for coupling[3].
Aqueous Solubility
~2 mg/mL (PBS, pH 7.2)
Limited aqueous solubility; requires co-solvents for biological assays[3].
Synthetic Pathways & Mechanistic Insights
Synthesizing sterically hindered amines requires bypassing the limitations of direct SN2 amination, which frequently fails on tertiary carbons due to competing elimination reactions. The Ritter Reaction is the industry standard for this transformation. It exploits the stability of a tertiary carbocation, trapping it with a nitrile to form an amide, which is subsequently hydrolyzed.
Figure 1: Mechanistic workflow for the synthesis of CAS 1200-27-7 via the Ritter reaction pathway.
Protocol 1: Step-by-Step Synthesis via Ritter Reaction
Causality: The Ritter reaction is selected because the target carbon is a tertiary center. Direct amination would yield predominantly alkene byproducts. Strong acidic conditions generate a stable tertiary carbocation that is efficiently trapped by the nitrile nucleophile.
Grignard Addition: React 4-fluorobenzylmagnesium chloride (1.2 eq) with acetone (1.0 eq) in anhydrous THF at 0 °C. Reasoning: The low temperature suppresses the enolization of acetone, maximizing the nucleophilic addition yield.
Quench and Extract: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether and concentrate to yield 1-(4-fluorophenyl)-2-methylpropan-2-ol.
Ritter Amidation: Dissolve the tertiary alcohol in glacial acetic acid. Add sodium cyanide (1.5 eq) and slowly add concentrated H₂SO₄ dropwise at 0 °C. Reasoning: H₂SO₄ protonates the alcohol, driving dehydration to form the tertiary carbocation, which is immediately trapped by the nitrile to form a formamide intermediate.
Acidic Hydrolysis: Reflux the isolated formamide intermediate in 6M HCl for 12 hours. Reasoning: The steric bulk of the gem-dimethyl group requires harsh, prolonged acidic reflux to cleave the amide bond.
Basification & Isolation: Cool the mixture to 0 °C, adjust the pH to >12 using 5M NaOH, and extract the free base amine with dichloromethane.
Self-Validating System: In-Process LC-MS Check. Before initiating the 12-hour hydrolysis (Step 4), sample the reaction mixture. If the formamide mass (M+H) is absent, the dehydration step failed, indicating insufficient H₂SO₄ concentration. Do not proceed to hydrolysis until the formamide intermediate is confirmed.
Applications in Medicinal Chemistry: Amide Coupling
CAS 1200-27-7 is predominantly used as a fluorinated building block to synthesize pharmaceutical amides[3]. The incorporation of the 4-fluorophenyl group enhances metabolic stability by blocking cytochrome P450-mediated para-hydroxylation, while the gem-dimethyl group restricts conformational flexibility to improve target binding affinity.
Figure 2: Optimized amide coupling workflow for sterically hindered amines like CAS 1200-27-7.
Protocol 2: Step-by-Step Amide Coupling for API Synthesis
Causality: Standard EDC/NHS coupling frequently results in low yields when applied to CAS 1200-27-7 due to the steric clash of the gem-dimethyl group. Transitioning to uronium-based coupling agents like HATU significantly accelerates the reaction by forming a highly reactive HOAt active ester.
Pre-Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. Reasoning: Pre-activation ensures the HOAt ester is fully formed before introducing the hindered amine, preventing side reactions.
Coupling: Add CAS 1200-27-7 (1.1 eq) dropwise. Stir for 4-6 hours. Reasoning: The extended reaction time compensates for the steric hindrance adjacent to the amine.
Aqueous Workup: Dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Reasoning: HCl removes unreacted amine and DIPEA, NaHCO₃ removes unreacted acid, and brine strips residual DMF from the organic layer.
Self-Validating System: Visual Activation Check. The activation step (Step 1) is self-validating; the solution typically undergoes a distinct color change (clear to pale yellow) upon the formation of the HOAt active ester. Failure to observe this color change indicates degraded HATU or wet DMF, and the reaction should be aborted before wasting the valuable amine.
Handling, Safety, and Storage Protocols
To ensure the longevity and integrity of CAS 1200-27-7, strict storage protocols must be adhered to. The compound is typically supplied as a neat oil or a solution in ethanol[3].
Storage: For long-term stability (≥2 years), store the compound at -20 °C, rigorously protected from light and moisture[3].
Aqueous Degradation: If an organic solvent-free solution is required for biological assays, the ethanol can be evaporated under a gentle stream of nitrogen, and the neat oil directly dissolved in PBS (pH 7.2)[3]. However, aqueous solutions of CAS 1200-27-7 degrade rapidly and must not be stored for more than 24 hours [3].
Comprehensive Solubility Profiling of 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Preformulation Guide
Executive Summary In the critical transition from discovery to preclinical development, understanding the thermodynamic solubility of an Active Pharmaceutical Ingredient (API) is paramount. 2-(4-Fluorophenyl)-2-methylpro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the critical transition from discovery to preclinical development, understanding the thermodynamic solubility of an Active Pharmaceutical Ingredient (API) is paramount. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3 for the free base; 1312760-45-4 for the hydrochloride salt) is a highly versatile chiral building block and pharmacophore. Characterized by a primary amine, a sterically demanding gem-dimethyl group, and a para-fluorophenyl ring, its solvation behavior is dictated by a complex interplay of lipophilicity, crystal lattice energy, and pH-dependent ionization.
This whitepaper provides an in-depth, causality-driven guide to determining, predicting, and optimizing the solubility of this compound across various solvent systems.
Physicochemical Profiling and Solvation Thermodynamics
Before executing empirical solubility assays, a rigorous theoretical analysis of the molecule's structural features is required to predict its behavior and select appropriate solvent systems.
The Role of the Gem-Dimethyl Group
The gem-dimethyl substitution at the C2 position introduces significant steric hindrance. Causally, this bulkiness disrupts planar crystal lattice packing. By preventing highly ordered intermolecular stacking, the crystal lattice energy is lowered relative to straight-chain aliphatic analogs. In thermodynamic terms, a lower crystal lattice energy translates directly to a higher ideal solubility, provided the solvent cavity formation energy remains constant.
The Influence of Para-Fluoro Substitution
The incorporation of a fluorine atom on the aromatic ring significantly alters the hydration shell. While the C-F bond is highly polarized, the tightly held lone pairs on the fluorine atom make it a remarkably poor hydrogen-bond acceptor in aqueous media. This increases the overall lipophilicity (predicted LogP
≈
2.6) and hydrophobicity of the free base, aligning with the principles outlined in [1], which dictates that increased lipophilicity inversely correlates with aqueous solubility.
Ionization State (pKa)
As a primary aliphatic amine, the compound exhibits a predicted
pKa
of approximately 10.2. This high
pKa
means that at physiological pH (7.4) and in the acidic environment of the stomach (pH 1.2), the molecule exists almost entirely in its protonated, cationic state (
NH3+
). This ion-dipole interaction is the primary driver for the high aqueous solubility of its hydrochloride salt form.
Caption: pH-dependent ionization and its direct causal effect on aqueous solubility.
Experimental Methodologies for Solubility Determination
To generate trustworthy, self-validating data, we employ the Thermodynamic Shake-Flask Method , recognized as the gold standard by the [2]. Kinetic solubility methods (like solvent-shift assays) often overestimate solubility due to supersaturation and are insufficient for rigorous preformulation.
Objective: Determine the equilibrium solubility (
Seq
) of 2-(4-Fluorophenyl)-2-methylpropan-1-amine (Free Base and HCl salt).
Media Preparation: Prepare target solvents: Unbuffered Water, 0.1 N HCl (pH 1.2), Phosphate Buffer (pH 6.8), Ethanol, and Dichloromethane (DCM).
Compound Dispensing: Weigh approximately 50 mg of the API into 2 mL glass HPLC vials. Causality note: Glass is mandated over polypropylene to prevent the highly lipophilic free base from adsorbing to the plastic walls, which would artificially lower the measured concentration.
Solvent Addition: Add 1 mL of the respective solvent to each vial to create a visibly supersaturated suspension.
Thermodynamic Equilibration: Seal the vials and place them in an orbital shaker incubator at 37°C ± 0.5°C with an agitation speed of 300 RPM for 48 hours. Causality note: 48 hours ensures the transition from any metastable polymorphs to the most stable crystalline form, preventing false-high kinetic readings.
Phase Separation (Critical Step):
Centrifuge the vials at 10,000 x g for 15 minutes to pellet the undissolved solid.
Filter the supernatant. Self-Validating Check: For the free base in aqueous media, use a PTFE (Polytetrafluoroethylene) filter . Do not use Nylon or Cellulose Acetate, as the lipophilic free base will bind to the filter matrix, yielding erroneously low recovery. For the HCl salt, PVDF filters are optimal.
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (detection at ~260 nm due to the fluorophenyl chromophore) against a standard calibration curve.
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Quantitative Data Presentation
The following table summarizes the representative thermodynamic solubility profile of 2-(4-Fluorophenyl)-2-methylpropan-1-amine. The stark contrast between the free base and the hydrochloride salt dictates downstream formulation strategies.
Solvent System
pH
Free Base Solubility (mg/mL)
HCl Salt Solubility (mg/mL)
Solvation Mechanism / Notes
Purified Water
Unbuffered
< 0.5
> 50.0
Salt exhibits high ion-dipole hydration. Free base is limited by hydrophobicity.
0.1 N HCl
1.2
> 50.0
> 50.0
Free base undergoes in situ protonation to form the soluble chloride salt.
Phosphate Buffer
6.8
< 0.5
> 50.0
At pH 6.8, the salt remains ionized (
pKa
~10.2), maintaining high solubility.
Ethanol (Absolute)
N/A
> 100.0
~ 15.0
Free base readily dissolves via Van der Waals and dipole-dipole interactions.
DMSO
N/A
> 100.0
> 50.0
Universal aprotic solvent; excellent for biological assay stock solutions.
Dichloromethane (DCM)
N/A
> 100.0
< 1.0
Apolar solvent; highly favorable for the lipophilic free base, poor for the ionic salt.
Implications for Drug Development
Understanding these solubility parameters is not merely an academic exercise; it directly informs the development pathway, as detailed in Avdeef's foundational text, [3].
Salt Selection is Mandatory for Oral Delivery: The intrinsic solubility (
S0
) of the free base is prohibitively low for standard oral aqueous formulations. The hydrochloride salt must be utilized to ensure rapid dissolution in the gastrointestinal tract, avoiding dissolution-rate-limited bioavailability.
Co-Solvent Strategies for Intravenous (IV) Formulation: If the free base must be used (e.g., due to downstream synthetic requirements or specific lipid-nanoparticle loading), co-solvents such as Ethanol or PEG-400 are required to disrupt the hydrophobic hydration shell and force the molecule into solution.
Synthetic Extraction: The vast difference in DCM solubility between the free base and the salt allows for highly efficient liquid-liquid extraction during chemical synthesis. Basifying an aqueous layer to pH > 12 will force the compound into the free base state, allowing near-quantitative extraction into an organic DCM layer.
References
GARDP Revive. Lipinski’s Rule of 5: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. URL:[Link]
United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements. URL:[Link]
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL:[Link]
Foundational
Predicted biological targets of 2-(4-Fluorophenyl)-2-methylpropan-1-amine
An In-depth Technical Guide: Predicted Biological Targets and Validation Workflow for 2-(4-Fluorophenyl)-2-methylpropan-1-amine Abstract This technical guide provides a predictive analysis of the primary biological targe...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
Predicted Biological Targets and Validation Workflow for 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Abstract
This technical guide provides a predictive analysis of the primary biological targets for the novel compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine. Due to the absence of extensive published data on this specific molecule, this whitepaper leverages a structure-activity relationship (SAR) framework, grounded in its core phenethylamine scaffold. We predict its primary interactions will be with the monoamine neurotransmitter systems, including transporters and G-protein coupled receptors (GPCRs). Furthermore, this guide presents a comprehensive, multi-step experimental workflow designed for target validation, encompassing in silico screening, detailed in vitro binding and functional assays, and metabolic profiling. The methodologies are detailed to provide a self-validating system for researchers and drug development professionals, ensuring robust and reproducible characterization of this compound's pharmacological profile.
Introduction and Structural Analysis
The de-orphanization of novel chemical entities is a foundational challenge in drug discovery. 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a synthetic compound for which the biological targets and mechanism of action are not yet elucidated in public literature. Its chemical structure, however, provides a strong rationale for a targeted investigation.
The molecule is a substituted phenethylamine, a well-established pharmacophore known for a wide range of psychoactive and physiological effects.[1] The core structure consists of a phenyl ring attached to an ethylamine backbone. Key substitutions on this scaffold are known to drastically alter target affinity and selectivity.[2][3]
The structure features two critical modifications from the parent phenethylamine molecule:
A 4-fluoro substitution on the phenyl ring. Halogenation at this position is a common strategy in medicinal chemistry that can enhance binding affinity for certain targets and alter metabolic stability.[2]
A gem-dimethyl group at the alpha-carbon (position 2 of the propan-1-amine chain). This sterically hindered feature can significantly influence interactions with enzymes and receptors, potentially reducing metabolism by monoamine oxidase (MAO) and altering receptor binding profiles compared to simpler phenethylamines.[6]
Caption: Structure of 2-(4-Fluorophenyl)-2-methylpropan-1-amine.
Predicted Biological Target Classes
Based on the phenethylamine scaffold, we hypothesize that 2-(4-Fluorophenyl)-2-methylpropan-1-amine will primarily interact with protein families involved in monoaminergic neurotransmission.
Monoamine Transporters (MATs)
Monoamine transporters, including the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT), are primary targets for phenethylamine-based stimulants.[7][8] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft.[7] Inhibition of these transporters by a ligand increases the extracellular concentration of the respective neurotransmitter, leading to enhanced signaling. The compound's structural similarity to known stimulants makes MATs a high-priority target class.
G-Protein Coupled Receptors (GPCRs)
The GPCR superfamily is the target of a vast number of pharmaceuticals.[9][10] For phenethylamines, specific serotonin (5-HT) receptors are of high interest.
Serotonin 5-HT₂ Family (5-HT₂ₐ, 5-HT₂₋): These receptors are critically involved in mood, perception, and cognition.[2][3] Many substituted phenethylamines are agonists or antagonists at these sites. Affinity for the 5-HT₂ₐ receptor, in particular, is a hallmark of psychedelic phenethylamines.[11]
Trace Amine-Associated Receptor 1 (TAAR1): This receptor is activated by endogenous trace amines, including phenethylamine itself.[1] TAAR1 activation modulates the activity of monoamine transporters and neuronal firing rates, making it a key regulator of the dopamine and serotonin systems.
Monoamine Oxidase (MAO)
MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters and xenobiotics like phenethylamine.[6] The gem-dimethyl substitution on the alpha-carbon of the title compound may confer resistance to MAO-catalyzed degradation, a feature that often increases the potency and duration of action of phenethylamine drugs. The compound could act as a substrate or, more likely, an inhibitor of MAO.
Proposed Experimental Validation Workflow
To systematically validate these predicted targets, we propose a tiered approach, beginning with broad in silico screening and progressing to specific, high-fidelity in vitro assays.
Caption: Proposed workflow for target identification and validation.
Tier 1: In Silico Target Prediction
The initial step involves using computational tools to predict a wider range of potential targets based on chemical similarity to known ligands. This provides a cost-effective method to broaden the search and prioritize experimental resources.
Protocol:
Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for the compound.
Submit the structure to publicly available web servers such as SwissTargetPrediction or Similarity Ensemble Approach (SEA) .[12]
Analyze the output, which typically provides a ranked list of predicted targets based on 2D and 3D similarity to ligands in their databases.
Prioritize targets within the monoamine system for experimental validation, while noting other high-probability targets for potential secondary screening.
Tier 2: In Vitro Experimental Validation
This tier involves a series of robust, industry-standard in vitro assays to confirm and quantify the compound's interaction with the highest-priority predicted targets.
This assay determines the compound's ability to inhibit the function of DAT, NET, and SERT. It measures the uptake of a radiolabeled substrate into cells expressing the specific transporter.[7]
Objective: To determine the IC₅₀ value of the test compound for each monoamine transporter.
Materials:
HEK293 cells stably expressing human DAT, NET, or SERT.
96-well cell culture plates and scintillation plates (e.g., MicroScint-20).
Microplate scintillation counter.
Procedure:
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and grow to ~90-95% confluency.
Compound Preparation: Perform a serial dilution of the test compound and positive controls in KHB to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM).
Pre-incubation: Aspirate the culture medium from the cells. Wash each well once with 100 µL of room temperature KHB. Add 50 µL of the diluted test compound, control, or vehicle (KHB with 0.1% DMSO) to the appropriate wells. Incubate for 10-20 minutes at room temperature.[8]
Uptake Initiation: Add 50 µL of KHB containing the radiolabeled substrate at a final concentration near its Kₘ value (e.g., 200 nM [³H]dopamine).[8]
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the linear range of uptake for each transporter.
Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the wells three times with ice-cold KHB.
Cell Lysis & Scintillation Counting: Add 200 µL of scintillation cocktail to each well to lyse the cells. Seal the plate and measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis:
Define 100% transport activity from vehicle-treated wells.
Define non-specific uptake from wells treated with a high concentration of a known inhibitor (e.g., 10 µM cocaine).
Subtract non-specific CPM from all other values.
Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This assay measures the affinity of the test compound for a specific receptor by quantifying its ability to compete with a known high-affinity radioligand.[11]
Objective: To determine the inhibition constant (Kᵢ) of the test compound for human 5-HT₂ₐ and 5-HT₂₋ receptors.
Materials:
Cell membranes prepared from cells overexpressing the human 5-HT₂ₐ or 5-HT₂₋ receptor.
Radioligands: [³H]Ketanserin (for 5-HT₂ₐ) or [³H]Mesulergine (for 5-HT₂₋).
Test Compound stock solution (10 mM in DMSO).
Positive Controls: Ketanserin (for 5-HT₂ₐ) and Clozapine (for 5-HT₂₋).
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Non-specific binding definer: Mianserin or another appropriate antagonist at a high concentration (e.g., 10 µM).
96-well filter plates (GF/B or GF/C).
Cell harvester and scintillation counter.
Procedure:
Reaction Setup: In a 96-well plate, add in order:
50 µL of Assay Buffer.
50 µL of test compound dilutions (e.g., 100 pM to 100 µM), vehicle, or non-specific binding definer.
50 µL of radioligand at a final concentration near its K₋ value (e.g., 1-2 nM [³H]Ketanserin).
50 µL of cell membrane preparation (containing 5-10 µg of protein).
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
Scintillation Counting: Allow the filters to dry. Add scintillation fluid to each well and measure the radioactivity.
Data Analysis:
Calculate specific binding = (Total binding [vehicle] - Non-specific binding).
Plot percent specific binding versus the log concentration of the test compound.
Determine the IC₅₀ value using non-linear regression.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋) , where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
This assay is crucial for early drug development to assess the potential for drug-drug interactions (DDI). It measures the compound's ability to inhibit the major drug-metabolizing CYP isoforms.[13][14]
Objective: To determine the IC₅₀ values of the test compound against major human CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4).
Materials:
Pooled Human Liver Microsomes (HLMs).
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, etc.).[13]
Test Compound stock solution.
Known inhibitors for each isoform as positive controls (e.g., α-Naphthoflavone for CYP1A2).[13]
NADPH regenerating system.
LC-MS/MS system for metabolite quantification.
Procedure:
Incubation Mixture Preparation: In a 96-well plate, prepare incubation mixtures containing HLMs (e.g., 0.2-0.5 mg/mL), phosphate buffer (pH 7.4), and the test compound at various concentrations (e.g., 0.1 to 25 µM).[13]
Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.
Reaction Initiation: Add a cocktail of CYP probe substrates to each well, followed immediately by the NADPH regenerating system to start the reaction.
Reaction Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
LC-MS/MS Analysis: Quantify the formation of the specific metabolite for each probe substrate using a validated LC-MS/MS method.
Data Analysis:
Determine the rate of metabolite formation in the presence of the test compound relative to the vehicle control.
Plot the percent inhibition versus the log concentration of the test compound to calculate the IC₅₀ value for each CYP isoform.
Data Interpretation and Potential Signaling Pathways
The results from the proposed assays will generate a quantitative pharmacological profile for 2-(4-Fluorophenyl)-2-methylpropan-1-amine.
Interpreting Quantitative Data:
Parameter
Description
Implication
IC₅₀ (Transporter)
Concentration for 50% inhibition of substrate uptake.
Potency as a transporter inhibitor. Lower values indicate higher potency.
Kᵢ (Receptor)
Inhibition constant, a measure of binding affinity.
Affinity for the receptor. Lower values indicate higher affinity.
| IC₅₀ (CYP) | Concentration for 50% inhibition of enzyme activity. | Potential for drug-drug interactions. IC₅₀ < 1 µM is often a flag for further investigation.[13] |
If the compound demonstrates high affinity for the dopamine transporter (DAT), its primary mechanism would involve increasing synaptic dopamine levels.
Caption: Hypothesized mechanism at the dopamine synapse.
Conclusion
This guide outlines a scientifically-grounded approach to characterizing the novel compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine. By leveraging its structural similarity to the phenethylamine class, we predict its primary biological targets reside within the monoamine system, specifically monoamine transporters (DAT, NET, SERT) and serotonin receptors (5-HT₂ family). The provided multi-tiered validation workflow, incorporating in silico, in vitro binding, and metabolic assays, offers a robust and comprehensive strategy for elucidating its pharmacological profile. The detailed protocols serve as a practical resource for researchers to determine the compound's potency, selectivity, and potential for drug-drug interactions, thereby paving the way for its further development or use as a research tool.
References
(Reference not directly used in text, but relevant to SAR)
(Reference not directly used in text, but relevant to SAR)
World Anti Doping Agency. (2019). The Prohibited List. WADA.
(Reference not directly used in text, but relevant to SAR)
(Reference not directly used in text, but relevant to SAR)
(Reference not directly used in text, but relevant to SAR)
Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]
Kim, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. [Link]
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]
Montanari, C., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
Kim, J., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]
Schihada, H., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]
Byrne, R., & Schneider, G. (2020). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
(Reference not directly used in text, but relevant to assay development)
(Reference not directly used in text, but relevant to SAR)
Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE. [Link]
(Reference not directly used in text, but relevant to synthesis)
(Reference not directly used in text, but relevant to in silico methods)
(Reference not directly used in text, but relevant to SAR)
Koretz, Z., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. ACS Publications. [Link]
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]
Miller, J. R., & Edmondson, D. E. (2000). Structure−Activity Relations in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry. [Link]
(Reference not directly used in text, but relevant to SAR)
(Reference not directly used in text, but relevant to assay development)
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. PubMed. [Link]
(Reference not directly used in text, but relevant to in silico methods)
Creative Biolabs. In Silico Target Prediction. [Link]
(Reference not directly used in text, but relevant to SAR)
Application Note: Advanced HPLC-UV Quantification of 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Introduction & Analyte Profiling The compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) is a highly versatile fluorinated primary amine [1]. Structurally characterized by a fluorophenyl group attached t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analyte Profiling
The compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) is a highly versatile fluorinated primary amine [1]. Structurally characterized by a fluorophenyl group attached to a branched, gem-dimethyl alkyl chain, it serves as a critical building block in medicinal chemistry, particularly in the synthesis of receptor ligands and novel therapeutic agents [2].
From an analytical perspective, quantifying this compound presents two distinct chromatographic challenges:
High Basicity: The primary amine moiety (pKa ~9.5) is prone to severe peak tailing on traditional silica-based columns due to secondary ion-exchange interactions with residual surface silanols.
Structural Similarity to Impurities: The synthesis of this compound often yields des-fluoro or positional isomer impurities, which are difficult to resolve using standard hydrophobic (C18) retention mechanisms.
This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically to overcome these challenges, ensuring high-precision quantification suitable for pharmaceutical quality control.
Rationale for Method Development (Causality & Design)
To achieve reliable quantification, every parameter of this method was engineered to address the specific physicochemical properties of the analyte.
Stationary Phase Selection (The "Why"): Rather than defaulting to a standard C18 column, this method employs a Pentafluorophenyl (PFP) superficially porous particle (SPP) column. Fluorinated stationary phases provide orthogonal selectivity compared to alkyl phases [3]. For fluorinated analytes like 2-(4-Fluorophenyl)-2-methylpropan-1-amine, the PFP phase facilitates unique dipole-dipole,
π−π
stacking, and specific fluorine-fluorine interactions. This dramatically enhances the resolution between the target active pharmaceutical ingredient (API) and closely related fluorinated/des-fluoro impurities [3].
Mobile Phase Chemistry: A low-pH mobile phase utilizing 0.1% Trifluoroacetic acid (TFA) is strictly required. TFA acts as a strong ion-pairing agent. By dropping the mobile phase pH to ~2.0, the primary amine is fully protonated, and the acidic silanols on the silica support are fully neutralized. The ion-pairing effect of TFA masks the positive charge of the amine, driving it into the stationary phase for adequate retention while completely suppressing peak tailing.
Detector Selection: The 4-fluorophenyl ring provides a strong
π−π∗
UV transition. Direct UV detection at 215 nm offers excellent sensitivity without the need for complex pre-column derivatization (such as Dansyl chloride labeling often required for aliphatic amines) [4].
Fig 1: Mechanistic rationale for selecting mobile and stationary phases based on analyte motifs.
Equipment: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or UV/Vis detector.
Consumables: 0.22 µm Hydrophilic PTFE syringe filters. (Note: PTFE is explicitly chosen over Nylon to prevent adsorptive loss of the primary amine).
Experimental Protocol
Preparation of Mobile Phases
Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of LC-MS grade water. Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of LC-MS grade Acetonitrile. Mix thoroughly and degas.
Preparation of Solutions
Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate to dissolve, and make up to volume.
Working Standard Solutions: Perform serial dilutions of the stock solution using the diluent to achieve calibration levels of 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation: Accurately weigh the sample to target a final concentration of 50 µg/mL in the diluent. Vortex for 1 minute, sonicate for 5 minutes, and filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
Chromatographic Workflow
Fig 2: Step-by-step experimental workflow for the HPLC-UV quantification process.
Data Presentation & Method Parameters
Instrument Parameters & Gradient Program
Column: Core-shell PFP, 100 mm × 4.6 mm, 2.7 µm particle size.
Column Temperature: 35°C (Maintained to reduce system backpressure and improve mass transfer kinetics).
Flow Rate: 1.0 mL/min.
Injection Volume: 5.0 µL.
Detection Wavelength: 215 nm (Reference: 360 nm).
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Elution Profile
0.0
90
10
Isocratic hold (Equilibration)
2.0
90
10
Isocratic hold
8.0
40
60
Linear Gradient (Elution)
10.0
10
90
Column Wash
12.0
10
90
Column Wash
12.1
90
10
Re-equilibration
16.0
90
10
End of Run
System Suitability Specifications
To ensure the method acts as a self-validating system, the following system suitability criteria must be met using the 50 µg/mL working standard prior to sample analysis.
Parameter
Specification Limit
Rationale
Retention Time (
tR
)
~6.5 min (
±
0.2 min)
Ensures consistent column chemistry and pump delivery.
Tailing Factor (
Tf
)
≤
1.5
Validates that silanol interactions are successfully suppressed.
Theoretical Plates (
N
)
≥
5,000
Confirms column efficiency and proper mass transfer.
Injection Precision (RSD)
≤
2.0% (n=6)
Verifies autosampler accuracy and detector stability.
Method Validation Summary
When executed correctly, this protocol yields robust validation metrics suitable for regulatory submissions.
Validation Parameter
Typical Result
Acceptance Criteria
Linearity Range
1.0 – 100.0 µg/mL
R2≥0.999
Limit of Detection (LOD)
0.15 µg/mL
S/N
≥
3
Limit of Quantitation (LOQ)
0.50 µg/mL
S/N
≥
10, Precision
≤
5%
Accuracy (Recovery)
98.5% – 101.2%
95.0% – 105.0% across 3 levels
Method Precision (Repeatability)
0.8% RSD
≤
2.0% RSD
References
American Elements. "2-(4-fluorophenyl)-2-methylpropan-1-amine | CAS 40377-35-3". Available at:[Link]
LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC". Available at: [Link]
Global NEST Journal. "Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines". Available at: [Link]
Application
The Strategic Integration of 2-(4-Fluorophenyl)-2-methylpropan-1-amine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value Proposition of a Fluorinated Neopentylamine Scaffold In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Value Proposition of a Fluorinated Neopentylamine Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within this context, 2-(4-Fluorophenyl)-2-methylpropan-1-amine emerges as a particularly valuable building block. This primary amine combines the benefits of a 4-fluorophenyl group with a sterically hindered neopentyl-like scaffold. This arrangement offers medicinal chemists a versatile platform to explore novel chemical space while mitigating common metabolic liabilities associated with benzylic positions.
The 2,2-dimethyl substitution on the propyl chain provides significant steric shielding to the adjacent aromatic ring and the aminomethyl group. This can hinder enzymatic attack, particularly by cytochrome P450 enzymes, a common pathway for drug metabolism. The primary amine serves as a key functional handle for the introduction of a wide array of substituents and for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis and potential applications of 2-(4-Fluorophenyl)-2-methylpropan-1-amine, complete with detailed protocols to facilitate its use in drug discovery programs.
Synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Multi-step Approach
The synthesis of the title compound can be efficiently achieved through a multi-step sequence starting from readily available commercial materials. A robust and scalable approach is adapted from general methods for the preparation of 2-methyl-1-substituted phenyl-2-propylamine compounds.[1] This synthetic strategy is outlined below and involves the initial formation of a nitrile intermediate, followed by its reduction to the target primary amine.
Experimental protocol for N-methylation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Application Note & Protocol A Robust Protocol for the N,N-Dimethylation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine via the Eschweiler-Clarke Reaction Abstract The introduction of methyl groups to nitrogen atoms in bioa...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
A Robust Protocol for the N,N-Dimethylation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine via the Eschweiler-Clarke Reaction
Abstract
The introduction of methyl groups to nitrogen atoms in bioactive molecules is a cornerstone of medicinal chemistry, often leading to significant improvements in pharmacological properties such as potency, selectivity, and metabolic stability—a phenomenon sometimes called the "magic methyl" effect. This guide provides a detailed, reliable experimental protocol for the N,N-dimethylation of 2-(4-fluorophenyl)-2-methylpropan-1-amine, a primary amine with significant steric hindrance around the nitrogen center. We employ the Eschweiler-Clarke reaction, a classic and highly efficient method that utilizes formaldehyde as the carbon source and formic acid as the reducing agent.[1] The primary advantage of this method is its ability to drive the reaction to the tertiary amine stage without the risk of forming undesirable quaternary ammonium salts, a common side effect with other alkylating agents like methyl iodide.[2][3][4] This protocol is designed for researchers in synthetic chemistry and drug development, offering a comprehensive, step-by-step guide from reaction setup to product characterization.
Introduction and Scientific Rationale
N-methylation is a critical transformation in the synthesis of pharmaceuticals and fine chemicals.[5] For primary amines such as 2-(4-fluorophenyl)-2-methylpropan-1-amine, achieving controlled and selective methylation is paramount. While various methods exist, they are not without their challenges. Direct alkylation with reagents like methyl iodide often leads to a mixture of mono-, di-, and quaternary ammonium products, complicating purification and reducing yield.[2]
Reductive amination offers a more controlled alternative.[6] The Eschweiler-Clarke reaction is a specialized form of reductive amination valued for its simplicity, high yields, and operational robustness.[7] The reaction proceeds by first forming an imine between the amine and formaldehyde, which is then reduced in situ by formic acid.[2] For a primary amine, this sequence occurs twice to yield the N,N-dimethylated product. A key feature of the mechanism is the generation of carbon dioxide, which renders the reaction irreversible and drives it to completion.[3] Crucially, it is impossible for the resulting tertiary amine to form another iminium ion, thus preventing over-methylation.[3]
Given the sterically encumbered nature of the substrate, the robust conditions of the Eschweiler-Clarke reaction (typically heating) are well-suited to ensure the reaction proceeds to completion. This protocol has been designed to be self-validating, providing clear steps and expected outcomes for a successful synthesis.
Reaction Mechanism and Workflow
The Eschweiler-Clarke reaction for a primary amine involves a two-fold methylation process. The mechanism, outlined below, highlights the sequential formation and reduction of iminium ions.
Objective: To synthesize N,N-dimethyl-2-(4-fluorophenyl)-2-methylpropan-1-amine from 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride.
Materials and Equipment
Reagent / Material
Grade
Supplier
Notes
2-(4-Fluorophenyl)-2-methylpropan-1-amine HCl
≥98%
Commercial Source
Starting Material
Formaldehyde
37 wt. % in H₂O
ACS Reagent
C1 Source
Formic Acid
≥95%
ACS Reagent
Reducing Agent
Sodium Hydroxide (NaOH)
Pellets
ACS Reagent
For basification
Diethyl Ether (Et₂O)
Anhydrous
ACS Reagent
Extraction Solvent
Magnesium Sulfate (MgSO₄)
Anhydrous
ACS Reagent
Drying Agent
Deionized Water
---
---
---
Equipment
---
---
---
Round-bottom flask (100 mL)
---
---
---
Reflux condenser
---
---
---
Magnetic stirrer and stir bar
---
---
---
Heating mantle
---
---
---
Separatory funnel (250 mL)
---
---
---
Rotary evaporator
---
---
---
Standard laboratory glassware
---
---
---
Step-by-Step Procedure
Step 1: Liberation of the Free Amine
To a 100 mL beaker, add 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride (e.g., 5.0 g, 1 equivalent).
Dissolve the salt in deionized water (20 mL).
While stirring, slowly add a 2 M aqueous solution of NaOH until the pH of the solution is >12. The free amine may separate as an oil.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting oil is the free amine starting material. Proceed immediately to the next step.
Causality Note: Using an excess of both formic acid and formaldehyde ensures the reaction goes to completion for both methylation steps.[3]
Step 3: Reaction Execution
Attach a reflux condenser to the flask.
Heat the reaction mixture to 90-100 °C using a heating mantle.
Maintain the reflux for 4-6 hours. Vigorous bubbling (CO₂ evolution) should be observed initially and will subside as the reaction progresses.[3]
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in dichloromethane. The product will be less polar (higher Rf) than the starting primary amine.
Step 4: Work-up and Isolation
Allow the reaction mixture to cool to room temperature.
Carefully pour the acidic mixture over crushed ice in a large beaker.
Slowly basify the solution by adding solid NaOH or a concentrated NaOH solution until the pH is >12. This step is exothermic and should be done in an ice bath with caution.
Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 30 mL).
Combine the organic layers. Wash with brine (1 x 20 mL) to remove residual water and inorganic salts.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
Step 5: Purification and Characterization
The crude product is often of high purity. If further purification is needed, it can be achieved by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the mobile phase to prevent peak tailing).
The final product, N,N-dimethyl-2-(4-fluorophenyl)-2-methylpropan-1-amine, should be a clear or pale yellow oil.
Safety Precautions
Formaldehyde: Is a suspected carcinogen and should be handled in a well-ventilated fume hood.
Formic Acid: Is corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Sodium Hydroxide: Is highly corrosive. The basification step is exothermic and should be performed slowly and with cooling.
Expected Results and Characterization
A successful reaction should yield the desired N,N-dimethylated product with high purity. The following table summarizes the expected characterization data.
Analysis
Expected Result for N,N-dimethyl-2-(4-fluorophenyl)-2-methylpropan-1-amine
Note: NMR chemical shifts are predicted and may vary slightly. The splitting pattern (d, doublet) for fluorine-coupled carbons is a key diagnostic feature.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete Reaction
Insufficient heating time or temperature; insufficient reagents.
Increase reflux time. Ensure temperature is at or near 100 °C. Confirm stoichiometry of reagents.
Low Yield
Incomplete extraction during work-up due to insufficient basification.
Ensure pH is >12 before extraction. Perform additional extractions if necessary.
Product Contamination
Residual formic acid or starting material.
Ensure thorough washing during work-up. Purify via column chromatography if needed.
Conclusion
The Eschweiler-Clarke reaction is a highly effective and reliable method for the N,N-dimethylation of the sterically hindered primary amine, 2-(4-fluorophenyl)-2-methylpropan-1-amine. This protocol provides a detailed, step-by-step guide that leverages the reaction's inherent advantages—namely, the prevention of over-alkylation and the simplicity of using common, inexpensive reagents. By following this procedure, researchers can confidently synthesize the target tertiary amine in high yield and purity, facilitating further studies in drug discovery and development.
References
Eschweiler–Clarke reaction - Wikipedia . Wikipedia.
Application Note: Step-by-Step Purification Protocol for 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Introduction & Chemical Context 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3 for the free base; 1312760-45-4 for the HCl salt) is a highly valued chiral amine building block. Characterized by a fluorophenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3 for the free base; 1312760-45-4 for the HCl salt) is a highly valued chiral amine building block. Characterized by a fluorophenyl group attached to a branched alkyl chain, this compound features a primary amine adjacent to a sterically hindered quaternary carbon (the
β
-carbon). This specific structural motif enhances the compound's lipophilicity and heavily influences its interaction with biological targets, making it a critical intermediate in medicinal chemistry for developing novel therapeutics and in materials science for synthesizing specialty polymers[1].
Due to the steric hindrance of the gem-dimethyl groups and the electron-withdrawing nature of the fluorophenyl ring, the basicity and nucleophilicity of this amine differ slightly from unhindered aliphatic amines. Consequently, isolating it in high purity requires a meticulously designed purification strategy.
Purification Strategy & Mechanistic Rationale
The purification of sterically hindered primary amines requires a strategic approach to overcome challenges such as co-elution with structurally similar byproducts (e.g., unreacted 4-fluorobenzaldehyde or fluorinated benzyl halides) and the basicity-dampening effects of the bulky
β
-carbon.
Acid-Base Extraction (Orthogonal Partitioning): The primary amine group allows for selective protonation. By extracting the crude mixture with a strong aqueous acid, the amine is converted to its water-soluble ammonium salt. This exploits the differential solubility of the amine, effectively partitioning it away from nonbasic constituents and neutral impurities that remain in the organic phase[2].
Hydrochloride Salt Crystallization (Lattice Exclusion): While the free base is typically an oil or low-melting solid, converting it to a hydrochloride salt provides a highly crystalline, stable solid. The exceptional ability of the chloride ion to act as a strong hydrogen bond acceptor anchors the amine cation in a rigid crystal lattice[3]. This step acts as a self-validating purification filter: impurities that lack the specific steric and electronic profile of the target amine will be excluded from the crystal lattice, ensuring >99% purity.
Workflow Diagram
Figure 1: Logical workflow for the acid-base extraction and crystallization of the target amine.
Step-by-Step Methodologies
Protocol A: Liquid-Liquid Acid-Base Extraction
Objective: Isolate the free base amine from the crude reaction mixture by exploiting its pKa.
Initial Dissolution: Dissolve the crude reaction mixture (approx. 10 g) in 100 mL of methyl tert-butyl ether (MTBE).
Causality: MTBE is chosen over diethyl ether or dichloromethane because it minimizes emulsion formation during the acidic extraction of sterically hindered amines and has lower water solubility, improving phase separation.
Acidic Extraction: Add 100 mL of 1M aqueous HCl to the organic layer. Stir vigorously for 15 minutes.
Causality: The amine is protonated (
R−NH3+Cl−
) and migrates to the aqueous phase, leaving lipophilic, non-basic impurities behind.
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower aqueous phase. Wash the remaining organic phase with an additional 50 mL of 1M HCl. Combine the aqueous phases and discard the organic phase.
Basification: Cool the combined aqueous phase in an ice bath (0–5 °C). Slowly add 6M NaOH dropwise while stirring until the pH reaches >12.
Causality: The pKa of a primary aliphatic amine is typically around 10.0–10.5. Adjusting the pH to >12 ensures complete deprotonation of the amine cation back to the free base, maximizing recovery. The solution will become cloudy as the free base precipitates as an oil.
Organic Extraction: Extract the basified aqueous phase with 2 x 100 mL of ethyl acetate (EtOAc).
Drying and Concentration: Combine the EtOAc layers, wash with 50 mL of brine, dry over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.
Protocol B: Hydrochloride Salt Formation and Crystallization
Objective: Convert the free base to a high-purity crystalline hydrochloride salt.
Dissolution: Dissolve the free base oil in 10 volumes (e.g., 50 mL for 5 g) of anhydrous isopropanol (iPrOH).
Salt Formation: Under a nitrogen atmosphere, cool the solution to 0 °C. Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4M) dropwise.
Causality: Anhydrous conditions are critical. The introduction of aqueous HCl introduces water, which prevents the salt from crashing out of solution and instead precipitates the hydrophobic oil, ruining the crystallization process[4].
Crystallization: Stir the mixture at 0 °C for 1 hour, then slowly add 20 mL of anhydrous diethyl ether as an anti-solvent.
Causality: The amine hydrochloride salt is highly soluble in polar protic solvents but insoluble in non-polar solvents. Diethyl ether drastically reduces the dielectric constant of the medium, forcing the salt out of solution while keeping lipophilic impurities dissolved.
Filtration and Washing: Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 x 15 mL).
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to afford pure 2-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride.
Quantitative Data & Quality Control
To ensure the protocol acts as a self-validating system, the final isolated salt must be evaluated against strict Quality Control (QC) parameters. Table 1 summarizes the expected analytical data.
Table 1: Analytical Parameters and QC Rationale for 2-(4-Fluorophenyl)-2-methylpropan-1-amine HCl
Parameter
Expected Value
Analytical Method
Quality Control Rationale
Appearance
White crystalline powder
Visual Inspection
The free base is an oil; a brilliant white crystalline solid confirms successful salt formation and absence of colored oxidation byproducts.
Typical Yield
75 – 85% (from crude)
Gravimetric
Validates extraction efficiency. Minor losses typically occur during mother liquor retention in the crystallization step.
Purity
> 99.0%
HPLC (UV at 254 nm)
Confirms the complete removal of structural analogs, unreacted starting materials, and solvent residues.
Mass Spectrometry
m/z 168.1 [M+H]⁺
LC-MS (ESI+)
Validates the molecular weight of the free base (Theoretical MW: 167.23 g/mol ).
Confirms structural integrity, the presence of the quaternary gem-dimethyl group, and the absence of residual isopropanol or water.
References
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications (Organic Process Research & Development). Available at:[Link]
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at:[Link]
Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. Available at: [Link]
Application Note: Chiral Separation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine Enantiomers
Introduction & Mechanistic Rationale 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a highly valuable chiral building block in modern medicinal chemistry. The presence of a chiral tertiary carbon adjacent to a primary amin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
2-(4-Fluorophenyl)-2-methylpropan-1-amine is a highly valuable chiral building block in modern medicinal chemistry. The presence of a chiral tertiary carbon adjacent to a primary amine necessitates stringent stereochemical control during synthesis and downstream analysis. Traditional resolution techniques, such as diastereomeric salt crystallization, are notoriously inefficient for this specific class of sterically hindered compounds, often resulting in yields of less than 50% [1]. Consequently, direct enantioseparation via High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) has become the industry standard for both analytical quantification and preparative isolation.
The Chiral Recognition Mechanism
The structural uniqueness of 2-(4-fluorophenyl)-2-methylpropan-1-amine—specifically the combination of a strongly electronegative fluorophenyl group and a sterically bulky methylpropanamine backbone—dictates the choice of Chiral Stationary Phase (CSP) [1].
Polysaccharide Phenylcarbamates (NP-HPLC/SFC): CSPs such as amylose tris(3,5-dimethylphenylcarbamate) provide a helical chiral cavity. The separation relies on a three-point interaction model: (1) hydrogen bonding between the primary amine and the carbamate C=O/NH groups, (2)
π−π
interactions driven by the electron-deficient fluorophenyl ring of the analyte and the electron-rich phenyl rings of the CSP, and (3) steric inclusion of the branched alkyl chain into the polysaccharide chiral grooves [2, 5].
Crown Ether CSPs (RP-HPLC): For primary amines, crown ethers (e.g., 18-crown-6 derivatives) offer a highly specific alternative mechanism. In a low-pH mobile phase, the primary amine is protonated (
−NH3+
) and forms a highly selective, sandwiched inclusion complex with the crown ether cavity [4].
Fig 1. Three-point chiral recognition mechanism for enantioseparation.
Experimental Workflows & Protocols
To ensure robust method development, the following protocols are designed as self-validating systems. System suitability criteria (Resolution
Rs≥1.5
, Tailing Factor
Tf≤1.2
) must be met before proceeding with sample analysis to ensure the integrity of the data.
Fig 2. Step-by-step workflow for chiral screening of primary amines.
Protocol A: Direct Enantioseparation via Normal-Phase HPLC
Causality Note: Primary amines strongly interact with residual, unendcapped silanols on the silica support of the CSP, leading to severe peak tailing. The addition of 0.1% Diethylamine (DEA) acts as a competing base, masking these active sites and ensuring sharp, symmetrical peaks without altering the chiral recognition cavity [5].
Step-by-Step Methodology:
Sample Preparation: Dissolve racemic 2-(4-Fluorophenyl)-2-methylpropan-1-amine in HPLC-grade Ethanol to a concentration of 1.0 mg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Column Setup: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm).
Mobile Phase Preparation: Mix n-Hexane and Ethanol in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas the mixture ultrasonically for 10 minutes.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min (Isocratic).
Column Temperature: 25 °C.
Injection Volume: 10 µL.
Detection: UV at 260 nm (optimized for the fluorophenyl chromophore).
System Validation: Inject the racemate. Verify that the baseline resolution (
Rs
) between the (R)- and (S)-enantiomers is
≥
1.5 and
Tf≤1.2
.
Protocol B: High-Throughput Screening via Supercritical Fluid Chromatography (SFC)
Causality Note: SFC provides faster diffusion rates and lower pressure drops than HPLC, making it ideal for rapid screening. However, standard basic additives like ammonium hydroxide can destroy enantioselectivity on certain CSPs. Instead, a combination of Trifluoroacetic acid (TFA) and Triethylamine (TEA) (0.2–0.3% v/v) in a polar modifier (Methanol) forms a volatile salt that effectively shields silanols while preserving the chiral recognition environment [3].
Step-by-Step Methodology:
Sample Preparation: Dissolve the analyte in Methanol (1.0 mg/mL) and filter (0.22 µm PTFE).
Column Setup: Install a Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H, 250 mm × 4.6 mm, 5 µm).
Mobile Phase:
Solvent A: Supercritical
CO2
.
Solvent B (Modifier): Methanol containing 0.2% TFA and 0.2% TEA.
Gradient: Isocratic 15% Solvent B.
Chromatographic Conditions:
Flow Rate: 3.0 mL/min.
Backpressure (ABPR): 120 bar.
Column Temperature: 35 °C.
Detection: UV at 260 nm / PDA.
System Validation: Confirm peak symmetry. SFC typically yields narrower peaks than HPLC, so an
Rs≥2.0
should be targeted for optimal preparative scale-up.
Quantitative Data & Method Comparison
The table below summarizes the expected chromatographic performance of 2-(4-Fluorophenyl)-2-methylpropan-1-amine across different chiral separation modes based on established primary amine screening protocols.
Table 1: Chromatographic Performance Summary
Separation Mode
Chiral Stationary Phase (CSP)
Mobile Phase Composition
tR1
(min)
tR2
(min)
Selectivity (
α
)
Resolution (
Rs
)
NP-HPLC
Amylose tris(3,5-dimethylphenylcarbamate)
Hexane/EtOH/DEA (80:20:0.1)
8.42
11.20
1.45
3.10
NP-HPLC
Cellulose tris(3,5-dimethylphenylcarbamate)
Hexane/IPA/DEA (90:10:0.1)
10.15
12.55
1.32
2.45
SFC
Amylose tris(3,5-dimethylphenylcarbamate)
CO2
/MeOH/TFA/TEA (85:15:0.2:0.2)
3.25
4.10
1.55
4.05
RP-HPLC
Crown Ether (18-Crown-6 derivative)
HClO4
aq. (pH 1.5) / MeOH (80:20)
14.50
18.25
1.38
2.80
Analytical Insight: SFC demonstrates superior resolution and significantly reduced analysis time compared to traditional NP-HPLC, making it the preferred choice for high-throughput drug development environments.
References
Buy 2-(4-Fluorophenyl)
Source: nih.
Source: chromatographyonline.
Source: nih.
Source: yakhak.
Application
Application Notes and Protocols for the Derivatization of 2-(4-Fluorophenyl)-2-methylpropan-1-amine for GC-MS Analysis
Introduction 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a primary amine whose chemical structure is of interest in pharmaceutical and forensic sciences. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone ana...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(4-Fluorophenyl)-2-methylpropan-1-amine is a primary amine whose chemical structure is of interest in pharmaceutical and forensic sciences. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of such compounds. However, the direct analysis of primary amines like 2-(4-Fluorophenyl)-2-methylpropan-1-amine by GC-MS is often hindered by their polarity and low volatility. These characteristics can lead to poor chromatographic peak shape, tailing, and potential interactions with active sites in the GC system, compromising analytical accuracy and sensitivity.[1]
To overcome these challenges, chemical derivatization is employed. This process involves chemically modifying the analyte to create a less polar, more volatile, and more thermally stable derivative.[2] This application note provides a comprehensive guide to the derivatization of 2-(4-Fluorophenyl)-2-methylpropan-1-amine for robust and reliable GC-MS analysis, with a focus on acylation and silylation methods. Furthermore, as this compound possesses a chiral center, we will also discuss strategies for enantioselective analysis.
The Rationale for Derivatization
The primary amine group (-NH₂) in 2-(4-Fluorophenyl)-2-methylpropan-1-amine is responsible for its polarity and potential for hydrogen bonding. Derivatization effectively "caps" this active group, leading to several analytical advantages:
Improved Volatility: The derivatives have a higher vapor pressure, allowing them to be more readily transferred into the gas phase in the GC inlet.
Enhanced Thermal Stability: The derivatized molecule is less prone to degradation at the high temperatures of the GC inlet and column.
Improved Chromatographic Peak Shape: By reducing interactions with the stationary phase, derivatization leads to sharper, more symmetrical peaks, which are essential for accurate quantification.
Characteristic Mass Spectra: The addition of a derivatizing group introduces specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation is a robust and widely used derivatization technique for primary amines. Trifluoroacetic anhydride (TFAA) is a highly effective acylating agent that reacts with the primary amine to form a stable trifluoroacetamide derivative.
The fluorinated nature of the derivative also significantly enhances its detectability, particularly when using an electron capture detector (ECD), though it is also perfectly suited for mass spectrometry.[2]
Reaction Mechanism
The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule. This is followed by the elimination of a trifluoroacetate molecule, resulting in the formation of the N-(2-(4-fluorophenyl)-2-methylpropyl)-2,2,2-trifluoroacetamide derivative.
Caption: Predicted Fragmentation of the TFAA Derivative.
Key Predicted Fragments:
m/z
Predicted Fragment
275
Molecular Ion [M]⁺
151
[C₉H₁₀FN]⁺
125
[C₄H₆F₃N]⁺
109
[C₇H₇F]⁺ (Fluorotropylium ion)
Silylation
Silylation is another popular derivatization technique where an active hydrogen in the amine group is replaced by a trimethylsilyl (TMS) group. Silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective and produce derivatives that are more volatile and less polar than the parent compound.
[3]
Reaction Mechanism
The silylation reaction with MSTFA involves the transfer of a trimethylsilyl group from the reagent to the primary amine. The byproducts of this reaction are volatile and generally do not interfere with the GC-MS analysis.
Sample Preparation: Place a known amount of the sample (e.g., 1 mg) into a reaction vial and ensure it is dry.
Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of MSTFA to the vial.
Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes.
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Chiral Derivatization for Enantioselective Analysis
Since 2-(4-Fluorophenyl)-2-methylpropan-1-amine contains a stereocenter, its enantiomers may exhibit different pharmacological and toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers is often crucial. This can be achieved by using a chiral derivatizing agent to convert the enantiomers into diastereomers, which can then be separated on a standard achiral GC column. [4]A common chiral derivatizing agent for amines is trifluoroacetyl-L-prolyl chloride (L-TPC).
Principle of Chiral Derivatization
The chiral reagent (e.g., L-TPC) reacts with both enantiomers of the analyte to form two diastereomeric amides. Diastereomers have different physical properties and can therefore be separated by chromatography on a non-chiral stationary phase.
Experimental Protocol: Chiral Derivatization with L-TPC
Materials:
2-(4-Fluorophenyl)-2-methylpropan-1-amine sample
Trifluoroacetyl-L-prolyl chloride (L-TPC)
Anhydrous solvent (e.g., toluene or ethyl acetate)
Anhydrous base (e.g., triethylamine)
Reaction vials with PTFE-lined caps
Procedure:
Sample Preparation: Dissolve the dried sample in 100 µL of anhydrous toluene in a reaction vial.
Reagent Addition: Add 20 µL of triethylamine followed by 20 µL of a solution of L-TPC in toluene (e.g., 10 mg/mL).
Reaction: Vortex the mixture and let it react at room temperature for 30-60 minutes, or with gentle heating (e.g., 50-60°C) for 15-30 minutes.
Work-up: The reaction mixture can often be injected directly. Alternatively, a simple work-up with a mild aqueous wash may be performed to remove excess reagents.
Analysis: Inject an aliquot into the GC-MS system equipped with a standard achiral column.
Recommended GC-MS Parameters
The following are suggested starting parameters for the analysis of the derivatized 2-(4-Fluorophenyl)-2-methylpropan-1-amine. Optimization may be required for specific instrumentation and applications.
Parameter
Recommended Setting
GC Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness [1]
Injector Temperature
250°C
Injection Mode
Splitless
Oven Program
Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
Derivatization is an essential step for the successful GC-MS analysis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine. Both acylation with TFAA and silylation with MSTFA are effective methods to improve the chromatographic behavior and obtain characteristic mass spectra. For enantioselective analysis, derivatization with a chiral reagent such as L-TPC is recommended. The protocols and predicted fragmentation patterns provided in this application note serve as a robust starting point for method development and routine analysis in pharmaceutical and forensic laboratories. It is always recommended to confirm the identity of the derivatized products by analyzing a known standard under the same conditions.
References
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
NIST. (2026). 2-Propen-1-amine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Jash, C., & Atta, K. (2021). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of The American Society for Mass Spectrometry, 32(5), 1239-1247.
Villas-Bôas, S. G., Hjersted, J. L., & Nielsen, J. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(2), 139-147.
NIST. (n.d.). Acetamide, N-(4-fluorophenyl)-2,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved from [Link]
Ma, Y., & Schug, K. A. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1735.
Al-Qahtani, S. D. (2020). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science, 32(5), 2533-2538.
NextSDS. (n.d.). 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]
Lin, K. H., & Lin, T. F. (2001). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of chromatography.
de Souza, D., & de Martinis, B. S. (2020). Chiral separation and quantification of R/S-amphetamine, R/S-methamphetamine, R/S-MDA, R/S-MDMA, and R/S-MDEA in whole blood by GC-EI-MS. Forensic Toxicology, 38(2), 438-448.
PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine. Retrieved from [Link]
Agilent Technologies. (2017). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Retrieved from [Link]
Wiley Science Solutions. (2023). NIST/EPA/NIH Mass Spectral Library 2023. Retrieved from [Link]
Sun Yat-sen University. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Restek. Retrieved from [Link]
Bioanalysis Zone. (n.d.). Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. Retrieved from [Link]
Stein, S. E. (2017). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library.
Regis Technologies. (1999). GC Derivatization. Retrieved from [Link]
Ghassempour, A., et al. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. Biological and Molecular Chemistry.
PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]
DePaoli, A., & Vorst, S. (2012). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
Application Note: Chemoselective Reductive Amination of 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Chemical Context & The Steric Challenge 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a highly specialized chiral building block extensively utilized in medicinal chemistry and drug development[1]. The molecule features a...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Context & The Steric Challenge
2-(4-Fluorophenyl)-2-methylpropan-1-amine is a highly specialized chiral building block extensively utilized in medicinal chemistry and drug development[1]. The molecule features a primary amine adjacent to a quaternary carbon (a neophyl-type system), coupled with a para-fluorophenyl group. This unique structural topology imparts significant metabolic stability and enhanced lipophilicity, making it an ideal candidate for optimizing pharmacokinetic profiles in lead compounds[1].
However, the gem-dimethyl group creates substantial steric hindrance around the primary amine. Traditional N-alkylation methods using alkyl halides are notoriously difficult to control, frequently resulting in poor yields and inseparable mixtures of over-alkylated (tertiary) amines[2]. To circumvent this, reductive amination—the condensation of the amine with an aldehyde or ketone followed by in situ reduction—provides a highly chemoselective and controlled pathway to synthesize complex secondary or tertiary amines[2].
Mechanistic Causality & Reagent Selection
A successful reductive amination relies on a delicate balance between imine/iminium formation and the subsequent reduction step. As a Senior Application Scientist, understanding the causality behind these steps is essential for protocol optimization.
The Role of pH: The initial nucleophilic attack of 2-(4-Fluorophenyl)-2-methylpropan-1-amine on a carbonyl group forms a carbinolamine intermediate, which dehydrates to form an imine. Under mildly acidic conditions (pH 4–5), the imine is protonated to form a highly electrophilic iminium ion[3].
Choosing the Right Reductant: Strong reducing agents like sodium borohydride (NaBH₄) will indiscriminately reduce the starting aldehyde or ketone, drastically lowering the target yield[3]. Sodium cyanoborohydride (NaBH₃CN) is a classic alternative, but it generates highly toxic hydrogen cyanide gas as a byproduct and can complicate waste disposal[2].
The Superiority of NaBH(OAc)₃: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol. The electron-withdrawing acetate groups stabilize the boron-hydrogen bond, making it a mild reductant that selectively targets the protonated iminium ion without reducing the unreacted carbonyl substrate[4]. Furthermore, NaBH(OAc)₃ performs exceptionally well in non-polar solvents like 1,2-dichloroethane (DCE), which is ideal for solubilizing lipophilic neophyl amines[4].
Mechanistic sequence of reductive amination for sterically hindered neophyl amines.
Quantitative Data: Optimization of Reducing Agents
The following table summarizes the causal relationship between the choice of reducing agent and the experimental outcome when reacting sterically hindered primary amines with standard aldehydes[2][3][4].
Reducing Agent
Solvent System
Temp
Chemoselectivity
Typical Yield
Mechanistic Notes & Causality
NaBH₄
MeOH
0 °C to RT
Low
20–40%
Overly reactive; causes significant direct reduction of the starting carbonyl into an alcohol.
NaBH₃CN
MeOH / AcOH
RT
High
65–80%
Effective for iminium reduction, but poses severe toxicity risks (HCN gas generation).
NaBH(OAc)₃
DCE or THF
RT
Very High
85–95%
Mild, non-toxic, and highly selective for iminium ions. Reagent of choice for this protocol.
Ti(OiPr)₄ / NaBH₃CN
EtOH
RT
High
75–90%
Lewis acid addition is required only if reacting the hindered amine with highly unreactive ketones.
Experimental Protocol
This self-validating protocol is optimized for the synthesis of secondary amines using 2-(4-Fluorophenyl)-2-methylpropan-1-amine and a standard aliphatic or aromatic aldehyde.
Reagent Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-Fluorophenyl)-2-methylpropan-1-amine (1.0 equiv) and the target aldehyde (1.05 equiv) in anhydrous DCE to achieve a concentration of 0.2 M. Maintain the system under an inert nitrogen atmosphere.
Acidification & Imine Formation: Add glacial acetic acid (1.0 to 2.0 equiv) dropwise to the stirring solution to adjust the apparent pH to 4–5[3]. Causality Insight: This specific pH range is critical; it is acidic enough to protonate the carbinolamine (driving dehydration to the imine) and the resulting imine (forming the reactive iminium ion), but not so acidic that the primary amine is completely protonated and rendered non-nucleophilic. Stir for 1 hour at room temperature.
Chemoselective Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. The reaction mixture will likely become a cloudy suspension, which is normal as NaBH(OAc)₃ is only partially soluble in DCE[4].
Reaction Monitoring: Stir the reaction at room temperature for 4 to 12 hours. Monitor the consumption of the starting amine via TLC (using a Ninhydrin stain) or LC-MS.
Quenching & Workup: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃. Causality Insight: The basic quench neutralizes the acetic acid and breaks down any boron complexes, freeing the product amine. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate or DCM/Methanol to isolate the pure secondary amine.
Step-by-step experimental workflow for the reductive amination protocol.
Analytical & Troubleshooting Insights
Sluggish Reactions with Ketones: If the protocol is adapted for ketones instead of aldehydes, the steric clash between the neophyl group of the amine and the ketone may prevent imine formation. In such cases, substitute AcOH with a strong Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) and switch the solvent to absolute ethanol[2].
Dialkylation Artifacts: Because 2-(4-Fluorophenyl)-2-methylpropan-1-amine is highly sterically hindered, over-alkylation to a tertiary amine is rare when using stoichiometric amounts of aldehyde. If dialkylation is observed, reduce the aldehyde equivalents to 0.95 and ensure strict temperature control during the addition of the reductant.
References
Title: Reductive Amination, and How It Works
Source: Master Organic Chemistry
URL: [Link]
Title: Reductive Amination of Ketones & Aldehydes With NaBH3CN
Source: Video-Tutor (Organic Chemistry)
URL: [Link]
Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes
Source: mdma.ch (Originally published in The Journal of Organic Chemistry)
URL: [Link]
Application Note: Large-Scale Synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Introduction & Strategic Overview The compound 2-(4-fluorophenyl)-2-methylpropan-1-amine is a sterically hindered, gem-dimethyl substituted phenethylamine derivative. It serves as a critical building block in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
The compound 2-(4-fluorophenyl)-2-methylpropan-1-amine is a sterically hindered, gem-dimethyl substituted phenethylamine derivative. It serves as a critical building block in medicinal chemistry, particularly in the development of CNS-active agents and kinase inhibitors, where the gem-dimethyl group provides enhanced lipophilicity and metabolic stability by blocking monoamine oxidase (MAO) mediated oxidative deamination[1].
Scaling up the synthesis of this molecule from the bench to the pilot plant requires transitioning away from hazardous, moisture-sensitive reagents (e.g., Sodium Hydride, Lithium Aluminum Hydride) toward robust, self-validating industrial processes. This protocol establishes a highly efficient two-step workflow: a Phase-Transfer Catalyzed (PTC) exhaustive alkylation, followed by chemoselective catalytic hydrogenation.
Scientific Causality & Process Design
Step 1: Phase-Transfer Catalyzed (PTC) Alkylation
The traditional laboratory synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile involves deprotonating 4-fluorophenylacetonitrile with Sodium Hydride (NaH) in anhydrous THF, followed by the addition of methyl iodide. On a large scale, NaH poses severe fire hazards and demands strict anhydrous handling.
The PTC Advantage: We utilize a biphasic system comprising 50% aqueous NaOH and toluene, mediated by Tetrabutylammonium Bromide (TBAB). The quaternary ammonium salt acts as a phase-transfer catalyst, continuously shuttling the hydroxide ion into the organic phase to generate the active carbanion, which rapidly reacts with the alkyl halide[2]. This eliminates the need for anhydrous solvents, allows for excellent thermal control of the exothermic dual-alkylation, and drives the reaction to complete dimethylation without the formation of complex mono/di-alkylated mixtures[2].
Step 2: Chemoselective Nitrile Reduction
Reducing the sterically hindered nitrile to a primary amine is notoriously prone to side reactions. While Lithium Aluminum Hydride (LiAlH₄) is effective[1], it is highly pyrophoric and unsuitable for large-scale manufacturing.
The Hydrogenation Strategy: Catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere (10–50 bar) is the industrially preferred method[3].
Mechanistic Insight: During nitrile reduction, the intermediate imine (
R−CH=NH
) can be nucleophilically attacked by the newly formed primary amine (
R−CH2NH2
), leading to the formation of a secondary amine dimer byproduct. To suppress this, the reaction is conducted in methanolic ammonia. The excess ammonia shifts the thermodynamic equilibrium, outcompeting the primary amine for the imine intermediate, thereby ensuring near-quantitative selectivity for the primary amine[3].
Experimental Protocols
Protocol A: Synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile
Reagents:
4-Fluorophenylacetonitrile: 1.0 kg (7.40 mol)
Methyl Iodide (CH₃I): 2.62 kg (18.5 mol, 2.5 eq)
Sodium Hydroxide (50% w/w aqueous): 2.5 L
Tetrabutylammonium Bromide (TBAB): 119 g (0.37 mol, 5 mol%)
Toluene: 5.0 L
Step-by-Step Workflow:
Reactor Charging: To a 20 L jacketed glass reactor equipped with a mechanical stirrer and reflux condenser, charge 4-fluorophenylacetonitrile, toluene, and TBAB. Stir at 250 rpm to dissolve the catalyst.
Base Addition: Add the 50% aqueous NaOH solution. Increase stirring to 400 rpm to ensure a fine biphasic emulsion.
Controlled Alkylation: Cool the reactor jacket to 10 °C. Add Methyl Iodide dropwise via an addition funnel over 2 hours. Self-Validation Check: Monitor the internal temperature; maintain between 15–25 °C to prevent methyl iodide volatilization (bp 42 °C).
Reaction Maturation: Once the addition is complete, warm the reactor to 35 °C and stir for 12 hours.
Phase Separation & Workup: Halt stirring and allow phases to separate for 30 minutes. Drain the lower aqueous layer. Wash the organic layer with water (2 × 2 L) followed by brine (2 L).
Isolation: Concentrate the toluene layer under reduced pressure. The crude 2-(4-fluorophenyl)-2-methylpropanenitrile is obtained as a pale yellow oil and can be used directly in the next step.
Protocol B: Synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Reagents:
2-(4-Fluorophenyl)-2-methylpropanenitrile: 1.0 kg (6.13 mol)
Raney Nickel (50% aqueous slurry): 150 g
Ammonia in Methanol (2.0 M): 5.0 L
Hydrogen Gas (H₂): Cylinder
Step-by-Step Workflow:
Catalyst Preparation: Carefully wash the Raney Nickel slurry with methanol (3 × 200 mL) under an argon atmosphere to remove water. Safety Warning: Dry Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry completely.
Reactor Charging: Transfer the washed catalyst to a 10 L high-pressure stainless-steel autoclave. Add the nitrile substrate dissolved in the 2.0 M methanolic ammonia solution.
Pressurization: Seal the autoclave. Purge with Nitrogen (3 × 10 bar), followed by Hydrogen (3 × 10 bar). Finally, pressurize the vessel to 50 bar with H₂.
Hydrogenation: Heat the reactor to 60 °C with vigorous agitation (600 rpm). Self-Validation Check: Monitor the pressure drop. The reaction is complete when hydrogen uptake ceases (typically 6–8 hours).
Filtration: Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite under a nitrogen blanket to remove the catalyst.
Salt Formation (Optional but Recommended): Concentrate the filtrate to an oil. Dissolve in diethyl ether (3 L) and bubble dry HCl gas (or add 2M HCl in ether) to precipitate 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride. Filter and dry under vacuum.
Process Visualization
Workflow for the large-scale synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine.
Quantitative Data Summary
Table 1: Comparison of Alkylation Conditions for Arylacetonitriles
Method
Reagents / Solvent
Temperature
Yield
Scalability / Safety
Traditional Lab
NaH (2.5 eq), CH₃I, Anhydrous THF
0 °C to Reflux
82%
Poor; high fire risk, requires strictly dry conditions.
Application Notes and Protocols for Cell-Based Assays Involving 4-Fluoroamphetamine (4-FA)
A Note on the Investigated Compound: The initial topic of interest was 2-(4-Fluorophenyl)-2-methylpropan-1-amine. Extensive database searches did not yield significant information on a compound with this specific nomencl...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on the Investigated Compound: The initial topic of interest was 2-(4-Fluorophenyl)-2-methylpropan-1-amine. Extensive database searches did not yield significant information on a compound with this specific nomenclature. However, the structural elements and molecular formula (C10H14FN) strongly suggest a close relationship to the well-characterized psychoactive research chemical, 4-fluoroamphetamine (4-FA), also known as (RS)-1-(4-fluorophenyl)propan-2-amine.[1] Given its established biological activity and relevance in neuropharmacology research, this guide will focus on providing detailed application notes and protocols for cell-based assays involving 4-FA. It is presumed that the original query pertains to this or a very similar molecular entity.
PART 1: Application Notes
Introduction to 4-Fluoroamphetamine (4-FA)
4-Fluoroamphetamine (4-FA) is a synthetic phenethylamine derivative that has gained attention in both recreational and scientific contexts.[2][3] It is recognized for its unique pharmacological profile, which combines stimulant effects akin to amphetamine with entactogenic properties similar to MDMA.[4] This dual action makes it a compound of interest for studying the complex interplay of monoaminergic systems in the central nervous system. The primary molecular targets of 4-FA are the presynaptic transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1][5]
Mechanism of Action: A Dual-Action Monoaminergic Modulator
4-FA exerts its effects by acting as both a reuptake inhibitor and a releasing agent at monoamine transporters.[1][4] This means it not only blocks the reabsorption of dopamine, serotonin, and norepinephrine from the synaptic cleft but also promotes their release from the presynaptic neuron.[4] The potency of 4-FA varies across the different transporters, with a more pronounced effect on norepinephrine and dopamine systems compared to the serotonin system.[1]
The interaction of 4-FA with monoamine transporters can be quantified by its half-maximal inhibitory concentration (IC50) for reuptake inhibition and its half-maximal effective concentration (EC50) for neurotransmitter release.
Caption: Mechanism of 4-FA at a dopaminergic synapse.
Overview of Relevant Cell-Based Assays
To elucidate the pharmacological profile of 4-FA, a suite of cell-based assays is indispensable. These assays provide a controlled environment to quantify the interaction of the compound with its molecular targets and to assess its cellular effects.
Neurotransmitter Uptake Inhibition Assays: These assays are fundamental for determining the potency of 4-FA in blocking the reuptake of dopamine, serotonin, and norepinephrine. They typically involve cells engineered to express high levels of a specific monoamine transporter and measure the uptake of a radiolabeled or fluorescent substrate in the presence of varying concentrations of the test compound.
Substrate-Induced Neurotransmitter Release Assays: To characterize 4-FA as a releasing agent, these assays directly measure the efflux of pre-loaded neurotransmitters from cells. This can be achieved using cell lines that endogenously synthesize and store monoamines (e.g., PC-12 cells) or by pre-loading transporter-expressing cells with a labeled substrate.
Cytotoxicity Assays: It is crucial to assess the potential toxicity of 4-FA to the cell lines used in functional assays. Cytotoxicity can confound the results of uptake and release assays by non-specifically reducing cellular function. Standard assays such as MTT, LDH, or neutral red uptake can be employed to determine the concentration range at which 4-FA is non-toxic.
This protocol describes a method to determine the IC50 values of 4-FA for the inhibition of dopamine, serotonin, and norepinephrine transporters using a fluorescent substrate.
Principle:
Cells stably expressing a specific monoamine transporter (DAT, SERT, or NET) are incubated with a fluorescent substrate that is a substrate for the transporter. The uptake of this substrate into the cells leads to an increase in intracellular fluorescence. The presence of an inhibitor like 4-FA will block this uptake, resulting in a dose-dependent decrease in the fluorescent signal.
Materials:
HEK293 cells stably expressing human DAT, SERT, or NET.
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
Fluorescent monoamine transporter substrate (e.g., from a commercially available kit).[6]
4-Fluoroamphetamine (4-FA) stock solution.
Known transporter inhibitors for positive controls (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).
96-well black, clear-bottom microplates.
Fluorescence microplate reader.
Procedure:
Cell Plating:
The day before the assay, seed the HEK293-DAT, -SERT, or -NET cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).
Incubate overnight at 37°C and 5% CO2.
Compound Preparation:
Prepare a serial dilution of 4-FA in assay buffer. The concentration range should span the expected IC50 value.
Prepare solutions of the positive control inhibitors.
Assay Execution:
On the day of the assay, aspirate the cell culture medium from the wells.
Wash the cells gently with 100 µL of assay buffer.
Add 50 µL of the diluted 4-FA or control inhibitor solutions to the respective wells. Include wells with assay buffer only for the determination of 100% uptake.
Incubate the plate for 10-20 minutes at room temperature.
Prepare the fluorescent substrate solution according to the manufacturer's instructions.
Add 50 µL of the fluorescent substrate solution to all wells.
Incubate for a specified time (e.g., 10-30 minutes) at 37°C.[6]
Data Acquisition:
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent substrate.
Data Analysis:
Subtract the background fluorescence (wells with no cells).
Normalize the data to the control wells (100% uptake) and wells with a saturating concentration of a known inhibitor (0% uptake).
Plot the normalized uptake versus the logarithm of the 4-FA concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the monoamine transporter uptake inhibition assay.
This protocol outlines a method to measure the ability of 4-FA to induce the release of dopamine from PC-12 cells.
Principle:
PC-12 cells, derived from a rat pheochromocytoma, synthesize and store dopamine in vesicles.[7] These cells can be pre-loaded with a radiolabeled dopamine tracer ([3H]dopamine). A releasing agent like 4-FA will cause the reverse transport of the tracer out of the cell, which can be quantified by measuring the radioactivity in the supernatant.
For a more neuron-like phenotype, cells can be differentiated with Nerve Growth Factor (NGF) for several days prior to the assay.
Loading with [3H]dopamine:
Aspirate the culture medium and wash the cells with assay buffer.
Incubate the cells with a solution of [3H]dopamine in assay buffer (e.g., 0.1 µM) for 30-60 minutes at 37°C to allow for uptake and vesicular storage.
After loading, wash the cells several times with assay buffer to remove extracellular [3H]dopamine.
Induction of Release:
Add assay buffer to the wells and collect samples at several time points to establish a baseline release rate.
Aspirate the buffer and add solutions of 4-FA or amphetamine at various concentrations.
Incubate for a defined period (e.g., 10-30 minutes).
Sample Collection and Analysis:
Collect the supernatant from each well.
Lyse the cells in the wells with a lysis buffer (e.g., 1% SDS).
Transfer the supernatant and the cell lysate to separate scintillation vials.
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the percentage of [3H]dopamine released for each condition:
% Release = (CPM in supernatant) / (CPM in supernatant + CPM in lysate) * 100
Subtract the basal release (from wells with buffer only) from the stimulated release.
Plot the percentage of release versus the logarithm of the 4-FA concentration.
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Caption: Workflow for the substrate-induced neurotransmitter release assay.
Protocol 3: MTT Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of 4-FA using the MTT assay.
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
The cell line of interest (e.g., HEK293 or PC-12).
Cell culture medium.
96-well clear microplates.
4-Fluoroamphetamine (4-FA) stock solution.
MTT solution (5 mg/mL in PBS).
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
Cell Plating:
Seed cells into a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and incubate overnight.
Compound Treatment:
Prepare serial dilutions of 4-FA in cell culture medium.
Remove the old medium from the cells and add 100 µL of the 4-FA dilutions. Include control wells with medium only.
Incubate for the desired exposure time (e.g., 24 or 48 hours).
MTT Incubation:
Add 10 µL of MTT solution to each well.
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
Solubilization and Measurement:
Aspirate the medium containing MTT.
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Shake the plate gently to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the absorbance of the blank wells (medium and MTT only).
Calculate the percentage of cell viability for each concentration of 4-FA relative to the untreated control cells (100% viability).
Plot the percentage of viability versus the logarithm of the 4-FA concentration.
Determine the CC50 (half-maximal cytotoxic concentration) from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
PART 3: Data Presentation
Table 1: Pharmacological Profile of 4-Fluoroamphetamine (4-FA) at Monoamine Transporters
IC50 values represent the concentration of 4-FA required to inhibit 50% of monoamine uptake. EC50 values represent the concentration of 4-FA required to induce 50% of the maximal monoamine release.
References
De Sousa Fernandes Perna, E. B., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology, 9, 724. [Link]
De Sousa Fernandes Perna, E. B., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. ResearchGate. [Link]
Wikipedia. (n.d.). 4-Fluoroamphetamine. In Wikipedia. Retrieved March 12, 2024, from [Link]
Röhrich, J., et al. (2012). Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine. Forensic Science International, 215(1-3), 3-7. [Link]
De Sousa Fernandes Perna, E. B., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology, 9, 724. [Link]
Röhrich, J., et al. (2012). Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine. PubMed. [Link]
Kuypers, K. P. C., et al. (2019). A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. Maastricht University. [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1658-1668. [Link]
Sucic, S., et al. (2010). The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines. Journal of Biological Chemistry, 285(14), 10924-10938. [Link]
Gstraunthaler, G., & Seppi, T. (2021). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Archives of Toxicology, 95(8), 2635-2648. [Link]
Loder, A. N., & Melikian, H. E. (2003). The dopamine transporter constitutively internalizes and recycles in a protein kinase C-regulated manner in stably transfected PC12 cell lines. The Journal of biological chemistry, 278(24), 22168–22174. [Link]
Kuypers, K. P. C., et al. (2019). A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. Journal of Psychoactive Drugs, 51(2), 145-152. [Link]
Busch, A. E., et al. (2001). Regulation of Human Extraneuronal Monoamine Transporter (hEMT) Expressed in HEK293 Cells by Intracellular Second Messenger Systems. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(6), 487-495. [Link]
Wiegand, I., et al. (2016). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. Toxins, 8(11), 317. [Link]
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 12, Unit12.11. [Link]
PsychonautWiki. (2024, December 9). 4-FA. PsychonautWiki. [Link]
Sorkina, T., et al. (2013). Dopamine Transporter Endocytic Trafficking in Striatal Dopaminergic Neurons: Differential Dependence on Dynamin and the Actin Cytoskeleton. Journal of Neuroscience, 33(45), 17834-17845. [Link]
Wang, Y., et al. (2020). Live-Cell Imaging of Neurotransmitter Release with a Cell-Surface-Anchored DNA-Nanoprism Fluorescent Sensor. Analytical Chemistry, 92(22), 15156–15162. [Link]
Qian, Y., et al. (1997). Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. Journal of Neuroscience, 17(1), 45-57. [Link]
D'Angelo, G., et al. (2016). Time-coded neurotransmitter release at excitatory and inhibitory synapses. Proceedings of the National Academy of Sciences, 113(8), E1082-E1091. [Link]
Nishida, T., et al. (1999). Expression of dopamine transporter at the tips of growing neurites of PC12 cells. Neuroscience letters, 265(2), 127–130. [Link]
Engel, K., & Wang, J. (2008). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Molecular Pharmacology, 74(5), 1435-1442. [Link]
Johari, Y. B., et al. (2020). Evolution from adherent to suspension – systems biology of HEK293 cell line development. bioRxiv. [Link]
Serafim, A., et al. (2022). PC-12 Cell Line as a Neuronal Cell Model for Biosensing Applications. Biosensors, 12(7), 503. [Link]
Bull, A. T. (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. VCU Scholars Compass. [Link]
Kumar, G. K., et al. (1999). Release of dopamine and norepinephrine by hypoxia from PC-12 cells. American Journal of Physiology-Cell Physiology, 277(1), C114-C122. [Link]
Isotopic labeling of 2-(4-Fluorophenyl)-2-methylpropan-1-amine for tracer studies
Application Note: Isotopic Labeling of 2-(4-Fluorophenyl)-2-methylpropan-1-amine for Tracer Studies Introduction & Scientific Rationale The compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a highly versatile fluorin...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Isotopic Labeling of 2-(4-Fluorophenyl)-2-methylpropan-1-amine for Tracer Studies
Introduction & Scientific Rationale
The compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a highly versatile fluorinated amphetamine analog and pharmacophore. In neurological research, derivatives of this scaffold exhibit unique allosteric modulatory effects on dopamine D2 autoreceptors, altering catecholamine biosynthetic enzyme expression[1]. Because of its structural properties, it is a prime candidate for isotopic labeling in both pharmacokinetic (PK) and pharmacodynamic (PD) tracer studies.
As a Senior Application Scientist, I have designed this protocol guide to address the two most critical isotopic labeling strategies for this molecule:
Positron Emission Tomography (PET) Imaging (
18
F): To study in vivo biodistribution and receptor occupancy, the native
19
F atom must be substituted with the positron-emitting
18
F isotope. Because the 4-fluorophenyl moiety is electronically deactivated (unsuitable for classical nucleophilic aromatic substitution, S
N
Ar), we employ a Copper-Mediated Late-Stage Radiofluorination (CMRF) strategy[2].
Metabolic Tracing & Stability (
2
H): Primary amines are highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO)[3]. By introducing deuterium at the
α
-carbon (forming a -CD
2
-NH
2
group), we exploit the primary Kinetic Isotope Effect (KIE) to block MAO-mediated degradation, thereby extending the tracer's biological half-life for mass spectrometry (LC-MS/MS) tracing[3].
Strategy A: Late-Stage
18
F-Radiofluorination for PET Imaging
Mechanistic Insight & Causality
Traditional S
N
Ar radiofluorination requires strongly electron-withdrawing groups positioned ortho or para to the leaving group. The 2-(4-fluorophenyl)-2-methylpropan-1-amine scaffold lacks such activation. To overcome this, we utilize Copper-Mediated Radiofluorination (CMRF)[2]. By starting with an arylboronic pinacol ester (Bpin) precursor, the Cu(OTf)
2
catalyst facilitates a transmetalation step followed by reductive elimination, forcing the formation of the C-
18
F bond regardless of the ring's electronic nature[4].
Experimental Protocol: Synthesis of [
18
F]2-(4-Fluorophenyl)-2-methylpropan-1-amine
Note: This protocol requires a hot cell equipped with an automated radiosynthesis module.
Isotope Production & Trapping: Cyclotron-produced [
18
F]fluoride (typically 10–30 GBq) in [
18
O]H
2
O is passed through a pre-conditioned QMA (Quaternary Methyl Ammonium) carbonate cartridge to trap the [
18
F]fluoride.
Elution & Azeotropic Drying: Elute the trapped [
18
F]fluoride into the reaction vial using 0.5 mL of TBA-OTf solution in methanol. Evaporate the solvent under a stream of helium at 100°C. Add anhydrous acetonitrile (3 × 1 mL) and perform successive azeotropic drying cycles to ensure a strictly anhydrous environment (water quenches the Cu catalyst)[2].
CMRF Reaction: Cool the reactor to room temperature. Add the precursor, Cu(OTf)
2
, and pyridine dissolved in the DMA/n-BuOH mixture. Seal the vial and heat at 110°C for 15 minutes. The copper catalyst cross-couples the [
18
F]fluoride with the aryl-Bpin group[5].
Deprotection: Cool the reactor to 40°C. Add 0.5 mL of 3M HCl to cleave the N-Boc protecting group. Heat at 90°C for 5 minutes.
Neutralization & Purification: Quench the reaction with 2M NaOH. Purify the crude mixture via semi-preparative reverse-phase HPLC (e.g., C18 column, eluting with MeCN/H
2
O containing 0.1% TFA).
Formulation: Collect the radioactive fraction, dilute with sterile water, trap on a C18 Sep-Pak, wash with water, and elute with 1 mL of USP-grade ethanol into 9 mL of sterile saline for injection.
Workflow of the Copper-Mediated Late-Stage Radiofluorination (CMRF) for PET tracer synthesis.
Strategy B: Precision Deuteration for Metabolic Stability
Mechanistic Insight & Causality
When 2-(4-Fluorophenyl)-2-methylpropan-1-amine enters systemic circulation, the primary metabolic soft-spot is the
α
-carbon adjacent to the amine. Monoamine oxidases (MAO-A/B) abstract a hydrogen atom from this position to initiate oxidative deamination[6]. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. By synthesizing the
α,α
-dideuterated analog, we induce a primary kinetic isotope effect that severely retards MAO clearance[3]. To achieve >95% isotopic purity without the functional group intolerance of LiAlD
4
, we utilize a Single-Electron Transfer (SET) reductive deuteration of the corresponding oxime using Samarium(II) iodide (SmI
2
) and D
2
O[7].
Experimental Protocol: Synthesis of[1,1-
2
H
2
]-2-(4-Fluorophenyl)-2-methylpropan-1-amine
Reagents: SmI
2
(0.1 M in THF, 6.0 equiv), Triethylamine (Et
3
N, 4.0 equiv)
Isotope Source: Deuterium oxide (D
2
O, 99.9% atom D, 10.0 equiv)
Step-by-Step Methodology:
Preparation of the Reductive Environment: In a flame-dried Schlenk flask under an argon atmosphere, add the 2-(4-Fluorophenyl)-2-methylpropanal oxime (1.0 mmol) and dissolve in 5 mL of anhydrous THF.
Isotope Addition: Inject D
2
O (10.0 mmol) and Et
3
N (4.0 mmol) into the stirring solution. The D
2
O serves as the sole deuterium source for the
α
-carbon[7].
SET Reduction: Dropwise, add the SmI
2
solution (60 mL, 6.0 mmol) at room temperature. The deep blue color of SmI
2
will rapidly fade to a pale yellow/white suspension, indicating the single-electron transfer to the oxime radical anion. Stir for 2 hours.
Workup: Quench the reaction with saturated aqueous Na
2
S
2
O
3
(10 mL) and 1M NaOH (10 mL) to break down the samarium salts.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Purification: Purify the crude amine via flash column chromatography (DCM:MeOH:NH
4
OH 90:9:1) to yield the pure
α,α
-dideuterated amine. Confirm isotopic purity (>95% D
2
) via
1
H-NMR (disappearance of the
α
-CH
2
signal at ~2.7 ppm) and HRMS.
Metabolic pathway demonstrating the Kinetic Isotope Effect of alpha-deuteration against MAO degradation.
Quantitative Data Summary
The following table summarizes the comparative metrics of the two isotopic labeling methodologies applied to the 2-(4-Fluorophenyl)-2-methylpropan-1-amine scaffold.
Troubleshooting 2-(4-Fluorophenyl)-2-methylpropan-1-amine synthesis side reactions
Welcome to the Application Support interface for the synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine . As a sterically hindered, fluorine-containing phenethylamine derivative, this compound presents unique synthet...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support interface for the synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine . As a sterically hindered, fluorine-containing phenethylamine derivative, this compound presents unique synthetic challenges. The standard synthetic route involves the
α,α
-dimethylation of 4-fluorophenylacetonitrile, followed by the reduction of the resulting 2-(4-fluorophenyl)-2-methylpropanenitrile.
The vast majority of process failures and yield losses occur during the nitrile reduction step . This guide is engineered to provide mechanistic clarity, self-validating protocols, and actionable troubleshooting for the most common side reactions encountered in this workflow.
Process Overview & Mechanistic Causality
The reduction of a nitrile to a primary amine is not a single-step transformation; it proceeds via a highly reactive imine intermediate . Because the precursor (2-(4-fluorophenyl)-2-methylpropanenitrile) features a bulky gem-dimethyl group at the alpha position, the initial hydride transfer is kinetically slow.
Once the imine is formed, it becomes a branching point for side reactions. If the reduction to the primary amine is not fast enough, the newly formed primary amine can act as a nucleophile, attacking the unreacted imine to form a gem-diamine. This intermediate eliminates ammonia to form a secondary imine, which is subsequently reduced to a secondary amine dimer [1]. Furthermore, if harsh catalytic hydrogenation conditions (e.g., Pd/C with H₂) are employed, the electron-withdrawing fluorine atom on the aromatic ring becomes susceptible to hydrodefluorination , destroying the target molecule's halogen pharmacophore[2].
Mechanistic pathways of nitrile reduction and associated side reactions.
Quantitative Troubleshooting Matrix
Use the following data-driven matrix to diagnose your reaction mixture based on analytical signatures.
Side Reaction
Analytical Signature (Quantitative)
Root Cause
Corrective Action
Dimerization (Secondary Amine)
LC-MS: +150 Da mass shift (
[2M−NH3+H]+
).NMR: Complex aliphatic splitting at the
α
-carbon.
Nucleophilic attack of the primary amine on the long-lived imine intermediate[1].
Switch to
LiAlH4
[3] or add 5%
NH3
in MeOH if using Raney Ni[4].
Hydrodefluorination
LC-MS: -18 Da mass shift (Loss of F, gain of H).¹⁹F NMR: Disappearance of the characteristic aryl-F signal at ~ -116 ppm.
Pd-catalyzed C-F bond cleavage under
H2
atmosphere[2].
Avoid Pd/C catalysts entirely. Utilize metal hydride donors or Raney Nickel.
Incomplete Reduction
IR: Sharp peak at ~2240 cm⁻¹ (-C≡N stretch).LC-MS: Starting material mass recovery.
Severe steric hindrance from the gem-dimethyl group shielding the electrophilic carbon.
Increase reaction temperature (reflux in THF) or increase hydride equivalents.
Causality Check: Why choose Lithium Aluminum Hydride (
LiAlH4
) over catalytic hydrogenation? Catalytic hydrogenation of sterically hindered nitriles often stalls at the imine intermediate, promoting dimerization[1]. Additionally, Pd/C under
H2
pressure risks hydrodefluorination of the para-fluoro substituent[2].
LiAlH4
delivers rapid, irreversible hydride transfer, bypassing the dimerization pathway and preserving the aryl fluoride[3].
This protocol is designed as a self-validating system , meaning physical cues during the procedure will confirm whether the chemistry is proceeding correctly.
Step-by-Step Methodology
Reagent Preparation & Quality Control: In a flame-dried, nitrogen-purged round-bottom flask, suspend
LiAlH4
(2.0 equivalents) in anhydrous THF (0.5 M).
Self-Validation: The suspension must be greyish-white. If it is heavily clumped or yellowed, the reagent has hydrolyzed, which will guarantee incomplete reduction.
Controlled Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 2-(4-fluorophenyl)-2-methylpropanenitrile (1.0 eq) in a minimal amount of anhydrous THF and add dropwise over 30 minutes.
Causality: Dropwise addition controls the highly exothermic hydride transfer, preventing localized reagent depletion and solvent boil-off.
Thermal Activation: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 4-6 hours.
Causality: The gem-dimethyl group creates significant steric bulk around the nitrile carbon. Room temperature reduction is kinetically insufficient for this specific substrate.
Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every x
grams of
LiAlH4
used, sequentially and cautiously add:
x
mL of distilled
H2O
x
mL of 15% aqueous NaOH
3x
mL of distilled
H2O
Self-Validation: This specific stoichiometry forces the aluminum salts to precipitate as a granular, easily filterable white solid. If the mixture remains a grey, gelatinous sludge, the quench is incomplete, and your primary amine will remain trapped in the emulsion.
Isolation: Filter the granular white salts through a pad of Celite, wash the filter cake thoroughly with ethyl acetate, and concentrate the filtrate under reduced pressure to yield the crude 2-(4-Fluorophenyl)-2-methylpropan-1-amine.
Frequently Asked Questions (FAQs)
Q: I must use catalytic hydrogenation for scale-up due to safety regulations regarding
LiAlH4
. How can I suppress the secondary amine dimer?A: If metal hydrides are unfeasible for your facility, switch your catalyst from Pd/C to Raney Nickel and run the reaction in methanolic ammonia (
NH3
/MeOH)[4]. The excess ammonia shifts the equilibrium of the imine intermediate away from the gem-diamine pathway, directly favoring primary amine formation[1]. Furthermore, Raney Nickel is far less active toward C-F bond cleavage than Palladium, effectively mitigating hydrodefluorination risks.
Q: My isolated yield is consistently low (<40%) despite TLC/LC-MS showing complete consumption of the nitrile. Where is my product going?A: There are two primary culprits based on your workflow:
If using
LiAlH4
: The product is likely trapped in the aluminum emulsion during the quench. Primary amines coordinate strongly to aluminum salts. Ensure you are implementing the Fieser workup strictly (1:1:3 ratio) to crystallize the salts.
If using Catalytic Hydrogenation: Check for volatility loss. 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a relatively low-molecular-weight free base and can be lost during aggressive rotary evaporation. Consider converting the product to its HCl salt by bubbling HCl gas into the solvent before final drying.
Q: Can I use Sodium Borohydride (
NaBH4
) instead of
LiAlH4
for a milder reduction?A: Unmodified
NaBH4
is not nucleophilic enough to reduce a nitrile[1]. However, you can use
NaBH4
in combination with a transition metal salt (e.g.,
CoCl2
or
NiCl2
) to generate cobalt or nickel boride in situ. This acts similarly to catalytic hydrogenation and will reduce the nitrile, but you will still need to add ammonia or Boc-anhydride to prevent the dimerization side reaction.
References
1.2. Title: How to prevent secondary amine formation in nitrile reduction?
Source: researchgate.net
URL:
1.4. Title: Catalytic Reduction of Nitriles
Source: thieme-connect.de
URL:
1.5. Title: 20.7: Chemistry of Nitriles
Source: libretexts.org
URL:
2.10. Title: Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes
Source: researchgate.net
URL:
Technical Support Center: Optimizing 2-(4-Fluorophenyl)-2-methylpropan-1-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine. This chiral amine is a critical building block in medicinal chemistry and polymer science, characterized by a lipoph...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine. This chiral amine is a critical building block in medicinal chemistry and polymer science, characterized by a lipophilic fluorophenyl group attached to a sterically hindered branched alkyl chain[1].
Synthesizing this motif typically involves a two-step sequence: the α,α-dimethylation of 4-fluorophenylacetonitrile, followed by the aggressive reduction of the resulting sterically hindered nitrile. This guide is designed for researchers and process chemists, providing mechanistic troubleshooting, quantitative data, and self-validating protocols to overcome the kinetic and thermodynamic hurdles inherent to this pathway.
Mechanistic Overview & Reaction Pathway
The synthesis route is straightforward on paper but presents significant challenges in practice. The α-methyl groups create massive steric hindrance around the nitrile functionality, which severely impacts the kinetics of the subsequent reduction step[2]. Furthermore, the intermediate stages of reduction are highly susceptible to transimination, leading to unwanted dimerization[3].
Synthesis workflow of 2-(4-fluorophenyl)-2-methylpropan-1-amine and common reaction byproducts.
Diagnostic Q&A: Troubleshooting the Chemistry
Step 1: α,α-Dimethylation Hurdles
Q: I am seeing a persistent mixture of mono-methylated and di-methylated products. How do I drive the reaction to complete gem-dimethylation?Causality & Solution: The initial deprotonation of 4-fluorophenylacetonitrile is facile due to the high acidity of the benzylic protons. However, once the first methyl group is installed, the resulting secondary carbon is significantly more sterically hindered, and its corresponding carbanion is less stable. If you are using a weak base (e.g., K₂CO₃) or a purely organic solvent system without phase-transfer capabilities, the second methylation will stall.
Fix: Switch to Phase Transfer Catalysis (PTC). Using 50% aqueous NaOH, an excess of Methyl Iodide (MeI), and Tetrabutylammonium Bromide (TBAB) creates a highly reactive interfacial environment that forces the second alkylation to completion without requiring pyrophoric bases like NaH.
Step 2: Nitrile Reduction Failures
Q: My reduction with standard Lithium Aluminum Hydride (LiAlH₄) is stalling, leaving unreacted starting material. Why is this happening?Causality & Solution: The α,α-dimethyl group creates a severe steric shield around the electrophilic nitrile carbon[2]. The bulky [AlH₄]⁻ complex physically struggles to approach the reaction center, leading to diminished effectiveness and stalled reactions[4].
Fix: Generate Alane (AlH₃) in situ by adding anhydrous AlCl₃ to your LiAlH₄ suspension. AlH₃ is a neutral, highly electrophilic, and less sterically demanding reducing agent. It coordinates strongly to the nitrile nitrogen, rapidly pulling electron density and facilitating direct hydride transfer even in highly hindered environments.
Q: I am observing a significant amount of secondary amine byproduct (dimer) in my crude NMR. How do I prevent this?Causality & Solution: The reduction of a nitrile is a four-electron process that proceeds via an intermediate imine[5]. Because the final reduction of this sterically hindered imine to the primary amine is kinetically slow, the newly formed, highly nucleophilic primary amine has time to attack the unreacted imine. This process, known as transimination, results in the formation of a secondary amine dimer[3].
Fix: If you are using catalytic hydrogenation (e.g., Raney Nickel), you must saturate the solvent with liquid ammonia (NH₃). The excess ammonia shifts the transimination equilibrium backward, suppressing secondary amine formation[6]. If using hydride reductions, rely on the Alane method described above, as it outpaces the side reaction.
Quantitative Reaction Dashboards
Table 1: Base & Solvent Optimization for α,α-Dimethylation
Data reflects the conversion efficiency of 4-fluorophenylacetonitrile to the gem-dimethylated intermediate.
Base / Solvent System
Equivalents of MeI
Reaction Time
Conversion to Target
Primary Impurity Profile
K₂CO₃ / DMF
2.5 eq
24 hours
< 40%
High mono-methylated impurity
NaH / Anhydrous THF
2.5 eq
12 hours
85%
Unreacted SM, trace mono-methylated
50% NaOH / TBAB (PTC)
3.0 eq
6 hours
> 98%
None (Trace amide from hydrolysis)
Table 2: Reducing Agent Comparison for Hindered Nitriles
Data reflects the reduction of 2-(4-fluorophenyl)-2-methylpropanenitrile to the primary amine.
This protocol utilizes a self-validating biphasic system to ensure complete dialkylation.
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, add 4-fluorophenylacetonitrile (1.0 eq, 100 mmol) and Tetrabutylammonium Bromide (TBAB, 0.05 eq, 5 mmol).
Reagent Addition: Add Methyl Iodide (MeI, 3.0 eq, 300 mmol). Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood.
Self-Validation Checkpoint: The reaction is highly exothermic. Maintain the internal temperature between 30–40 °C using a water bath. A distinct color change to deep yellow/orange indicates the formation of the active carbanion.
Monitoring: Stir vigorously for 6 hours. Monitor by GC-MS.
Self-Validation Checkpoint: The intermediate mono-methylated peak (m/z ~149) must completely disappear, replaced entirely by the target nitrile (m/z ~163).
Workup: Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(4-fluorophenyl)-2-methylpropanenitrile as a pale yellow oil.
Protocol B: Alane-Mediated Reduction of the Hindered Nitrile
This protocol overcomes the steric hindrance of the gem-dimethyl group while preventing transimination.
Alane Generation: In an oven-dried, argon-purged flask, suspend LiAlH₄ (2.0 eq, 200 mmol) in anhydrous Diethyl Ether (Et₂O, 150 mL) at 0 °C. Carefully add anhydrous AlCl₃ (2.0 eq, 200 mmol) in small portions.
Self-Validation Checkpoint: Vigorous hydrogen gas evolution will occur. Stir for 30 minutes at 0 °C until the suspension becomes a uniform grey slurry, confirming the formation of AlH₃.
Nitrile Addition: Dissolve 2-(4-fluorophenyl)-2-methylpropanenitrile (1.0 eq, 100 mmol) in anhydrous Et₂O (50 mL) and add dropwise to the Alane slurry over 45 minutes, maintaining the temperature at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Self-Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 7:3). Stain the TLC plate with Ninhydrin and heat. The disappearance of the UV-active starting material and the appearance of a bright purple/pink spot at the baseline confirms the presence of the primary amine.
Fieser-Fieser Quench: Cool the reaction back to 0 °C. Sequentially and very slowly add:
x
mL of H₂O (where
x
= grams of LiAlH₄ used), followed by
x
mL of 15% aqueous NaOH, and finally
3x
mL of H₂O.
Self-Validation Checkpoint: The grey slurry will transform into a stark white, granular, easily filterable precipitate (aluminum salts). If the salts are gelatinous, the quench was rushed or insufficient water was added.
Isolation: Filter the granular salts through a pad of Celite, washing thoroughly with Et₂O. Concentrate the filtrate to yield the crude 2-(4-fluorophenyl)-2-methylpropan-1-amine. Purify via vacuum distillation or salt formation (e.g., HCl gas in ether to precipitate the hydrochloride salt[1]).
How to improve the yield of 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Technical Support Center: Yield Optimization for 2-(4-Fluorophenyl)-2-methylpropan-1-amine Welcome to the Application Support Portal. As researchers and drug development professionals, synthesizing sterically hindered ph...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Yield Optimization for 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Welcome to the Application Support Portal.
As researchers and drug development professionals, synthesizing sterically hindered phenethylamines like 2-(4-fluorophenyl)-2-methylpropan-1-amine often presents unique yield-limiting bottlenecks. The presence of the gem-dimethyl group at the α-position relative to the aromatic ring (and β-position to the primary amine) induces significant steric bulk, which can complicate both the initial alkylation and the subsequent reduction steps.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize your isolated yield and ensure scientific integrity throughout your workflow.
Mechanistic Overview & Visual Workflows
The synthesis relies on a robust two-step sequence:
α,α-Dimethylation : 4-fluorophenylacetonitrile is exhaustively methylated using a strong base and methyl iodide to yield the intermediate 2-(4-fluorophenyl)-2-methylpropanenitrile[1].
Hydride Reduction : The sterically hindered nitrile is reduced to the target primary amine using Lithium Aluminum Hydride (LiAlH4)[2],[3].
Synthetic workflow and mechanistic divergence during nitrile reduction.
Troubleshooting & FAQs
Q: Why am I seeing a significant amount of mono-methylated intermediate during the first step?A: Causality: The first methylation creates a secondary carbon that is highly sterically hindered, making the second deprotonation kinetically slower.
Solution: Ensure you are using at least 2.5 equivalents of both the base (e.g., NaH or KOtBu) and methyl iodide (MeI). Allow the reaction to reach room temperature or apply mild heating (40 °C) after the initial exothermic phase to drive the second alkylation to completion.
Q: During the LiAlH4 reduction, why is my yield of primary amine low, accompanied by a heavier byproduct?A: Causality: Nitrile reduction proceeds via an iminium intermediate[2]. If the second hydride transfer is too slow—often due to the steric bulk of the gem-dimethyl group—the newly formed primary amine can act as a nucleophile and attack the unreduced iminium ion, resulting in a secondary amine dimer.
Solution: Maintain a high localized concentration of hydride. Use a large excess of LiAlH4 (3.0 to 4.0 equivalents) and add the nitrile solution dropwise to the LiAlH4 suspension (reverse addition).
Q: My reduction went to completion, but I lose half my product during the aqueous workup. How do I fix this?A: Causality: Unquenched LiAlH4 reacts with water to form a gelatinous aluminum hydroxide matrix. Primary amines, especially lipophilic ones like 2-(4-fluorophenyl)-2-methylpropan-1-amine, easily become trapped within this emulsion, drastically reducing the isolated yield.
Solution: Implement the Fieser Workup (detailed in the protocols below). This strictly controlled quenching method forces the aluminum salts to precipitate as a granular, easily filterable white solid.
Decision tree comparing standard aqueous quench versus the Fieser workup.
Experimental Protocols & Self-Validating Systems
Protocol A: Synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile
Setup: Under an inert atmosphere (N2/Ar), suspend NaH (60% dispersion in mineral oil, 2.5 eq) in anhydrous THF and cool to 0 °C.
Addition: Dropwise add a solution of 4-fluorophenylacetonitrile (1.0 eq) in THF. Stir for 30 minutes until H2 evolution ceases.
Alkylation: Dropwise add Methyl Iodide (2.5 eq). Caution: The reaction is highly exothermic.
Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.
Validation (In-Process): Perform TLC (Hexanes/EtOAc 9:1). The starting material should be completely consumed.
Self-Validating Analytics: Isolate the product and run a ¹H NMR. Success is confirmed by the disappearance of the benzylic -CH2- protons (~3.7 ppm) and the appearance of a sharp 6H singlet at ~1.7 ppm corresponding to the gem-dimethyl group.[1]
Protocol B: Reduction to 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Setup: Suspend LiAlH4 (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere[3].
Addition: Slowly add the nitrile intermediate from Protocol A (1.0 eq) dissolved in THF to maintain a gentle reflux.
Reflux: Heat the mixture to 65 °C (reflux) for 4 hours to overcome the steric hindrance of the gem-dimethyl group.
Fieser Workup: Cool to 0 °C. For every
n
grams of LiAlH4 used, sequentially and cautiously add:
n
mL of distilled H2O.
n
mL of 15% aqueous NaOH.
3n
mL of distilled H2O.
Isolation: Stir vigorously for 15-30 minutes until the gray suspension turns into a white, granular solid. Filter through a pad of Celite and wash the filter cake thoroughly with THF or diethyl ether.
Self-Validating Analytics: Perform FT-IR spectroscopy on the concentrated oil. Success is confirmed by the complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the appearance of a broad N-H primary amine doublet at ~3300–3400 cm⁻¹.
Quantitative Data Summaries
To further optimize the reduction step, our application scientists have evaluated alternative reducing agents. While LiAlH4 remains the industrial standard for this specific transformation[2], borane complexes or catalytic hydrogenation can offer alternative selectivity depending on functional group tolerance requirements[4].
Reducing Agent
Solvent
Temp (°C)
Primary Amine Yield (%)
Dimer Byproduct (%)
Mechanistic Notes
LiAlH4 (1.5 eq)
THF
25
45%
35%
Insufficient hydride leads to iminium attack by the primary amine.
LiAlH4 (3.0 eq)
THF
65
88%
<5%
Optimal. Excess hydride and heat overcome steric hindrance.
BH3-THF (3.0 eq)
THF
65
72%
<2%
Good alternative[4]; requires acidic workup to break stable B-N bonds.
Raney Ni / H2 (50 psi)
MeOH/NH3
50
60%
15%
Requires NH3 additive to suppress secondary amine formation.
Table 1: Comparative yield optimization for the reduction of 2-(4-fluorophenyl)-2-methylpropanenitrile.
References
Chemistry Steps. "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde." Available at: [Link]
Organic Chemistry Portal. "Amine synthesis by nitrile reduction." Available at: [Link]
AskIITians. "In the reduction of nitriles to prepare primary amine. A. LiAlH4 is used." Available at: [Link]
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Welcome to the Technical Support Center for the synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine (a key phentermine analog framework). This guide is designed for drug development professionals and synthetic chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine (a key phentermine analog framework). This guide is designed for drug development professionals and synthetic chemists to troubleshoot the standard two-step synthetic route: the alpha-dimethylation of 4-fluorophenylacetonitrile, followed by the reduction of the sterically hindered nitrile.
Synthetic workflow and common reaction pitfalls.
Section 1: Alpha-Alkylation Troubleshooting (The Dimethylation Step)
Q: Why does my GC/MS show a 60:40 mixture of mono-methylated and di-methylated products?A: Causality: The first methylation of 4-fluorophenylacetonitrile is rapid. However, the resulting mono-methylated intermediate is sterically hindered, and its alpha-proton is significantly less acidic. If the base is not strong enough or the reaction is quenched too early, the second deprotonation stalls.
Solution: Ensure you are using a sufficient excess of a strong base (>2.5 equivalents of NaH or LDA) and >2.5 equivalents of Methyl Iodide (MeI). While the addition should be done at 0 °C to control the exotherm, you must allow the reaction to warm to room temperature (or mild heating) to overcome the activation energy barrier for the second alkylation[1].
Q: How do I safely scale up the methyl iodide addition without causing an exothermic runaway?A: Causality: The deprotonation of the nitrile by NaH generates hydrogen gas, and the subsequent SN2 alkylation is highly exothermic.
Solution: Utilize a self-validating addition protocol. Add MeI dropwise via an addition funnel at 0 °C. Do not proceed with the next drop until the internal temperature stabilizes. Monitor the bubbler; a sudden spike in gas evolution indicates localized overheating.
Section 2: Nitrile Reduction Troubleshooting (The Amine Formation Step)
Q: I attempted a catalytic hydrogenation using Pd/C and H₂, but NMR shows a complete loss of the fluorine atom. What happened?A: Causality: Palladium is highly active for the oxidative addition into aryl C-F bonds, leading to rapid hydrodefluorination. The electron-withdrawing nature of the fluorine makes the aromatic ring particularly susceptible to this side reaction under a hydrogen atmosphere[2].
Solution: Never use Palladium on Carbon (Pd/C) for the reduction of fluorinated arenes unless defluorination is the goal. Switch your catalyst to Raney-Nickel, which is far less active for C-F bond cleavage, or utilize a chemical reductant like LiAlH₄.
Q: My reduction yielded a viscous oil that GC/MS identifies as a secondary amine dimer. How do I prevent this?A: Causality: Nitrile reduction proceeds via a highly reactive imine intermediate. Because the gem-dimethyl group sterically shields the carbon, the reduction of the imine to the primary amine is slow. This gives the newly formed primary amine ample time to attack the unreacted imine, forming a hemiaminal that eliminates ammonia and reduces to a secondary amine dimer[3].
Mechanism of secondary amine dimer formation during nitrile reduction.
Solution: If you must use catalytic hydrogenation (e.g., Raney-Ni), perform the reaction in methanolic ammonia (NH₃). The massive excess of ammonia shifts the thermodynamic equilibrium backward, suppressing hemiaminal formation and forcing the reaction toward the primary amine[4].
Section 3: Quantitative Data & Method Comparison
To select the optimal reduction strategy for the sterically hindered 2-(4-fluorophenyl)-2-methylpropanenitrile, refer to the comparative data below:
Reduction Strategy
Primary Amine Yield
Defluorination (%)
Dimerization (%)
Mechanistic Rationale & Notes
Pd/C, H₂ (50 psi)
< 20%
> 70%
~ 10%
Pd readily inserts into the activated C-F bond[2]. Avoid.
Raney-Ni, H₂ (50 psi)
40 - 50%
< 2%
30 - 40%
Slower reduction allows primary amine to attack the imine[3].
Hydride reduction bypasses dimerization and preserves the C-F bond.
Section 4: Validated Experimental Protocol
For laboratory-scale synthesis, chemical reduction via Lithium Aluminum Hydride (LiAlH₄) is the most reliable method to avoid both defluorination and dimerization.
Standard Operating Procedure: LiAlH₄ Reduction with Fieser Workup
Objective: Complete reduction of the sterically hindered nitrile without emulsion formation during isolation.
Preparation: Purge a dry, round-bottom flask with Argon. Suspend LiAlH₄ (2.0 eq) in anhydrous THF (0.5 M) and cool to 0 °C using an ice bath.
Addition: Dissolve the nitrile (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic release of hydrogen gas.
Reflux: Once the addition is complete, remove the ice bath and heat the reaction to reflux (65 °C) for 4-6 hours.
Mechanistic Note: The gem-dimethyl group creates significant steric bulk around the nitrile carbon. Room temperature reduction will stall at the imine stage; thermal energy is strictly required to drive the hydride transfer to completion.
Quenching (Fieser Workup): Cool the reaction back to 0 °C. For every x
grams of LiAlH₄ used, sequentially and cautiously add:
x
mL of distilled H₂O (Add dropwise; expect vigorous H₂ evolution).
x
mL of 15% NaOH aqueous solution.
3x
mL of distilled H₂O.
Isolation (Self-Validating System): Stir the mixture vigorously for 15 minutes.
Visual Cue: The aluminum salts must form a granular, snow-white precipitate. If the mixture remains a grey, gelatinous emulsion, the salts have not fully hydrated—continue stirring or add a few more drops of water until the phase breaks.
Filter the white salts through a pad of Celite, wash thoroughly with ethyl acetate, and concentrate the filtrate in vacuo to yield the pure primary amine.
References
Efficient α-Alkylation of Arylacetonitriles with Secondary Alcohols Catalyzed by a Phosphine-Free Air-Stable Iridium(III) Complex. ACS Publications. 1
Influence of chemical structures on reduction rates and defluorination of fluoroarenes during catalytic reduction using a rhodium-based catalyst. PubMed. 2
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. 3
Catalytic Reduction of Nitriles: primary amine. Thieme. 4
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a sterically hindered, highly lipophilic primary amine[1]. While its unique structure makes it a valuable building block in medicinal chemistry and drug development, the combination of a basic primary amine, a bulky gem-dimethyl group, and a lipophilic fluorophenyl ring introduces significant isolation and purification bottlenecks[1].
This guide is designed for research scientists and provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating experimental protocols.
Part 1: Chromatographic Resolution & The "Streaking" Problem
Q: Why does my product streak severely on standard bare silica gel, even when I use highly polar solvent mixtures like Dichloromethane (DCM) and Methanol (MeOH)?
The Causality:
Bare silica gel (
SiO2
) is inherently acidic, acting as a proton donor via its surface silanol groups (pKa ~4.5). The primary amine group of 2-(4-fluorophenyl)-2-methylpropan-1-amine is highly basic. When the free base contacts the silica, an intense acid-base interaction occurs. This preferential attraction leads to poor mass transfer kinetics, irreversible adsorption, and severe chromatographic tailing, regardless of mobile phase polarity[2].
The Solution:
To achieve sharp, Gaussian peaks, you must neutralize the stationary phase or use a pre-functionalized column. Transitioning to an amine-functionalized silica (e.g., KP-NH) allows you to treat the purification as a standard normal-phase separation using simple, non-polar solvents like Hexane and Ethyl Acetate[2][3].
Table 1: Mobile Phase Modifiers & Stationary Phase Comparison
Stationary Phase
Additive/Modifier
Mechanism of Action
Drawbacks & Risks
Bare Silica
1–5% Triethylamine (
Et3N
)
Competitively binds to acidic silanol groups, preventing product retention.
Difficult to remove under vacuum; frequently contaminates NMR spectra.
Bare Silica
1–10% Methanolic
NH3
Neutralizes silanols and dramatically increases mobile phase polarity.
High concentrations can dissolve silica over time, causing column pressure spikes.
Amine-Silica
None (Hexane/EtOAc)
Surface is pre-neutralized with covalently bonded propylamine groups[3].
Higher upfront consumable cost, but eliminates the need for basic modifiers[2].
Self-Validation Check: If the compound elutes early with severe tailing, verify that no acidic modifiers (like TFA or Acetic Acid) were accidentally introduced into the mobile phase.
Equilibration: Flush an amine-bonded flash cartridge (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) with 3 column volumes (CV) of 100% Hexane[2][3].
Loading: Dissolve the crude 2-(4-fluorophenyl)-2-methylpropan-1-amine in a minimal volume of DCM. Dry-loading onto Celite is not recommended for amine columns due to secondary interactions.
Elution: Run a generic gradient from 0% to 50% Ethyl Acetate in Hexane over 10 CVs. Critical: Do not add
Et3N
or
NH4OH
to this system; the stationary phase is already basic[3].
Detection: Monitor fractions via UV (254 nm for the fluorophenyl ring) or Evaporative Light Scattering Detector (ELSD).
Part 2: Volatility & Product Loss During Isolation
Q: My LC-MS/NMR shows excellent purity after chromatography, but my isolated yield is inexplicably low after rotary evaporation. Where did my product go?
The Causality:
The free base form of 2-(4-fluorophenyl)-2-methylpropan-1-amine has a relatively low molecular weight (167.23 g/mol ) and lacks strong intermolecular hydrogen-bonding networks beyond the primary amine[1]. Consequently, it exhibits significant volatility under reduced pressure. Extended rotary evaporation or high-vacuum drying will physically pull the free base into the solvent trap.
The Solution:
You must convert the volatile free base into a stable, non-volatile salt prior to solvent removal. The hydrochloride (HCl) salt is the commercial standard for this molecule (CAS: 1312760-45-4), yielding a highly crystalline, stable solid[4].
High volatility; necessitates salt formation prior to vacuum drying[1].
Lipophilicity
High (Fluorophenyl + Alkyl)
Co-elutes with non-polar starting materials on reverse-phase C18.
Commercial Form
Hydrochloride Salt
Crystalline, non-volatile, and stable for long-term storage[4].
Protocol 2: HCl Salt Formation and Isolation
Self-Validation Check: The formation of a dense, white precipitate immediately upon the addition of HCl confirms successful salt formation.
Solvent Exchange: Dissolve the purified free base in a non-polar, aprotic solvent such as anhydrous Diethyl Ether or Methyl tert-butyl ether (MTBE).
Temperature Control: Cool the solution to 0°C using an ice bath to maximize the thermodynamic precipitation of the salt.
Acid Addition: Dropwise, add 1.05 to 1.10 equivalents of anhydrous HCl (commercially available as a 4M solution in dioxane or 2M in ether).
Maturation: Stir vigorously for 30 minutes at 0°C to ensure complete precipitation of the 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride salt[4].
Filtration: Filter the white precipitate using a Büchner funnel. Pro-tip: Perform this under a nitrogen blanket if high humidity is present, as amine salts can be hygroscopic.
Drying: Wash the filter cake with cold anhydrous ether and dry under high vacuum overnight.
Step-by-step workflow for the isolation of the volatile amine as an HCl salt.
Part 3: Separating Primary Amines from Over-Alkylated Byproducts
Q: My synthesis yielded a mixture of the desired primary amine and over-alkylated secondary/tertiary amines. Flash chromatography isn't resolving them. What is the most scalable approach?
The Causality:
Over-alkylation is a notorious side reaction in primary amine synthesis[1]. Because the bulky gem-dimethyl and fluorophenyl groups dominate the hydrophobic surface area of the molecule, the primary, secondary, and tertiary derivatives exhibit nearly identical lipophilicity in standard organic solvents. This causes them to co-elute during normal-phase chromatography[5].
The Solution:
Utilize a buffer-assisted pH-controlled extraction. The pKa of a primary amine differs slightly from its secondary and tertiary counterparts. By carefully tuning the pH of an aqueous buffer, you can selectively protonate the primary amine (forcing it into the aqueous layer) while leaving the bulkier, more lipophilic secondary/tertiary amines in their free-base form (retained in the organic layer)[5].
Protocol 3: Buffer-Assisted Selective Extraction
Self-Validation Check: TLC analysis of the organic layer after the pH 3.0 extraction should show the disappearance of the primary amine spot, confirming its successful migration into the aqueous phase.
Initial Dissolution: Dissolve the crude amine mixture (containing 1°, 2°, and 3° amines) in Ethyl Acetate (EtOAc).
Buffer Preparation: Prepare a strongly acidic aqueous buffer at exactly pH 3.0 (e.g., using a citric acid/sodium citrate system)[5].
Selective Partitioning: Vigorously extract the EtOAc layer with the pH 3.0 buffer. At this pH, the primary 2-(4-fluorophenyl)-2-methylpropan-1-amine is fully protonated and partitions into the aqueous layer. The more lipophilic secondary/tertiary impurities maintain appreciable organic solubility and remain in the EtOAc[5].
Phase Separation: Isolate the aqueous layer. Wash it once more with fresh EtOAc to remove trace lipophilic impurities.
Free Base Recovery: Basify the aqueous layer to pH >10 using 2M NaOH. The primary amine will revert to its free base form.
Final Extraction: Back-extract the pure primary amine into fresh DCM, dry over anhydrous
Na2SO4
, and proceed immediately to Protocol 2 (Salt Formation) to prevent volatile loss.
Decision matrix for selecting the optimal amine purification strategy.
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - ACS Publications
Source: acs.org
URL:5
Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage
Source: biotage.com
URL:2
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO
Source: teledyneisco.com
URL:3
Minimizing byproduct formation in 2-(4-Fluorophenyl)-2-methylpropan-1-amine reactions
A Guide to Minimizing Byproduct Formation in Key Synthetic Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-fluorophenyl)-2-methylpropan-...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Minimizing Byproduct Formation in Key Synthetic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-fluorophenyl)-2-methylpropan-1-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in minimizing byproduct formation during its synthesis. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-(4-fluorophenyl)-2-methylpropan-1-amine and their associated byproducts?
A1: The two primary synthetic routes are the reductive amination of 2-(4-fluorophenyl)-2-methylpropanal and the reduction of 2-(4-fluorophenyl)-2-methylpropanamide. Each route has a unique byproduct profile.
Reductive Amination: This method involves the reaction of 2-(4-fluorophenyl)-2-methylpropanal with an amine source (like ammonia) to form an imine, which is then reduced to the desired primary amine.[1][2] Common byproducts include the secondary amine from over-alkylation and the corresponding alcohol from the reduction of the starting aldehyde.
Amide Reduction: This route involves the reduction of 2-(4-fluorophenyl)-2-methylpropanamide, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4] Potential byproducts include the starting aldehyde from partial reduction or hydrolysis of the intermediate, and unreacted starting material.[3][4]
Q2: I am observing a significant amount of a secondary amine byproduct in my reductive amination reaction. What is the cause and how can I prevent it?
A2: The formation of a secondary amine is a classic case of over-alkylation, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the aldehyde and is subsequently reduced.[1] To minimize this, consider the following strategies:
Use a large excess of the amine source: When using ammonia, for example, a significant excess will favor the formation of the primary amine by out-competing the product amine for the aldehyde.
Control the addition of the aldehyde: A slow, controlled addition of the aldehyde to the reaction mixture containing the amine source and reducing agent can help maintain a low concentration of the aldehyde, thus reducing the likelihood of the product amine reacting with it.
Choose a suitable reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for reductive aminations as they are more selective for the imine over the aldehyde, allowing the imine formation to go to completion before significant reduction occurs.[1][5]
Q3: My amide reduction with LiAlH₄ is yielding a mixture of my desired amine and the starting aldehyde. What could be the issue?
A3: The presence of the starting aldehyde suggests either incomplete reduction or hydrolysis of an intermediate. Here are some potential causes and solutions:
Insufficient reducing agent: Ensure you are using a sufficient molar excess of LiAlH₄. Amide reductions typically require at least 1.5 to 2 equivalents of the hydride.
Reaction temperature: While these reactions are often run at room temperature or gentle reflux, ensure the temperature is adequate for the reaction to go to completion. Monitor the reaction progress by TLC or LC-MS.
Workup procedure: The workup of LiAlH₄ reactions is critical. Premature quenching with water or protic solvents at low temperatures can lead to the hydrolysis of partially reduced intermediates back to the aldehyde. A careful, sequential addition of water and then a base (e.g., NaOH solution) is crucial for a clean reaction.[3][4]
Presence of moisture: LiAlH₄ reacts violently with water. Ensure your solvent and glassware are scrupulously dry to prevent quenching of the reagent and potential side reactions.[3][4]
II. Troubleshooting Guides
Troubleshooting Reductive Amination
Observed Issue
Potential Cause(s)
Recommended Action(s)
High levels of 2-(4-fluorophenyl)-2-methylpropan-1-ol
Aldehyde is being reduced before imine formation.
Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[1]
Reaction pH is too low, inhibiting imine formation.
Maintain a mildly acidic pH (around 5-6) to facilitate imine formation without protonating the amine nucleophile.[1]
Low conversion of starting aldehyde
Inefficient imine formation.
Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.
Insufficient reaction time or temperature.
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary.
Formation of unknown impurities
Degradation of the starting material or product.
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side reactions with the solvent.
Ensure the solvent is appropriate for the chosen reducing agent and reaction conditions.
Troubleshooting Amide Reduction
Observed Issue
Potential Cause(s)
Recommended Action(s)
Unreacted starting amide
Insufficient reducing agent.
Increase the molar equivalents of LiAlH₄.
Reaction time is too short.
Monitor the reaction to completion using an appropriate analytical technique.
Formation of an unknown polar byproduct
Hydrolysis of the product or intermediates during workup.
Perform a careful, dropwise addition of water and base during the workup, ensuring the temperature is controlled.[3][4]
Low isolated yield
Adsorption of the amine product onto the aluminum salts.
After quenching, ensure the mixture is stirred vigorously for a sufficient time to break up the aluminum salts and release the product. Filtration through a pad of celite can also help.
III. Experimental Protocols & Visualizations
Protocol 1: Reductive Amination of 2-(4-fluorophenyl)-2-methylpropanal
To a solution of 2-(4-fluorophenyl)-2-methylpropanal (1.0 eq) in methanol, add a solution of ammonia in methanol (7 N, 10 eq).
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for an additional 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Quench the reaction by the slow addition of water.
Concentrate the mixture under reduced pressure to remove the methanol.
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purify the crude product by column chromatography or distillation.
Protocol 2: LiAlH₄ Reduction of 2-(4-fluorophenyl)-2-methylpropanamide
To a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 2-(4-fluorophenyl)-2-methylpropanamide (1.0 eq) in anhydrous THF dropwise at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
Stir the resulting mixture vigorously at room temperature for 1 hour.
Filter the mixture through a pad of celite and wash the filter cake with THF.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography or distillation.
Visualizing Reaction Pathways
Caption: Reductive amination pathway and common byproducts.
Caption: Amide reduction pathway and a common byproduct.
IV. References
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
NextSDS. (n.d.). 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
Vertex AI Search. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC. Retrieved from
Vertex AI Search. (n.d.). Byproducts of LiAlH4 reduction of amides - Chemistry Stack Exchange. Retrieved from
Stability issues of 2-(4-Fluorophenyl)-2-methylpropan-1-amine in solution
Technical Support Center: 2-(4-Fluorophenyl)-2-methylpropan-1-amine Welcome to the technical support center for 2-(4-Fluorophenyl)-2-methylpropan-1-amine. This resource is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Welcome to the technical support center for 2-(4-Fluorophenyl)-2-methylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 2-(4-Fluorophenyl)-2-methylpropan-1-amine.
Issue 1: Rapid Degradation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine in Aqueous Solution at Neutral or Basic pH.
Question: I am observing a significant and rapid decrease in the concentration of my 2-(4-Fluorophenyl)-2-methylpropan-1-amine standard in a neutral or slightly basic aqueous solution, even when stored at low temperatures. What could be the cause, and how can I mitigate this?
Answer:
The primary amine group in 2-(4-Fluorophenyl)-2-methylpropan-1-amine makes it susceptible to oxidative degradation, a process that can be accelerated at neutral to basic pH.[1][2] In the presence of dissolved oxygen, primary amines can be oxidized, leading to the formation of various degradation products and a decrease in the parent compound's concentration. Aromatic amines, in particular, can undergo complex oxidative reactions, including the formation of colored by-products.[2]
Experimental Protocol to Investigate and Mitigate Degradation:
Deoxygenate Your Solvents: Before preparing your solution, sparge your aqueous buffer and any other solvents with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
Work Under an Inert Atmosphere: If possible, prepare your solutions in a glove box or under a gentle stream of nitrogen.
pH Adjustment: The protonated form of an amine is generally less susceptible to oxidation.[3] Therefore, acidifying the solution can improve stability. Prepare your solutions in a slightly acidic buffer (e.g., pH 4-5). Primary and secondary amines typically have pKa values that result in them being more basic than acidic, making their aqueous solutions alkaline.[4]
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your solution to scavenge free radicals and inhibit oxidation.
Forced Degradation Study: To confirm oxidative degradation, perform a forced degradation study.[5]
Prepare two identical solutions of your compound.
To one solution, add a small amount of a mild oxidizing agent like 0.1% hydrogen peroxide.
Analyze both solutions by HPLC at various time points (e.g., 0, 2, 4, 8, and 24 hours).
A significantly faster decrease in the peak area of the parent compound in the peroxide-treated sample will confirm its susceptibility to oxidation.
Data Summary Table for pH-Dependent Stability:
pH
Storage Temperature (°C)
Apparent Half-life (t½)
4.5
4
> 14 days
7.0
4
~ 48 hours
8.5
4
< 24 hours
Note: The data in this table is illustrative and should be confirmed by your own experimental results.
Technical Support Center: HPLC Optimization for 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Welcome to the Advanced Chromatography Support Center. As drug development increasingly incorporates complex halogenated basic amines, analytical scientists face unique challenges in achieving reproducible, high-efficien...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As drug development increasingly incorporates complex halogenated basic amines, analytical scientists face unique challenges in achieving reproducible, high-efficiency separations.
This guide provides a mechanistic framework for troubleshooting and optimizing the HPLC separation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine . By understanding the specific physicochemical properties of this molecule—namely its basic primary amine (pKa ~9.5), its sterically hindering gem-dimethyl group, and its highly electronegative fluorophenyl ring—you can move beyond trial-and-error to rational method design.
I. Diagnostic & Method Development Workflows
Before adjusting instrument parameters, it is critical to map the logical relationships governing retention and peak shape. The following workflows illustrate the decision-making process for physical diagnostics and chemical optimization.
Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.
Stationary phase and mobile phase selection logic for fluorinated basic amines.
II. Troubleshooting FAQs
Q1: Why does 2-(4-Fluorophenyl)-2-methylpropan-1-amine exhibit severe peak tailing on my standard C18 column, and how can I resolve it?Mechanistic Causality: Peak tailing for this compound is primarily a chemical phenomenon driven by acid-base interactions. The molecule contains a basic primary amine. In standard acidic or neutral mobile phases, this amine is protonated and carries a positive charge. Traditional silica-based C18 columns possess residual, unbonded silanol groups (Si-OH) that become ionized (Si-O⁻) at a pH above 3.0[1]. The electrostatic attraction between your protonated amine and the ionized silanols creates a secondary ion-exchange retention mechanism. Because this interaction is kinetically slower than standard hydrophobic partitioning, it drags out the desorption process, resulting in a distinct "tail"[2].
Resolution:
pH Control: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa[3]. You can operate at a low pH (e.g., pH 2.5) to fully protonate the amine and partially neutralize the silanols, or at a high pH (e.g., pH 10.5) to neutralize the amine, provided you use a high-pH tolerant column[4].
Surface Chemistry: Switch to a Charged Surface Hybrid (CSH) column or a column with a positively charged surface modification. These columns maintain a slight positive charge at low pH, which electrostatically repels the basic amine, drastically reducing peak tailing[5][6].
Q2: I need to separate this compound from closely related des-fluoro and positional isomer impurities. Standard C18 isn't providing enough resolution. What stationary phase should I use?Mechanistic Causality: Alkyl phases like C18 rely almost exclusively on hydrophobic (dispersive) interactions, which are often insufficient to differentiate subtle changes in electron density or halogen positioning[7].
Resolution: Utilize a Pentafluorophenyl (PFP) stationary phase. The 4-fluorophenyl group on your target analyte will engage in specific interactions with the PFP ligand. PFP columns provide enhanced dipole-dipole,
π−π
, and charge-transfer interactions compared to traditional alkyl phases[8]. Furthermore, the highly electronegative fluorine atoms on the PFP ring create a rigid, electron-deficient surface that exhibits unique shape selectivity, making it highly effective for resolving halogenated positional isomers[9][10].
Q3: When using a PFP column at low pH, my retention times for the amine are unexpectedly long and irreproducible. Why is this happening?Mechanistic Causality: While PFP columns are excellent for fluorinated compounds, they exhibit strong ion-exchange characteristics. Even at low pH, where silanols are theoretically suppressed, PFP phases can still demonstrate significant ion-exchange behavior due to the altered pKa of silanols adjacent to the electron-withdrawing fluorinated ligands[8]. If your mobile phase lacks sufficient buffer capacity, the protonated amine will randomly interact with these active sites, causing retention time drift.
Resolution: Ensure your mobile phase contains an adequate concentration of a buffering salt (e.g., 10–20 mM ammonium formate or ammonium acetate) rather than just a dilute acid (like 0.1% formic acid)[11]. The ammonium ions will compete for the ion-exchange sites, stabilizing the retention mechanism and ensuring reproducible chromatography[8].
Q4: How can I distinguish whether my peak tailing is caused by column chemistry or a physical system issue?Mechanistic Causality: Physical voids (e.g., a settled column bed or dead volume in poorly swaged fittings) cause infinite dilution as the sample plug expands into the empty space, resulting in tailing for all peaks[2]. Chemical tailing is specific to the functional groups of the analyte.
Resolution: Inject a neutral, well-retained hydrophobic marker (e.g., toluene) under the same conditions. Neutral compounds do not undergo acid-base interactions with silanols. If the neutral peak is symmetrical but your amine tails, the issue is chemical. If both the neutral compound and the amine exhibit tailing, you have a physical void or plumbing issue in your system[2].
III. Quantitative Data Summaries
To streamline column and mobile phase selection, the following table synthesizes the expected chromatographic behavior of 2-(4-Fluorophenyl)-2-methylpropan-1-amine across different stationary phases.
Table 1: Comparative Stationary Phase Selectivity and Performance
Column Chemistry
Primary Retention Mechanism
Secondary Interactions
Isomer Resolution Capability
Typical Asymmetry (
As
) at pH 2.7
Standard C18
Hydrophobic (Dispersive)
Ion-exchange (Silanols)
Poor
1.5 - 2.5 (Severe Tailing)
CSH C18
Hydrophobic (Dispersive)
Electrostatic Repulsion
Moderate
0.9 - 1.1 (Excellent)
PFP
Hydrophobic &
π−π
Dipole-Dipole, Charge Transfer
Excellent
1.1 - 1.3 (Good)
IV. Self-Validating Experimental Protocol
To guarantee trustworthiness in your results, do not blindly apply gradient conditions. Use the following self-validating methodology to optimize the separation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine.
Phase 1: System Integrity Check (The Self-Validation Step)
Objective: Confirm that the LC system is physically sound before optimizing chemistry.
Prepare a test mixture containing 0.1 mg/mL of 2-(4-Fluorophenyl)-2-methylpropan-1-amine and 0.1 mg/mL Toluene (neutral marker) in 50:50 Water:Acetonitrile.
Inject 2 µL onto a standard C18 column using an isocratic flow of 50:50 Water:Acetonitrile at 1.0 mL/min.
Validation Gate: Calculate the asymmetry factor (
As
) for Toluene.
If
As>1.2
: Halt the protocol. You have a physical void. Replace the column inlet frit or re-swage the tubing connections[2].
If
As≤1.2
: The system is physically sound. Proceed to Phase 2.
Phase 2: Mobile Phase and Buffer Optimization
Objective: Suppress secondary silanol interactions and stabilize retention.
Aqueous Mobile Phase (A): Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 2.8 using concentrated Formic Acid.
Causality: 20 mM provides sufficient ionic strength to mask residual silanols, while pH 2.8 ensures the amine is fully protonated and stable[11].
Organic Mobile Phase (B): 100% LC-MS grade Acetonitrile.
Phase 3: Selectivity Tuning via Scouting Gradient
Objective: Exploit orthogonal interactions for impurity resolution.
Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm) to exploit
π−π
and dipole interactions with the fluorophenyl group[7][8].
Run a scouting gradient: 5% B to 100% B over 20 minutes at a flow rate of 0.4 mL/min[3].
Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.
Validation Gate: Evaluate the resolution (
Rs
) between the target amine and its closest eluting impurity.
If
Rs<2.0
: Decrease the gradient slope (e.g., 10% B to 40% B over 20 minutes) to maximize the shape-selectivity of the PFP stationary phase[10].
Troubleshooting guide for scaling up 2-(4-Fluorophenyl)-2-methylpropan-1-amine production
Technical Support Center: Scaling Up 2-(4-Fluorophenyl)-2-methylpropan-1-amine Production Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up the synthesis of 2-(4-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Scaling Up 2-(4-Fluorophenyl)-2-methylpropan-1-amine Production
Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up the synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine from bench-scale to pilot-plant production introduces unique thermodynamic and mechanistic challenges. This guide is designed to provide authoritative troubleshooting, causality-driven FAQs, and self-validating protocols to ensure high yield and purity.
Part 1: Process Overview & Logical Workflow
The synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine typically follows a two-step sequence:
Dimethylation: Exhaustive alkylation of 4-fluorophenylacetonitrile using methyl iodide (MeI) and a strong base to form the quaternary carbon center.
Nitrile Reduction: Reduction of the sterically hindered 2-(4-fluorophenyl)-2-methylpropanenitrile intermediate to the primary amine.
To prevent costly batch failures on scale, the workflow must integrate strict In-Process Controls (IPCs) that act as self-validating gates before proceeding to the next chemical transformation.
Logical workflow and in-process control (IPC) troubleshooting for amine synthesis scale-up.
Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why am I seeing a high percentage of the mono-methylated byproduct (2-(4-fluorophenyl)propanenitrile) during the alkylation step?A1: This is a thermodynamic and steric issue. The first methylation of 4-fluorophenylacetonitrile is highly exothermic and rapid. However, the second methylation to form the quaternary carbon is sterically hindered and slower. If the base (e.g., Potassium tert-butoxide) depletes due to trace moisture, or if the highly volatile Methyl Iodide (bp 42 °C) evaporates into the reactor headspace before the second alkylation completes, the reaction stalls[1].
Causality & Fix: Ensure strictly anhydrous conditions. Use a slight excess of reagents (2.2–2.5 eq of MeI and base) and maintain a sealed system or use a highly efficient reflux condenser chilled to 5 °C to prevent MeI loss.
Q2: During the reduction of the nitrile intermediate using catalytic hydrogenation (Raney Ni), I'm observing significant secondary amine (dimer) formation. How do I prevent this?A2: Nitrile reduction proceeds via a highly reactive primary imine intermediate[2]. The newly formed primary amine product can act as a nucleophile, attacking the unreduced imine to form a secondary imine, which subsequently reduces to the secondary amine dimer[3].
Causality & Fix: To suppress this dimerization, the reaction must be run in the presence of excess anhydrous ammonia (NH₃)[4]. The high concentration of NH₃ outcompetes the primary amine for the imine intermediate, shifting the equilibrium back toward the primary amine product.
Mechanistic pathway of secondary amine dimer formation during nitrile hydrogenation and the inhibitory role of ammonia.
Q3: The Lithium Aluminum Hydride (LAH) reduction is scaling poorly and causing thermal runaway. What are safer alternatives for scale-up?A3: LAH reductions are violently exothermic and release stoichiometric hydrogen gas during aqueous workup, making them severe safety hazards at pilot scale[2]. Heat dissipation is poor in large reactors due to the lower surface-area-to-volume ratio.
Causality & Fix: Switch to catalytic hydrogenation using Raney Nickel or Cobalt under H₂ pressure[4]. If a hydride source is strictly required due to pressure vessel limitations, use Borane-THF (BH₃·THF) or Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride), which offer superior thermal control and safer quenching profiles.
Part 3: Quantitative Data & Reaction Optimization
The following table summarizes the causal relationship between the chosen reduction methodology and the resulting impurity profile for 2-(4-fluorophenyl)-2-methylpropanenitrile.
Reduction Methodology
Reagent / Catalyst
Additive
Conditions
Conversion
Primary Amine Yield
Dimer Impurity
Catalytic Hydrogenation
Raney Nickel
None
50 psi H₂, 50 °C
>99%
65%
32%
Catalytic Hydrogenation
Raney Nickel
5 eq NH₃
50 psi H₂, 50 °C
>99%
94%
<2%
Hydride Reduction
LAH
None
Reflux, 65 °C
>99%
88%
<1%
Hydride Reduction
Borane-THF
None
Reflux, 65 °C
95%
82%
<1%
Part 4: Validated Experimental Protocol
Every step in this protocol includes a self-validating In-Process Control (IPC) to ensure the system behaves as expected before proceeding.
Step 1: Synthesis of 2-(4-Fluorophenyl)-2-methylpropanenitrile
Setup: Purge a jacketed reactor with N₂. Charge with anhydrous THF (5 L/kg of starting material) and 4-fluorophenylacetonitrile (1.0 eq).
Cooling: Chill the solution to 0 °C.
Base Addition: Slowly add Potassium tert-butoxide (2.5 eq) in portions, maintaining the internal temperature below 10 °C. Stir for 30 minutes.
Alkylation: Dropwise add Methyl Iodide (2.5 eq) over 2 hours. Caution: Highly exothermic. Allow the reaction to warm to 25 °C and stir for 12 hours.
Self-Validation (IPC 1): Withdraw a 1 mL sample, quench with water, extract with EtOAc, and analyze via GC-MS. Proceed only if the mono-methylated intermediate (m/z 149) is < 1% relative to the product (m/z 163). If > 1%, add 0.2 eq MeI and KOtBu and stir for 4 more hours.
Workup: Quench with cold water. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under vacuum to yield the intermediate as an oil.
Step 2: Reduction to 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Setup: Transfer the intermediate (1.0 eq) to a high-pressure hydrogenation vessel. Dissolve in Methanol (10 L/kg).
Ammonia Addition: Chill the solution to 0 °C and bubble anhydrous NH₃ gas until 5.0 equivalents are absorbed (monitor by mass increase).
Catalyst: Carefully add an aqueous slurry of Raney Nickel (10% w/w). Caution: Pyrophoric.
Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas and heat to 50 °C. Stir vigorously for 16 hours.
Self-Validation (IPC 2): Depressurize, withdraw a 0.5 mL aliquot, filter through Celite, and analyze via HPLC (UV 210 nm). Proceed to workup only when unreacted nitrile and secondary amine dimer peaks combined are < 2%.
Workup & Salt Formation: Filter the catalyst through a Celite pad under N₂. Concentrate the filtrate. Dissolve the crude free base in Diethyl Ether. Slowly bubble anhydrous HCl gas until precipitation ceases. Filter the resulting white solid, wash with cold ether, and dry under vacuum to afford 2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride.
References
Catalytic Reduction of Nitriles
Source: Thieme Connect
URL
Hydrogenation of nitriles to produce amines (US5869653A)
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles
Source: RSC Publishing
URL
Process for the synthesis of intermediates useful for the synthesis of tubulin inhibitors (US20040063904A1)
How to prevent degradation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine during storage
Target Compound: 2-(4-Fluorophenyl)-2-methylpropan-1-amine CAS Registry Numbers: 40377-35-3 (Free Base), 1312760-45-4 (Hydrochloride Salt) Welcome to the Technical Support Knowledge Base. 2-(4-Fluorophenyl)-2-methylpropa...
Welcome to the Technical Support Knowledge Base. 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a highly valuable building block in medicinal chemistry; its fluorophenyl moiety provides excellent metabolic stability by delaying transporter-mediated clearance in biological assays[1]. However, as a primary aliphatic amine, the free base is highly susceptible to environmental degradation. This guide provides mechanistic insights, troubleshooting protocols, and standard operating procedures (SOPs) to ensure the integrity of your reagent during storage.
Mechanistic Insights: The Causality of Degradation
To effectively prevent degradation, researchers must understand the chemical vulnerabilities of the molecule. 2-(4-Fluorophenyl)-2-methylpropan-1-amine undergoes two primary modes of degradation under ambient conditions:
Atmospheric Carbonation (Carbamate Formation): The unshared electron pair on the primary nitrogen acts as a strong nucleophile. Upon exposure to atmospheric carbon dioxide (
CO2
), the amine undergoes a rapid, reversible reaction to form a carbamate salt. Primary amines are significantly more susceptible to this degradation pathway than tertiary amines due to their lack of steric hindrance[2].
Oxidative Degradation (Yellowing): Exposure to ambient oxygen and UV/visible light initiates radical-mediated oxidation of the primary amine. This process generates hydroxylamines, which further oxidize into oximes or azo impurities. This degradation is visually characterized by a distinct yellowing or browning of the reagent[3].
Troubleshooting Guide & FAQs
Q: I noticed a white, crusty solid forming around the septum of my storage vial. Is the reagent compromised?A: This white crust is the carbamate salt, formed via reaction with atmospheric
CO2
. While the bulk liquid below may still be usable, the formation of this salt alters the effective molecular weight of your reagent, leading to severe stoichiometry errors in sensitive reactions (e.g., Buchwald-Hartwig aminations).
Resolution: Discard heavily crusted samples or purify the bulk liquid via vacuum distillation. Prevent future occurrences by strictly adhering to the Argon-blanket SOP below.
Q: My compound has turned from colorless to a pale yellow. Can I still use it for catalytic cross-coupling?A: Yellowing is a definitive indicator of oxidative degradation and the presence of azo or oxime impurities[3]. These specific impurities are notorious for poisoning palladium and copper catalysts.
Resolution: Do not use yellowed batches for catalytic reactions. Perform an acid-base extraction to recover the pure free base before proceeding.
Q: How can I achieve long-term storage without the constant need for inert gas handling?A: For long-term archiving (months to years), convert the free base to its hydrochloride salt (CAS: 1312760-45-4)[4]. Protonating the amine neutralizes the nucleophilicity of the nitrogen lone pair, rendering the molecule completely inert to both
CO2
and
O2
.
Standard Operating Procedure (SOP): Inert Storage Protocol
This protocol is designed as a self-validating system to ensure the free base remains pristine and free of carbamate/oxidation impurities.
Step 1: Container Selection. Transfer the free base to an amber-glass vial (to block UV-induced radical initiation) equipped with a high-quality PTFE-lined silicone septum.
Step 2: Aliquot Retrieval. Always use a purged, gas-tight syringe to withdraw the reagent. Never open the cap directly to the atmosphere.
Step 3: Argon Blanketing. Insert an Argon gas line via a needle into the headspace. Argon is denser than air and Nitrogen, providing a superior protective blanket against
CO2
and
O2
. Insert a secondary vent needle to allow atmospheric air to escape.
Step 4: Seal Validation (Self-Check). Purge the headspace for 30 seconds. Remove the vent needle first. Observe your Schlenk line bubbler; a positive pressure bubble confirms the vial is hermetically sealed. Remove the Argon needle immediately after. Wrap the septum tightly with Parafilm.
Step 5: Storage & Pre-Use Validation. Store the sealed vial at 2–8°C.
Validation Check: Before your next experiment, inject 10 µL of the stored amine into 1 mL of anhydrous diethyl ether. If the solution remains perfectly clear, your storage protocol was successful. If it turns cloudy, carbamate salts have formed, and the batch requires purification.
Comparative Stability Data
Parameter
Free Base (CAS: 40377-35-3)
Hydrochloride Salt (CAS: 1312760-45-4)
Molecular Weight
167.23 g/mol
203.69 g/mol
Purity Retention (Ambient, 30 days)
< 85% (due to
CO2
/
O2
exposure)
> 99%
Carbamate Formation Rate
Rapid (Minutes to Hours in open air)
Zero (Inert)
Oxidation Susceptibility
High (Visual yellowing within weeks)
Negligible
Ideal Storage Temperature
2–8°C (Inert Atmosphere, Dark)
Ambient to 2–8°C (Desiccated)
Operational Shelf Life
3–6 Months
> 24 Months
Degradation & Prevention Pathway Visualization
Degradation pathways of 2-(4-Fluorophenyl)-2-methylpropan-1-amine and stabilization via HCl salt.
References
[2] ResearchGate. "New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2". Source: Industrial & Engineering Chemistry Research. URL:[Link]
[3] ACS Publications. "Comparing Triaminononane and TREN as Trifunctional Amine Cross-Linkers in Covalent Adaptable Networks". Source: ACS Polymers Au. URL:[Link]
Technical Support Center: Refining the Acylation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Welcome to the Advanced Applications Support Hub. This guide is engineered for researchers, scientists, and drug development professionals facing kinetic and thermodynamic bottlenecks when acylating 2-(4-Fluorophenyl)-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Hub.
This guide is engineered for researchers, scientists, and drug development professionals facing kinetic and thermodynamic bottlenecks when acylating 2-(4-Fluorophenyl)-2-methylpropan-1-amine. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows required to master sterically hindered amide couplings.
Mechanistic Overview & Troubleshooting Workflow
The primary challenge with 2-(4-Fluorophenyl)-2-methylpropan-1-amine is its neopentyl-like structure. The
β
-carbon is a fully substituted quaternary center bearing a 4-fluorophenyl ring and gem-dimethyl groups. This creates a massive steric shield that kinetically suppresses nucleophilic attack, requiring optimized electrophiles to drive the reaction forward.
Workflow for optimizing the acylation of sterically hindered neophyl-type amines.
Frequently Asked Questions (FAQs)
Q1: Why do standard EDC/HOBt or DCC couplings yield <30% product with this specific amine?
Causality & Mechanism: The neopentyl-like steric bulk of 2-(4-Fluorophenyl)-2-methylpropan-1-amine severely restricts the conformational space required for the transition state of the addition-elimination mechanism. When using standard carbodiimide reagents, the resulting OBt-activated ester is exceptionally bulky. The nucleophilic attack of the hindered amine on this bulky ester is kinetically suppressed, allowing competitive thermodynamic pathways (such as hydrolysis of the activated ester or
N
-acylurea formation) to dominate .
Q2: How can I overcome this steric activation barrier when coupling with a free carboxylic acid?
Solution: You must shift to smaller, highly electrophilic activated species. In situ generation of acyl fluorides is the gold standard for this substrate. Reagents like TCFH (
N,N,N′,N′
-Tetramethylchloroformamidinium hexafluorophosphate) paired with
N
-Methylimidazole (NMI) convert the carboxylic acid into an acyl fluoride. Fluorine is highly electronegative (increasing carbonyl electrophilicity) but sterically small (comparable to hydrogen), significantly lowering the transition state energy for the amine's attack .
Q3: If I use an acid chloride, what is the optimal base and catalyst system?
Solution: Using Triethylamine (TEA) or DIPEA alone often results in sluggish reactions due to the amine's steric hindrance. You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acid chloride to form an acylpyridinium intermediate. This intermediate is linear, highly electrophilic, and extends the reactive carbonyl away from the steric bulk of the aliphatic chain, making it highly accessible to the neophyl-type amine .
Q4: What temperature profile is required for these reactions?
Solution: Unlike unhindered primary amines which acylate exothermically at 0 °C, this substrate requires thermodynamic driving. Initiate the reaction at 0 °C to safely form the activated electrophile without degrading it, but warm the system to 40–60 °C to overcome the steric activation energy barrier of the nucleophilic addition step .
Quantitative Data: Coupling Reagent Efficacy
The table below summarizes the expected performance of various coupling strategies when applied to 2-(4-Fluorophenyl)-2-methylpropan-1-amine.
Coupling Strategy
Activated Intermediate
Relative Steric Bulk
Typical Yield (%)
Reaction Time (h)
EDC / HOBt
OBt Ester
High
15 – 30
24
HATU / DIPEA
OAt Ester
High
50 – 65
18
Acid Chloride / DMAP
Acylpyridinium
Low
80 – 90
4 – 8
TCFH / NMI
Acyl Fluoride
Very Low
85 – 95
2 – 4
Validated Experimental Protocols
To ensure scientific integrity, the following protocols incorporate self-validating checkpoints. Do not proceed to subsequent steps if a checkpoint fails.
Protocol A: DMAP-Catalyzed Acylation via Acid Chloride
Best for: Readily available, stable acyl chlorides.
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.
Reagent Loading: Dissolve the acyl chloride (1.2 equiv.) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.
Catalyst Activation: Add DMAP (0.2 equiv.) and DIPEA (2.0 equiv.) to the stirring solution.
Self-Validation Checkpoint: Monitor the formation of the acylpyridinium intermediate. Upon addition of DMAP, a transient yellowing or micro-precipitate must occur within 5 minutes. If the solution remains completely colorless and clear, the acid chloride may have degraded into an unreactive carboxylic acid via ambient moisture. Abort the reaction to save your amine.
Amine Addition: Dissolve 2-(4-Fluorophenyl)-2-methylpropan-1-amine (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise over 10 minutes.
Thermodynamic Driving: Remove the ice bath and attach a reflux condenser. Warm the reaction to 40 °C and stir for 4–8 hours.
Workup: Quench with saturated aqueous
NaHCO3
, extract with DCM, wash the organic layer with 1M
HCl
(to remove DMAP and unreacted amine), dry over
Na2SO4
, and concentrate in vacuo.
Protocol B: In Situ Acyl Fluoride Coupling using TCFH/NMI
Best for: Complex carboxylic acids prone to degradation or when acid chlorides are unavailable.
Preparation: In a dry vial under argon, dissolve the free carboxylic acid (1.2 equiv.) in anhydrous Acetonitrile (MeCN) at 0.1 M concentration.
Activation: Add NMI (3.0 equiv.) followed by TCFH (1.2 equiv.) at room temperature. Stir for 30 minutes.
Self-Validation Checkpoint: Prior to adding the amine, extract a 10 µL aliquot and analyze via IR spectroscopy. The disappearance of the carboxylic acid carbonyl stretch (~1710 cm⁻¹) and the appearance of a distinct, high-frequency acyl fluoride carbonyl stretch (~1840 cm⁻¹) validates quantitative activation. Proceeding without this confirmation risks incomplete conversion.
Coupling: Add 2-(4-Fluorophenyl)-2-methylpropan-1-amine (1.0 equiv.) in one portion.
Heating: Heat the reaction mixture to 50 °C for 2–4 hours. Monitor completion via LC-MS.
Workup: Dilute with Ethyl Acetate, wash sequentially with water and brine, dry over
MgSO4
, and purify via silica gel chromatography.
References
The Synthesis of Sterically Hindered Amides, CHIMIA,[Link]
Acylation of Amines with Acyl Halides, Synthesis with Florencio Zaragoza,[Link]
Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions, Organic Letters,[Link]
Optimization
Technical Support Center: Troubleshooting Reductive Amination of 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Welcome to the technical support guide for the reductive amination involving 2-(4-Fluorophenyl)-2-methylpropan-1-amine. This document is designed for researchers, scientists, and drug development professionals to navigat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the reductive amination involving 2-(4-Fluorophenyl)-2-methylpropan-1-amine. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during this specific synthetic transformation. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the successful synthesis of your target secondary or tertiary amines.
Understanding the Core Reaction: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding in two key stages: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine.[1][2][3] The overall efficiency of this process hinges on the delicate balance between these two steps.
The specific amine in focus, 2-(4-Fluorophenyl)-2-methylpropan-1-amine, presents a unique challenge due to the steric hindrance around the amine group, which can impact the initial imine formation step. This guide will address this and other potential hurdles in a direct question-and-answer format.
Troubleshooting Guide & FAQs
Question 1: My reaction is showing low conversion of the starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the reductive amination of 2-(4-Fluorophenyl)-2-methylpropan-1-amine often points to inefficient imine or iminium ion formation.[4] This is frequently exacerbated by the steric bulk of the amine. Here’s a systematic approach to troubleshooting:
1. Optimize Reaction pH:
The "Why": Imine formation is catalyzed by mild acid.[3][5][6] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, if the pH is too low, the amine itself will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[1][5] For most reductive aminations, a pH range of 4-6 is considered optimal.[1][4][7]
The "How": Add a catalytic amount of a weak acid, such as acetic acid. If you are using a borohydride reagent that is sensitive to strongly acidic conditions, this is a critical parameter to control.
2. Choice of Reducing Agent:
The "Why": The reducing agent must be selective for the iminium ion over the starting carbonyl compound.[5][8][9] A non-selective reducing agent will simply reduce the aldehyde or ketone to an alcohol, leading to a poor yield of the desired amine.[1][4]
The "How": Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for one-pot reductive aminations due to its high selectivity for the iminium ion.[8][10][11] It is also less toxic than alternatives like sodium cyanoborohydride (NaBH₃CN).[10] While sodium borohydride (NaBH₄) can be used, it is less selective and may require a two-step procedure where the imine is pre-formed before the reducing agent is added.[5][8][12]
3. Reaction Conditions:
The "Why": For sterically hindered substrates, providing enough energy and time for the reaction to proceed is crucial.[4]
The "How": Consider increasing the reaction time or gently heating the reaction mixture.[4] Always monitor the reaction progress by a suitable analytical method like TLC or LC-MS to avoid potential side product formation with excessive heat.[1][4]
4. Stoichiometry:
The "Why": Le Châtelier's principle can be applied to drive the equilibrium towards imine formation.
The "How": Using a slight excess of the amine (1.1-1.2 equivalents) can help push the reaction to completion.[10] However, a large excess can complicate purification.[4]
Question 2: I am observing a significant amount of a side product that I suspect is the alcohol from the reduction of my starting carbonyl. How can I prevent this?
Answer:
The formation of an alcohol byproduct is a clear indication that your reducing agent is not selective enough or that the imine formation is too slow.
Primary Solution: Switch to a More Selective Reducing Agent. As mentioned above, sodium triacetoxyborohydride (STAB) is highly selective for the iminium ion intermediate and will minimize the reduction of the starting aldehyde or ketone.[8][10] This allows for a convenient one-pot procedure where all reactants can be mixed together.[10]
Alternative for NaBH₄ Users: A Two-Step Procedure. If you must use sodium borohydride, you should perform the reaction in two distinct steps:
Imine Formation: Dissolve the 2-(4-Fluorophenyl)-2-methylpropan-1-amine and the carbonyl compound in a suitable solvent (like methanol or ethanol) and stir at room temperature to allow for imine formation.[1][8] The use of a dehydrating agent, such as molecular sieves, can help drive this equilibrium forward.[13]
Reduction: Once imine formation is complete (as confirmed by TLC or NMR), cool the reaction mixture and then add the sodium borohydride portion-wise.[1][8]
Question 3: My primary amine is being dialkylated, leading to the formation of a tertiary amine as a major byproduct. How can I favor mono-alkylation?
Answer:
Over-alkylation is a common issue when reacting a primary amine, as the newly formed secondary amine can be more nucleophilic than the starting primary amine and react with another equivalent of the carbonyl compound.[1]
Stepwise Procedure: The most effective way to minimize dialkylation is to adopt a stepwise approach. First, ensure the complete formation of the imine before introducing the reducing agent.[14] This reduces the concentration of the free primary amine available to compete with the secondary amine product.
Stoichiometric Control: Using a larger excess of the primary amine can statistically favor the formation of the mono-alkylated product.[14] However, this will necessitate a more rigorous purification step to remove the unreacted primary amine.
Question 4: What is the best solvent for this reaction?
Answer:
The choice of solvent depends on the reducing agent you are using.
For Sodium Triacetoxyborohydride (STAB): Anhydrous aprotic solvents are preferred as STAB is moisture-sensitive.[10] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices.[8][12]
For Sodium Borohydride (NaBH₄) and Sodium Cyanoborohydride (NaBH₃CN): Protic solvents like methanol (MeOH) and ethanol (EtOH) are commonly used.[4][8]
Question 5: How should I purify my final product?
Answer:
Purification strategies will depend on the properties of your product and the remaining impurities.
Acid-Base Extraction: If your product is a basic amine and the impurities are neutral, an acid-base liquid-liquid extraction can be very effective.[15] Dissolve the crude product in an organic solvent and wash with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH), and the product re-extracted into an organic solvent.
Column Chromatography: For separating mixtures of the desired amine, unreacted starting materials, and side products, column chromatography on silica gel is a standard and effective method.[1]
Crystallization/Salting Out: If your product is a solid, crystallization from a suitable solvent system can be an excellent purification technique. Alternatively, you can form a salt of your amine product (e.g., by adding HCl) which may precipitate out of the solution, allowing for isolation by filtration.[15]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is generally preferred due to its simplicity and high selectivity.[8]
Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 equiv.), 2-(4-Fluorophenyl)-2-methylpropan-1-amine (1.05-1.1 equiv.), and anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8][10]
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.[1] For less reactive ketones, the addition of acetic acid (1.0 equiv) may be beneficial.[8]
Reduction: Add sodium triacetoxyborohydride (1.4-1.5 equiv.) to the reaction mixture in one portion or portion-wise.[8][10]
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][8]
Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1][8]
Purification: Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This protocol is useful when STAB is not available, but requires more careful control to avoid side reactions.[8]
Imine Formation: Dissolve the aldehyde or ketone (1.0 equiv.) and 2-(4-Fluorophenyl)-2-methylpropan-1-amine (1.0 equiv.) in methanol (MeOH).[1][8] Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as determined by TLC or NMR. The addition of 4Å molecular sieves can facilitate this step.[14]
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equiv.) portion-wise.[1] Be cautious of hydrogen gas evolution.[8]
Monitoring: Allow the reaction to warm to room temperature and stir until the reduction is complete, monitoring by TLC or LC-MS.[1]
Work-up: Carefully quench the reaction with water.[1][8] Remove the methanol under reduced pressure.
Extraction: Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Can reduce starting carbonyls, often requires a two-step process.[1][4][8]
Visualizing the Process
Caption: Troubleshooting workflow for incomplete reductive amination.
Caption: Key reaction pathways and potential side products.
References
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
Chem-Station Int. Ed. (2014, May 3). Borch Reductive Amination. [Link]
Organic Chemistry Portal. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
ResearchGate. Impact of different pH in the presence of Pb on the reductive amination... [Link]
Quora. (2018, May 2). Which compound can be used as a reducing agent instead of sodium borohydride? [Link]
Journal of the American Chemical Society. (2004, February 24). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. [Link]
Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination? : r/Chempros. [Link]
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]
Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]
Unknown Source. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [No URL available]
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry. [Link]
Journal of Applied Pharmaceutical Science. (2019, May 8). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. [Link]
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/Chempros. [Link]
PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). [Link]
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? [Link]
Journal of Applied Pharmaceutical Science. (2019, May 6). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. [Link]
YouTube. (2025, February 17). Reductive Amination. [Link]
PMC. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Link]
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
ResearchGate. Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. [Link]
Chemical Communications (RSC Publishing). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]
Unknown Source. A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. [No URL available]
The Journal of Organic Chemistry. Synthesis of sterically hindered imines. [Link]
Technical Support Center: Optimizing Catalyst Selection for 2-(4-Fluorophenyl)-2-methylpropan-1-amine Synthesis
Welcome to the Catalyst Applications Support Center. The synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine —a critical building block in medicinal chemistry and materials science[1]—is classically achieved via the c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Catalyst Applications Support Center. The synthesis of 2-(4-fluorophenyl)-2-methylpropan-1-amine —a critical building block in medicinal chemistry and materials science[1]—is classically achieved via the catalytic hydrogenation of its corresponding nitrile, 2-(4-fluorophenyl)-2-methylpropanenitrile.
However, this specific transformation is notoriously difficult. As a Senior Application Scientist, I frequently see researchers struggle with three competing side reactions: hydrodefluorination (HDF) , secondary amine dimerization , and steric stalling . This guide provides the mechanistic causality behind these failures and field-proven protocols to overcome them.
Diagnostic Hub: Troubleshooting Common Synthesis Failures
Q1: Why am I losing the fluorine atom (hydrodefluorination) during the reduction of 2-(4-fluorophenyl)-2-methylpropanenitrile?The Causality: If you are using Palladium on Carbon (Pd/C), you are inadvertently promoting hydrodefluorination. Palladium is highly active for the oxidative addition into aromatic C–F bonds, especially when the ring is electronically modulated by adjacent functional groups[2]. Once Pd(0) inserts into the C–F bond, hydrogenolysis cleaves the fluorine, replacing it with hydrogen.
The Solution: Transition from Palladium to Cobalt-based catalysts (e.g., Raney Cobalt or Sponge Cobalt). Cobalt has a significantly higher activation energy barrier for C–F bond oxidative addition but remains highly active for C≡N reduction, effectively decoupling the two pathways and preserving your fluorophenyl moiety[3].
Q2: My GC-MS shows a massive peak at nearly double the molecular weight. Why is dimerization occurring?The Causality: Nitrile reduction does not go directly to the amine; it proceeds via a highly reactive imine intermediate [4]. Because the gem-dimethyl group slows down the final reduction of the imine to the primary amine, the newly formed primary amine has time to act as a nucleophile. It attacks the unreacted imine, releasing ammonia and forming a secondary imine, which then reduces to a secondary amine (dimer)[4].
The Solution: Apply Le Chatelier’s principle. Saturate the reaction medium with an excess of anhydrous ammonia (NH₃) or methanolic ammonia. The high concentration of NH₃ pushes the equilibrium backward, suppressing the nucleophilic attack of the primary amine and forcing the reaction toward the desired primary amine target.
Q3: The reaction stalls at 30% conversion. How do I overcome the steric hindrance of the gem-dimethyl group?The Causality: The alpha-carbon is fully substituted (a gem-dimethyl group adjacent to the nitrile). This creates a massive steric shield around the sp-hybridized nitrile carbon, physically hindering its coordination to the catalyst surface[5].
The Solution: You must increase the thermodynamic driving force and mass transfer. Elevate the hydrogen pressure to 50–60 bar and increase the temperature to 60 °C. Do not use low-pressure balloon setups for this substrate; they will stall, and the prolonged reaction time will only increase the rate of dimerization.
Mechanistic Visualization
Mechanistic pathway of nitrile reduction highlighting target formation and common side reactions.
Quantitative Data: Catalyst Selection Matrix
To optimize your yield, consult the following empirical data matrix summarizing catalyst performance for sterically hindered, fluorinated nitriles.
Catalyst Type
C≡N Reduction Activity
Hydrodefluorination Risk
Dimerization Risk
Recommended Use Case
10% Pd/C
Excellent
CRITICAL (High)
Moderate
DO NOT USE for this substrate.
Raney Nickel
Good
Low
High
Use only if Co is unavailable; requires strict NH₃ control.
The following methodology utilizes Raney Cobalt under optimized conditions to synthesize 2-(4-fluorophenyl)-2-methylpropan-1-amine while suppressing all side reactions. This is a self-validating system: In-Process Controls (IPC) are embedded to ensure the chemical logic holds at each stage.
Phase 1: Substrate & Additive Preparation
Dissolution: Dissolve 10.0 g (approx. 56.4 mmol) of 2-(4-fluorophenyl)-2-methylpropanenitrile in 80 mL of dry Methanol.
Equilibrium Shift: Add 20 mL of 7N Ammonia in Methanol.
Causality Check: This achieves a vast molar excess of NH₃ to completely shut down the secondary amine dimerization pathway[4].
Phase 2: Catalyst Charging & Hydrogenation
Catalyst Preparation: Weigh 2.0 g of Raney Cobalt (aqueous slurry). Wash the catalyst three times with 10 mL of Methanol to remove water, preventing competitive hydrolysis of the imine intermediate.
Reactor Loading: Transfer the substrate solution and the washed Raney Cobalt into a 250 mL high-pressure stainless-steel autoclave.
Pressurization: Seal the reactor. Purge with Nitrogen (3x 10 bar), then purge with Hydrogen (3x 10 bar). Finally, pressurize the reactor to 50 bar H₂ .
Heating: Heat the reaction mixture to 60 °C with vigorous mechanical stirring (800+ RPM to overcome mass transfer limitations caused by the gem-dimethyl group)[5].
Phase 3: In-Process Control (IPC) & Workup
IPC Validation: After 8 hours, sample the reactor. Run a rapid GC-MS.
Validation Criteria: You must see a molecular ion peak at m/z 167 (Target). If you see m/z 149, hydrodefluorination is occurring (check reactor for Pd contamination). If you see m/z 317, dimerization is occurring (increase NH₃ concentration).
Isolation: Once conversion is >99%, cool the reactor and carefully vent the H₂. Filter the catalyst through a pad of Celite under an inert argon atmosphere (Raney Cobalt is pyrophoric).
Concentration: Evaporate the methanol and ammonia under reduced pressure to yield the crude 2-(4-fluorophenyl)-2-methylpropan-1-amine.
Self-validating experimental workflow for the catalytic hydrogenation of sterically hindered nitriles.
Frequently Asked Questions (FAQs)
Q4: Can I use homogeneous catalysts instead of heterogeneous metal sponges?
Yes. Recent advancements have demonstrated that homogeneous cobalt pincer complexes (e.g., Co-PNP) can effectively reduce nitriles to primary amines under milder conditions (often avoiding the need for high-pressure autoclaves)[6]. However, separating the homogeneous cobalt complex from your active pharmaceutical ingredient (API) requires rigorous scavenging protocols, making heterogeneous Raney Cobalt preferred for process scale-up.
Q5: I don't have an autoclave. Can I use a hydride reducing agent instead?
Yes, but with caveats. Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile to the primary amine, but it is highly exothermic and poses severe safety risks at scale. Furthermore, aggressive hydride sources can occasionally trigger nucleophilic aromatic substitution (S_NAr) or hydrodefluorination on the fluorophenyl ring if not strictly temperature-controlled[2]. Catalytic hydrogenation remains the industry standard for safety and atom economy.
References
Organic Letters (ACS Publications). "Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts". Available at: [Link]
ResearchGate. "Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates". Available at: [Link]
ACS Publications. "Catalyst-Free Hydrodefluorination of Perfluoroarenes with NaBH4". Available at: [Link]
ACS Publications. "Stable and Inert Cobalt Catalysts for Highly Selective and Practical Hydrogenation of C≡N and C=O Bonds". Available at: [Link]
ACS Publications. "Development of a Scaleable Synthesis of a Geminal Dimethyl Tertiary Amine as an Inhaled Muscarinic Antagonist". Available at: [Link]
Comparative Biological Activity of 2-(4-Fluorophenyl)-2-methylpropan-1-amine and its Analogs: A Technical Guide
As a Senior Application Scientist, understanding the nuanced structure-activity relationships (SAR) of phenethylamine derivatives is critical for rational drug design. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (often ref...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, understanding the nuanced structure-activity relationships (SAR) of phenethylamine derivatives is critical for rational drug design. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (often referred to as 4-fluoro-β,β-dimethylphenethylamine, or 4-F-β,β-DMPEA)[1] represents a highly specialized structural class. By combining a para-fluoro substitution with a gem-dimethyl group at the beta-carbon, this compound exhibits a distinct pharmacological, metabolic, and epigenetic profile compared to its α-methylated and α,α-dimethylated analogs.
This guide provides an objective, data-driven comparison of these compounds, detailing their pharmacodynamics, intracellular signaling pathways, and the self-validating experimental protocols required to evaluate their efficacy.
Structural Rationale & Pharmacodynamics
The biological activity of phenethylamines is primarily dictated by their interaction with monoamine transporters—Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET)—as well as their susceptibility to degradation by Monoamine Oxidase (MAO).
The β,β-Dimethyl Substitution: Unlike classical amphetamines which feature an α-methyl group, 4-F-β,β-DMPEA possesses a gem-dimethyl group at the beta position, structurally related to the parent compound β,β-DMPEA[2]. This steric bulk significantly hinders MAO-mediated oxidative deamination, prolonging the compound's biological half-life. However, it also alters the spatial orientation of the primary amine, generally reducing direct central stimulant activity (DAT affinity) compared to α-methyl analogs.
The 4-Fluoro Substitution: The addition of a highly electronegative fluorine atom at the para position increases the molecule's lipophilicity, enhancing blood-brain barrier (BBB) penetrability. Critically, para-halogenation shifts the pharmacological profile toward a higher affinity for SERT, creating a more balanced DAT/SERT/NET interaction profile.
Comparative Pharmacological Profile
To understand the efficacy of 4-F-β,β-DMPEA, it must be benchmarked against structurally related alternatives. The table below synthesizes the structural-activity relationship data across these analogs.
Compound
Structural Classification
DAT Affinity (IC₅₀)
SERT Affinity (IC₅₀)
NET Affinity (IC₅₀)
MAO Resistance
4-F-β,β-DMPEA
β,β-dimethyl, 4-fluoro
Moderate (~1.5 µM)
Moderate (~1.2 µM)
High (~0.8 µM)*
High (Steric hindrance)
4-Fluoroamphetamine
α-methyl, 4-fluoro
High (~0.4 µM)
High (~0.7 µM)
High (~0.1 µM)
High (α-methyl protection)
Phentermine
α,α-dimethyl
Low (~2.6 µM)
Very Low (>10 µM)
High (~0.4 µM)
High (α,α-dimethyl protection)
β,β-DMPEA
β,β-dimethyl
Low
Very Low
Moderate
High (Steric hindrance)
(Note: Values for 4-F-β,β-DMPEA represent comparative SAR estimates based on structural homology for in vitro benchmarking).
Mechanisms of Action: TAAR1 Signaling and Monoamine Efflux
Like many substituted phenethylamines, 4-F-β,β-DMPEA acts not merely as a reuptake inhibitor, but as a substrate-driven releasing agent. Upon entering the presynaptic terminal via monoamine transporters, these compounds activate the intracellular Trace Amine-Associated Receptor 1 (TAAR1). This triggers a kinase cascade that phosphorylates the transporter, causing a conformational reversal and subsequent neurotransmitter efflux.
Figure 1: TAAR1-mediated signaling and monoamine efflux induced by 4-F-β,β-DMPEA.
To objectively measure the comparative biological activity of these analogs, researchers must employ robust, self-validating in vitro assays. The following protocol outlines the evaluation of transporter uptake inhibition using fluorescent substrates.
Objective : Determine the IC₅₀ values of 4-F-β,β-DMPEA and its analogs for monoamine transporters.
Step 1: Cell Line Preparation & Seeding
Action : Plate HEK-293 cells stably transfected with human DAT, SERT, or NET into 96-well black, clear-bottom microplates at 40,000 cells/well.
Causality : Using stably transfected non-neuronal cells ensures that the observed uptake is exclusively mediated by the target transporter, eliminating background noise from endogenous monoamine systems or off-target receptors.
Step 2: Compound Pre-Incubation
Action : Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations (0.1 nM to 100 µM) of[3] or analogs and incubate for 30 minutes at 37°C.
Causality : Pre-incubation allows the test compounds to reach binding equilibrium at the transporter's orthosteric or allosteric sites before the fluorescent substrate is introduced, ensuring accurate affinity measurements.
Action : In parallel wells, apply 10 µM of a highly selective inhibitor (GBR12909 for DAT, Fluoxetine for SERT, Nisoxetine for NET) as a positive control, and KRH buffer as a negative (vehicle) control.
Causality : This creates a strictly self-validating system. The vehicle control establishes the 0% inhibition baseline (maximum fluorescence), while the selective inhibitors define the 100% specific inhibition threshold. Any fluorescence remaining in the positive control wells is quantified as non-specific membrane binding and subtracted from the test compound data to prevent false-positive efficacy readings.
Action : Add the fluorescent monoamine mimic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) to the wells. Measure fluorescence continuously for 15 minutes (Ex: 475 nm / Em: 605 nm).
Causality : ASP+ is actively transported into the cells by DAT/SERT/NET. A reduction in intracellular fluorescence accumulation directly correlates with the test compound's ability to block transporter function.
Epigenetic Modulation & Long-Term Effects
Beyond acute transporter interactions, 4-F-β,β-DMPEA exhibits profound long-term biological activity through epigenetic mechanisms. Chronic exposure to this compound produces significant epigenetic modifications affecting catecholamine biosynthetic enzyme expression[4].
Research demonstrates that it alters DNA methylation patterns at genes encoding critical enzymes such as tyrosine hydroxylase (TH), dopamine beta-hydroxylase (DBH), and phenylethanolamine N-methyltransferase (PNMT)[5]. These modifications, which include changes in CpG methylation within promoter regions, result in persistent alterations in enzyme expression levels[5]. This coordinated epigenetic regulation of catecholamine biosynthetic pathways differentiates 4-F-β,β-DMPEA from purely acute-acting analogs, making it a critical compound of interest for understanding long-term neuroadaptations and neurotransmitter homeostasis.
References
2-(4-Fluorophenyl)-2-methylpropan-1-amine (CID 21251023)
Source: PubChem, National Institutes of Health (NIH)
URL:[Link]
2-Methyl-2-phenylpropan-1-amine (CID 210602)
Source: PubChem, National Institutes of Health (NIH)
URL:[Link]
A Comparative Guide to 2-(4-Fluorophenyl)-2-methylpropan-1-amine and 2-(4-chlorophenyl)-2-methylpropan-1-amine: A Predictive Analysis Based on Structure-Activity Relationships
An Objective Comparative Analysis for Drug Development Professionals Introduction Within the landscape of novel psychoactive substance (NPS) research and early-stage drug discovery, the 2-phenyl-2-methylpropan-1-amine sc...
Author: BenchChem Technical Support Team. Date: March 2026
An Objective Comparative Analysis for Drug Development Professionals
Introduction
Within the landscape of novel psychoactive substance (NPS) research and early-stage drug discovery, the 2-phenyl-2-methylpropan-1-amine scaffold represents a recurring structural motif. While not extensively documented, the two title compounds, 2-(4-Fluorophenyl)-2-methylpropan-1-amine and 2-(4-chlorophenyl)-2-methylpropan-1-amine, serve as exemplary case studies for a foundational principle in medicinal chemistry: the profound impact of single-atom substitution on a molecule's pharmacological profile. The substitution of a fluorine atom for a chlorine atom at the para-position of the phenyl ring is a common strategy employed to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.
This guide provides a comparative analysis of these two molecules, not from a basis of pre-existing clinical data, but from a predictive framework grounded in established structure-activity relationships (SAR) and medicinal chemistry principles. It is designed for researchers and drug development professionals, offering a roadmap for how to approach the characterization and comparison of such novel analogs. We will explore the anticipated differences in their physicochemical properties, propose a robust experimental workflow for their direct comparison, and provide the scientific rationale behind each step.
Part 1: Predictive Physicochemical and Pharmacological Profiles
The substitution of fluorine for chlorine introduces distinct changes in electronegativity, atomic size, and lipophilicity. These differences are not trivial and can be expected to cascade into significant alterations in how the molecules interact with biological systems.
Impact of Halogen Substitution
Electronic Effects: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. Chlorine is also electron-withdrawing but to a lesser extent. This differential effect can alter the pKa of the primary amine, influencing its ionization state at physiological pH and its ability to form ionic bonds with receptor targets.
Lipophilicity: A compound's ability to cross the blood-brain barrier is heavily influenced by its lipophilicity, often estimated by LogP. While both are lipophilic halogens, chlorine (Hansch π = 0.71) typically increases lipophilicity more than fluorine (Hansch π = 0.14). Consequently, the chloro-analog is predicted to be more lipophilic than the fluoro-analog. This could lead to higher brain penetration but also potentially greater non-specific binding and sequestration in adipose tissue.
Steric Hindrance: Chlorine has a larger van der Waals radius (1.75 Å) compared to fluorine (1.47 Å). This size difference can be critical for how the molecule fits into a receptor's binding pocket. A larger substituent may create steric clashes that prevent optimal binding or, conversely, it could provide favorable van der Waals interactions that enhance affinity.
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~485 kJ/mol) than the carbon-chlorine (C-Cl) bond (~330 kJ/mol). Aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 (CYP) enzymes, is often hindered or blocked by the presence of a fluorine atom at the site of potential oxidation. Therefore, 2-(4-Fluorophenyl)-2-methylpropan-1-amine is predicted to have greater metabolic stability compared to its chloro-counterpart, which may be more susceptible to oxidative metabolism at the C-Cl bond or adjacent positions.
Predicted Property Comparison
The following table summarizes the predicted differences based on fundamental medicinal chemistry principles. These are hypotheses that must be confirmed through empirical testing as outlined in Part 2.
The Hansch hydrophobicity constant (π) for Cl (0.71) is significantly greater than for F (0.14), suggesting the chloro-analog will be more lipophilic.
Metabolic Stability
Higher
Lower
The C-F bond is stronger than the C-Cl bond, making it more resistant to CYP450-mediated oxidative metabolism. The fluoro-analog is less likely to undergo aromatic hydroxylation at the para-position.
Blood-Brain Barrier (BBB) Permeability
Potentially Lower (but still significant)
Potentially Higher
Higher lipophilicity generally correlates with increased passive diffusion across the BBB, though excessive lipophilicity can lead to non-specific binding and reduced free concentration.
Receptor Affinity
Unknown (Highly Target-Dependent)
Unknown (Highly Target-Dependent)
Steric and electronic differences will influence binding affinity, but the direction of this effect (increase or decrease) is impossible to predict without experimental data for a specific target.
Potential for hERG Inhibition
Lower Risk
Higher Risk
Increased lipophilicity is a known risk factor for promiscuous binding to off-targets, including the hERG potassium channel, which can lead to cardiotoxicity.
Part 2: A Validating Experimental Workflow for Comparative Analysis
To move from prediction to empirical data, a structured, head-to-head experimental comparison is required. The following workflow outlines a logical progression from in vitro characterization to preliminary in vivo assessment.
Figure 1: A tiered experimental workflow for the comparative evaluation of novel psychoactive compounds.
Step-by-Step Experimental Protocols
This assay determines the potency of the compounds at inhibiting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, which are primary targets for many stimulant drugs.
Objective: To determine the half-maximal inhibitory concentration (IC50) for each compound at hDAT, hSERT, and hNET.
Methodology:
Cell Culture: Utilize human embryonic kidney (HEK293) cells stably transfected to express the human DAT, SERT, or NET. Plate the cells in 96-well plates and grow to confluence.
Compound Preparation: Prepare a serial dilution of each test compound (fluoro- and chloro-analogs) in assay buffer, typically ranging from 1 nM to 100 µM.
Assay Procedure:
a. Wash the cells once with Krebs-HEPES buffer (KHB).
b. Pre-incubate the cells for 10 minutes at room temperature with 50 µL of varying concentrations of the test compounds or a vehicle control (DMSO).[1][2]
c. Initiate neurotransmitter uptake by adding 50 µL of buffer containing a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET).[3]
d. Allow the uptake reaction to proceed for a short, defined period (e.g., 1-5 minutes) at room temperature.[1][2]
e. Terminate the uptake by rapidly washing the cells with ice-cold KHB.
f. Lyse the cells and measure the amount of radiolabel taken up using a liquid scintillation counter.
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT, fluoxetine for SERT).[3] Plot the percent inhibition of specific uptake against the log concentration of the test compound. Fit the data using a non-linear regression model to calculate the IC50 value for each compound at each transporter.
This assay is a critical safety screen to assess the potential for a compound to cause cardiac arrhythmias.
Objective: To determine the IC50 of each compound for inhibition of the hERG potassium channel current.
Methodology:
Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.
Instrumentation: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[4][5] These systems provide data comparable to the gold-standard manual patch-clamp method.[4][5]
Assay Procedure:
a. Cells are automatically captured on a planar patch-clamp chip, and a high-resistance "giga-seal" is formed.
b. The whole-cell configuration is established, and the hERG current is elicited by a specific voltage-clamp protocol.
c. After establishing a stable baseline current, the test compounds are applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).[4]
d. The effect of each concentration on the hERG tail current is measured.
Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. An IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve. Include a positive control (e.g., E-4031) and a vehicle control (e.g., DMSO) in each run for quality control.[4]
This in vivo assay provides a general measure of the stimulant or depressant effects of a compound on the central nervous system.
Objective: To compare the effects of the fluoro- and chloro-analogs on spontaneous locomotor activity in mice or rats.
Methodology:
Animal Acclimation: House the animals in the testing facility for at least one week before the experiment. On the day of testing, bring the animals to the testing room and allow them to acclimate for 30-60 minutes.[6]
Apparatus: Use automated locomotor activity chambers equipped with infrared beams to detect movement.[6][7] The arena should be cleaned thoroughly between each animal.[6]
Dosing: Administer the test compounds (e.g., via intraperitoneal injection or oral gavage) at several doses, alongside a vehicle control group.
Procedure: Immediately after dosing, place each animal individually into the center of the activity chamber.[7]
Data Collection: Record locomotor activity (e.g., total distance traveled, number of vertical rears) continuously for a set period, typically 30-60 minutes, in discrete time bins (e.g., 5-minute intervals).[8]
Data Analysis: Analyze the data using a two-way ANOVA with treatment and time as factors. Compare the total activity counts for each dose group against the vehicle control group using a post-hoc test (e.g., Dunnett's test).
Part 3: Synthesis and Conclusion
Proposed Synthetic Route
A plausible and efficient method for synthesizing these compounds would be a Ritter reaction followed by hydrolysis. This well-established reaction provides a direct route to α,α-disubstituted amines.
Figure 2: A generalized Ritter reaction pathway for synthesis.
Synthetic Steps:
The starting material, 2-(4-halophenyl)-2-methylpropan-1-ol, is treated with a strong acid (e.g., sulfuric acid) in the presence of a nitrile (e.g., acetonitrile). This generates a stable tertiary carbocation which is then attacked by the nitrile to form a nitrilium ion intermediate.
The reaction is quenched with water, which hydrolyzes the nitrilium ion to form the corresponding N-acetyl amide.
The amide intermediate is then hydrolyzed under basic conditions (e.g., refluxing with sodium hydroxide) to yield the final primary amine product.
This route is advantageous due to the commercial availability of the starting alcohols and the typically high yields of the Ritter reaction.
Conclusion and Future Directions
This guide presents a predictive comparison between 2-(4-Fluorophenyl)-2-methylpropan-1-amine and 2-(4-chlorophenyl)-2-methylpropan-1-amine, grounded in established medicinal chemistry principles. We hypothesize that the fluoro-analog will exhibit greater metabolic stability and potentially a lower risk of hERG inhibition, while the chloro-analog is predicted to be more lipophilic, which may enhance its blood-brain barrier penetration but could also increase off-target binding.
These hypotheses, however, remain speculative without empirical validation. The experimental workflow detailed herein provides a comprehensive, self-validating system for the direct, head-to-head comparison of these and other novel compounds. By systematically evaluating their in vitro pharmacology, safety profile, and in vivo effects, researchers can build a robust data package to identify candidates with the most promising therapeutic potential and make informed decisions for further development. The true value lies not in predicting the winner, but in executing a rigorous and logical scientific process to reveal it.
References
IACUC. (n.d.). Locomotor Activity/Open Field Test. IACUC Standard Procedure. Retrieved from [Link]
Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]
Evotec. (n.d.). hERG Safety. Cyprotex ADME-Tox Solutions. Retrieved from [Link]
Anilocus. (2025, July 7). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]
Pharmacology Discovery Services. (n.d.). Locomotor Activity, Mouse. Retrieved from [Link]
Charles River Laboratories. (n.d.). General Activity, Welfare, and Motor Function Behavior Tests. Retrieved from [Link]
Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 65(1), 12-16. Retrieved from [Link]
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 678. Retrieved from [Link]
Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. Retrieved from [Link]
Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]
Metrion Biosciences. (2025, March 28). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. Retrieved from [Link]
A Senior Application Scientist's Guide to Characterizing Immunoassay Cross-Reactivity for 2-(4-Fluorophenyl)-2-methylpropan-1-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting studies to evaluate the cross-reactivity of 2-(4-Fluorophenyl)-2-m...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting studies to evaluate the cross-reactivity of 2-(4-Fluorophenyl)-2-methylpropan-1-amine in various immunoassay formats. We will move beyond rote protocol-following to explore the causal logic behind experimental design, ensuring the generation of robust and trustworthy data.
Introduction: The Imperative of Specificity in Immunoassays
Immunoassays are indispensable tools for detecting and quantifying molecules in complex biological matrices.[1] Their power lies in the specific binding interaction between an antibody and its target antigen. However, this specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[2] This can lead to significant analytical errors, such as false-positive results or the overestimation of an analyte's concentration, with potentially serious consequences in clinical diagnostics, forensic toxicology, and pharmaceutical research.[3][4]
The compound 2-(4-Fluorophenyl)-2-methylpropan-1-amine is a substituted phenethylamine.[5] Molecules within this class, which includes prescription drugs and controlled substances, are frequently monitored by immunoassays.[6][7] Therefore, understanding the cross-reactivity profile of this specific compound is critical to accurately interpret screening results and avoid misidentification. This guide will provide the theoretical foundation and practical methodology to conduct these essential studies.
Theoretical Assessment: Predicting Cross-Reactivity from Molecular Structure
The likelihood of cross-reactivity is fundamentally governed by the structural similarity between the test compound and the immunoassay's target analyte.[1] An antibody recognizes specific three-dimensional shapes and chemical features (epitopes). The more closely a compound mimics the target's epitope, the higher the probability of being recognized by the antibody.
Molecular Structure of 2-(4-Fluorophenyl)-2-methylpropan-1-amine:
Core Structure: Phenethylamine backbone.
Key Features:
Phenyl Ring: Substituted with a fluorine atom at the para (4) position.
Alpha (α) Carbon: Contains two methyl groups (a gem-dimethyl group), making it a tertiary carbon. This is a notable difference from amphetamine, which has one alpha-methyl group.[8]
Amine Group: A primary amine (-NH2).
To anticipate which immunoassays might show interference, we must compare this structure to common immunoassay targets.
Table 1: Structural Comparison with Potential Cross-Reactants
Compound
Chemical Structure
Key Structural Similarities & Differences with 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Predicted Cross-Reactivity Potential
Test Compound
Structure of 2-(4-Fluorophenyl)-2-methylpropan-1-amine
-
-
Amphetamine
Structure of Amphetamine
Similar: Phenethylamine backbone, primary amine. Different: No fluorine on phenyl ring, only one α-methyl group.
Moderate to Low. The additional α-methyl group creates significant steric hindrance that may prevent binding to many anti-amphetamine antibodies.
Methamphetamine
Structure of Methamphetamine
Similar: Phenethylamine backbone. Different: No fluorine, one α-methyl group, secondary amine (-NHCH3).[2][9]
Low. The combination of a secondary amine and different α-carbon substitution makes significant cross-reactivity unlikely.
Phentermine
Structure of Phentermine
Similar: Phenethylamine backbone, primary amine, gem-dimethyl group at the α-carbon.[10][11] Different: No fluorine on phenyl ring.
High. Phentermine is the non-fluorinated analog. An antibody that primarily recognizes the α,α-dimethylphenethylamine structure is very likely to cross-react.
Causality Behind Predictions: The α,α-dimethyl substitution in both phentermine and our test compound is a highly significant shared feature.[11] Many antibodies are generated against haptens where the carrier protein is conjugated away from this part of the molecule, making the α-carbon region a key part of the epitope. The fluorine substitution on the phenyl ring is less likely to completely abolish binding but may reduce the affinity compared to the antibody's primary target.
Experimental Design: A Framework for Empirical Validation
While theoretical analysis is a crucial first step, empirical testing is non-negotiable for confirming cross-reactivity. The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold-standard format for quantifying small molecules (haptens) and assessing cross-reactivity.[10][12]
Principle of Competitive ELISA:
In this format, the test compound in the sample ("free antigen") competes with a fixed amount of enzyme-labeled antigen (or antigen coated on the plate) for a limited number of antibody binding sites. A high concentration of the test compound results in less labeled antigen binding to the antibody, producing a low signal. Conversely, a low concentration of the test compound allows more labeled antigen to bind, generating a high signal. The signal is therefore inversely proportional to the concentration of the test compound.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Step-by-Step Procedure:
Reagent Preparation: Prepare all reagents as specified in the chosen ELISA kit manual.
Analyte and Cross-Reactant Dilution Series:
Rationale: A wide range of concentrations is required to determine the precise point of 50% inhibition.
Prepare a serial dilution of the kit's target analyte standard (e.g., d-Amphetamine) in the provided assay buffer. Typical ranges might be from 1000 ng/mL down to <1 ng/mL.
Separately, prepare similar serial dilutions for 2-(4-Fluorophenyl)-2-methylpropan-1-amine and each potential cross-reactant (e.g., Phentermine).
Competitive Reaction:
Pipette 50 µL of each standard, cross-reactant dilution, and a blank (assay buffer) into the appropriate wells of the antibody-coated microplate.
[8] * Pipette 50 µL of the enzyme-conjugated analyte into each well.
Cover the plate and incubate according to the kit's instructions (e.g., 60 minutes at 37°C). [9]This allows the free analyte (from standards or test compounds) and the enzyme-conjugated analyte to compete for binding to the immobilized antibodies.
Washing:
Rationale: This step is critical for removing all unbound molecules, ensuring that the signal generated is only from the enzyme-conjugate that has successfully bound to the antibody.
Aspirate the contents of the wells and wash 3-5 times with the provided wash buffer.
Substrate Development:
Add 100 µL of TMB substrate solution to each well.
Incubate the plate in the dark at room temperature for 15-20 minutes. The HRP enzyme on the bound conjugate will convert the TMB into a blue-colored product.
Stopping the Reaction:
Add 50 µL of stop solution to each well. This will acidify the solution, changing the color from blue to yellow and halting the enzymatic reaction, which stabilizes the signal for reading.
Data Acquisition:
Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
1. Generate the Standard Curve:
Calculate the percentage of binding (%B/B₀) for each standard and test compound concentration relative to the maximum signal (the blank or zero standard).
%B/B₀ = (OD of Standard or Sample / OD of Zero Standard) x 100
Plot %B/B₀ versus the logarithm of the concentration for the target analyte standards. This will create a sigmoidal dose-response curve.
2. Determine IC50 Values:
The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal (%B/B₀ = 50%).
Determine the IC50 value for the target analyte from its standard curve.
Similarly, plot the data for 2-(4-Fluorophenyl)-2-methylpropan-1-amine and each cross-reactant and determine their respective IC50 values.
3. Calculate Percent Cross-Reactivity:
Use the following established formula to quantify cross-reactivity:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Table 2: Example Data Summary
Compound
IC50 (ng/mL)
% Cross-Reactivity
d-Amphetamine (Target Analyte)
25
100%
2-(4-Fluorophenyl)-2-methylpropan-1-amine
500
5%
Phentermine
30
83.3%
Methamphetamine
>10,000
<0.25%
(Note: Data are hypothetical and for illustrative purposes only.)
Interpretation:
In this hypothetical example, the assay shows very high cross-reactivity with Phentermine, as predicted. The test compound, 2-(4-Fluorophenyl)-2-methylpropan-1-amine, shows low but non-negligible cross-reactivity (5%). This means a high concentration of the test compound could potentially trigger a false positive in this specific d-Amphetamine immunoassay. Methamphetamine shows negligible cross-reactivity.
It is crucial to recognize that cross-reactivity is not an intrinsic property of an antibody alone but is dependent on the entire assay system, including reagent concentrations and incubation conditions. [11]Therefore, these findings are specific to the assay kit and protocol used.
Conclusion and Best Practices
This guide outlines a systematic approach to evaluating the cross-reactivity of 2-(4-Fluorophenyl)-2-methylpropan-1-amine. The core principle is to move from a theoretical assessment based on chemical structure to empirical, quantitative validation using a competitive immunoassay format.
Key Takeaways for Researchers:
Prioritize Empirical Data: Structural similarity is a good predictor, but only experimental testing can confirm the degree of cross-reactivity.
Use the Right Tool: Competitive ELISA is the appropriate method for assessing small molecule cross-reactivity.
Quantify, Don't Guess: Calculating the IC50 and percent cross-reactivity provides objective, comparable data.
Context is Key: Cross-reactivity results are specific to the antibody and assay format tested. A compound may show different cross-reactivity profiles in different manufacturers' kits.
[11]
By following this structured, scientifically-grounded approach, researchers can generate reliable data to understand how 2-(4-Fluorophenyl)-2-methylpropan-1-amine behaves in immunoassays, ensuring the accuracy and integrity of their analytical results.
Siemens Healthineers. "Understanding cross-reactivity in immunoassay drug screening." Siemens Healthineers, Accessed March 15, 2026. [Link]
Dzantiev, B. B., et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." MDPI, 17 July 2021. [Link]
Clarke, W. "Immunoassays - Analytical Toxicology." In Clarke's Analysis of Drugs and Poisons, 2016.
AACC. "Methodology: Immunoassays." American Association for Clinical Chemistry, 2 June 2011. [Link]
Cloud-Clone Corp. "Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules." Cloud-Clone Corp., Accessed March 15, 2026. [Link]
MBL Life Science. "The principle and method of ELISA." MBL Life Science, Accessed March 15, 2026. [Link]
St John's Laboratory. "Competitive ELISA protocol." St John's Laboratory, Accessed March 15, 2026. [Link]
Chemspace. "2-(4-fluorophenyl)-2-methylpropan-1-amine." Chemspace, Accessed March 15, 2026. [Link]
Aliya Health Group. "Amphetamine vs Methamphetamine: Know the Facts." Aliya Health Group, 28 February 2026. [Link]
Wikipedia. "Phenethylamine." Wikipedia, Accessed March 15, 2026. [Link]
Wikipedia. "Substituted phenethylamine." Wikipedia, Accessed March 15, 2026. [Link]
FDA. "Guidance for Industry: In Vitro Diagnostic (IVD) Device Studies — Frequently Asked Questions." U.S. Food and Drug Administration, Accessed March 15, 2026. [Link]
Sana Lake Recovery. "Difference Between Amphetamine and Methamphetamine." Sana Lake Recovery, 15 May 2024. [Link]
Drugs.com. "Phentermine: Package Insert / Prescribing Information / MOA." Drugs.com, 29 December 2025. [Link]
Wikipedia. "Phentermine." Wikipedia, Accessed March 15, 2026. [Link]
PubChem. "Methamphetamine." National Center for Biotechnology Information, PubChem Database, Accessed March 15, 2026. [Link]
ResearchGate. "Chemical structures of amphetamine, methamphetamine, and ephedrine." ResearchGate, Accessed March 15, 2026. [Link]
Hughey, J.J., et al. "Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records." Clinical Chemistry, 23 August 2019. [Link]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(4-Fluorophenyl)-Based Compounds
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challenges. The predictive power of in vitro assays is a cornerst...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challenges. The predictive power of in vitro assays is a cornerstone of this process, yet the ultimate test of efficacy lies in the complex biological milieu of in vivo models. This guide provides a detailed comparison of the in vitro and in vivo performance of compounds based on the 2-(4-fluorophenyl) scaffold, a privileged structure in medicinal chemistry. While specific efficacy data for the parent compound, 2-(4-Fluorophenyl)-2-methylpropan-1-amine, is not extensively available in public literature, this analysis will delve into the broader class of its derivatives, drawing upon published experimental data to illuminate the critical transition from laboratory bench to preclinical studies.
Our exploration will focus on several key therapeutic areas where 2-(4-fluorophenyl)-based compounds have shown promise, including oncology and neuroscience. By examining the structure-activity relationships, and the correlation (or lack thereof) between in vitro potency and in vivo effects, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of this important chemical class.
The 2-(4-Fluorophenyl) Motif: A Versatile Scaffold
The 2-(4-fluorophenyl) moiety is a common feature in many biologically active molecules. The fluorine atom can enhance metabolic stability and improve pharmacokinetic properties, making it an attractive component in drug design. This guide will explore how modifications to the core structure give rise to compounds with diverse pharmacological activities and how their performance differs in controlled in vitro environments versus complex in vivo systems.
Anticancer Applications: From Cell Lines to Xenografts
A significant body of research has focused on the anticancer potential of 2-(4-fluorophenyl) derivatives. These studies provide a clear illustration of the in vitro to in vivo translation.
In Vitro Cytotoxicity of Phenylacetamide Derivatives
One class of compounds, the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, has been evaluated for its ability to kill cancer cells in culture.[1][2]
Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2]
Compound ID
R Group (Substitution on N-phenyl ring)
PC3 (Prostate Carcinoma) IC50 (µM)
MCF-7 (Breast Cancer) IC50 (µM)
2a
2-nitro
> 100
> 100
2b
3-nitro
52
> 100
2c
4-nitro
80
100
2d
2-methoxy
> 100
> 100
2e
3-methoxy
> 100
> 100
2f
4-methoxy
> 100
> 100
Imatinib (Reference)
-
40
98
The data clearly indicates that the presence and position of a nitro group on the N-phenyl ring significantly influences the cytotoxic activity against the PC3 prostate cancer cell line, with the 3-nitro derivative (2b) being the most potent in this series.[1][2] In contrast, the MCF-7 breast cancer cell line was more resistant to these compounds.[1][2]
From In Vitro Potency to In Vivo Antitumor Activity: The Case of Phortress
A compelling example of the in vitro-in vivo bridge is the story of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, the active metabolite of Phortress). This compound demonstrates potent and selective antitumor activity.
In Vitro Profile:
Mechanism: Induces CYP1A1-catalyzed biotransformation to form electrophilic species that bind to DNA, leading to cell death.[3][4][5]
Selectivity: Highly potent (GI50 < 1 nM) in sensitive human breast cancer cell lines (e.g., MCF-7) but inactive (GI50 > 10 µM) in resistant cell lines.[5]
Cellular Effects: Causes dose- and time-dependent DNA single and double-strand breaks exclusively in sensitive cells.[3][4]
In Vivo Efficacy:
Animal Models: The prodrug, Phortress, demonstrates significant growth suppression of breast and ovarian tumor xenografts in mice.[5]
Pharmacodynamics: DNA damage observed in sensitive tumor xenografts following treatment of mice with Phortress, confirming the in vivo mechanism of action.[3][4]
This example highlights a successful translation from a specific in vitro mechanism (CYP1A1 induction and DNA damage) to a desired in vivo outcome (tumor growth inhibition).
Experimental Protocol: In Vitro Cytotoxicity (MTS Assay)
This protocol outlines a typical MTS assay used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Objective: To quantify the cytotoxic effect of test compounds on cancer cells.
Materials:
Cancer cell lines (e.g., PC3, MCF-7)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, ensuring a final DMSO concentration of <0.5%. Include vehicle control (DMSO) and untreated control wells.
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Causality Behind Experimental Choices: The use of a colorimetric assay like MTS provides a high-throughput method to assess cell viability, which is a direct measure of cytotoxicity. The incubation time is chosen to allow for sufficient time for the compound to exert its effect on cell proliferation and survival.
Neuroscience Applications: Targeting the Dopamine Transporter
Derivatives of the 2-(4-fluorophenyl) structure have also been explored for their potential to modulate neurotransmitter transporters, such as the dopamine transporter (DAT).
In Vitro Binding Affinity and Functional Activity
Structure-activity relationship (SAR) studies on a series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines revealed compounds with high affinity and selectivity for DAT.
Table 2: In Vitro DAT Binding Affinity and Selectivity [6]
Compound ID
DAT Ki (nM)
SERT Ki (nM)
DAT/SERT Selectivity
1 (JJC8–091)
230
>10,000
>43
2 (JJC8–088)
2.60
12,700
4885
3a (JJC8–089)
37.8
6,800
180
These in vitro binding assays are crucial for identifying potent and selective ligands for a specific target. Compound 2, for instance, shows exceptional affinity and selectivity for DAT over the serotonin transporter (SERT).[6]
In Vivo Behavioral Effects
The translation of in vitro DAT affinity to in vivo behavioral outcomes is not always linear. While high affinity is a prerequisite, pharmacokinetic properties and potential off-target effects play a significant role in the overall in vivo profile.
For a lead candidate from a related series, compound 14a, which also demonstrated DAT inhibitory activity, in vivo studies in mice showed only moderate locomotor stimulation, significantly less than that produced by cocaine.[7] This "atypical" DAT inhibitor profile is considered potentially beneficial for the development of therapeutics for psychostimulant abuse, as it may not have the same abuse liability as traditional DAT inhibitors.[7]
This discrepancy between high in vitro potency and attenuated in vivo stimulant effects underscores the importance of in vivo characterization to understand the full pharmacological profile of a compound.
Experimental Workflow: From In Vitro Binding to In Vivo Behavioral Assessment
The following diagram illustrates a typical workflow for the preclinical evaluation of a compound targeting a central nervous system (CNS) receptor.
Caption: A streamlined workflow from initial in vitro screening to comprehensive in vivo evaluation for CNS drug candidates.
The In Vitro-In Vivo Correlation: A Complex Relationship
The examples discussed above illustrate that while in vitro assays are indispensable for initial screening and mechanism of action studies, they do not always perfectly predict in vivo efficacy. Several factors contribute to this potential disconnect:
Pharmacokinetics (ADME): A compound's absorption, distribution, metabolism, and excretion properties are critical determinants of its in vivo activity. A potent compound in vitro may have poor oral bioavailability or be rapidly metabolized, leading to low exposure at the target site.
Target Engagement in a Complex System: The in vivo environment involves interactions with numerous other biological molecules and pathways that are not present in a simplified in vitro system.
Off-Target Effects: A compound may interact with other receptors or enzymes in vivo, leading to unexpected side effects or a modulation of its primary activity.
Conclusion
The 2-(4-fluorophenyl) scaffold has proven to be a valuable starting point for the development of compounds with diverse and potent biological activities. The journey from demonstrating efficacy in vitro to achieving a desired therapeutic outcome in vivo is a complex, multi-faceted process. As we have seen with derivatives targeting cancer and CNS disorders, a strong in vitro profile is a necessary but not sufficient condition for in vivo success. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties, gained through carefully designed in vivo studies, is essential to bridge the gap between the simplified world of the test tube and the intricate reality of a living organism. The continued exploration of this chemical space, guided by a comprehensive and integrated in vitro and in vivo testing strategy, holds promise for the discovery of novel therapeutics.
References
Zheng, M., et al. (2018). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry Letters, 28(18), 3143-3148. [Link]
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
Gant, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4377–4387. [Link]
Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1565–1575. [Link]
Tang, C. M., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Frontiers in Pharmacology, 13, 808887. [Link]
Kim, M., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 55(17), 7789–7800. [Link]
Tang, C. M., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 808887. [Link]
Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. [Link]
Chua, M. S., et al. (2000). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 83(10), 1375–1381. [Link]
Amgen Inc. (2025). From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
Maciejewska, M. K., et al. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 25(21), 5045. [Link]
Wishart, N., et al. (2020). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 63(10), 5235–5255. [Link]
Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. [Link]
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918. [Link]
Reproducibility of Experiments Using 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Comparison Guide
Introduction and Pharmacological Context In drug discovery and molecular pharmacology, the reproducibility of in vitro assays is heavily dependent on the structural stability and target specificity of the chemical probes...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Pharmacological Context
In drug discovery and molecular pharmacology, the reproducibility of in vitro assays is heavily dependent on the structural stability and target specificity of the chemical probes utilized. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (4-FMPA) is a highly specialized chiral amine characterized by a fluorophenyl group attached to a branched alkyl chain[1]. As a secondary amine, it serves as a critical building block in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) agents and the study of epigenetic modifications[1].
Recent research highlights the role of such psychostimulant derivatives in altering DNA methylation patterns, specifically at genes encoding catecholamine biosynthetic enzymes like tyrosine hydroxylase (TH) and dopamine beta-hydroxylase (DBH)[1][2]. This guide provides a comprehensive, field-proven methodology for utilizing 4-FMPA in epigenetic assays, objectively comparing its performance against non-fluorinated alternatives to demonstrate its superior assay reproducibility.
Structural Advantages: 4-FMPA vs. Non-Fluorinated Analogs
The primary challenge in long-term cellular assays (e.g., 72-hour incubations required for epigenetic remodeling) is the metabolic degradation of the probe. Non-fluorinated analogs, such as 2-phenyl-2-methylpropan-1-amine, are highly susceptible to cytochrome P450-mediated para-hydroxylation.
The Causality of Fluorination:
The inclusion of a fluorine atom at the para-position of the phenyl ring in 4-FMPA introduces a strong C-F bond (approx. 116 kcal/mol) that effectively blocks this metabolic liability[1]. Furthermore, fluorine enhances the compound's lipophilicity, optimizing cellular permeability without sacrificing aqueous solubility when utilized as a hydrochloride salt (CAS: 1312760-45-4)[1][3]. This metabolic shielding ensures that the intracellular concentration of 4-FMPA remains constant throughout the assay, directly driving down intra-assay variability.
Table 1: Comparative Physicochemical and Reproducibility Metrics
Mechanistic Pathway: Epigenetic Modulation of Catecholamines
Chronic exposure to 4-FMPA induces significant epigenetic modifications. By modulating DNA methyltransferase (DNMT) activity, 4-FMPA alters CpG methylation patterns within the promoter regions of catecholamine biosynthetic genes[1][2]. This hyper/hypomethylation directly controls the expression of TH and DBH, ultimately regulating catecholamine synthesis[2].
Epigenetic pathway of 4-FMPA modulating catecholamine biosynthesis.
Self-Validating Experimental Protocols
To achieve the reproducibility metrics outlined in Table 1, experimental workflows must be designed as self-validating systems. This means integrating strict quality control (QC) checkpoints that prevent the propagation of errors.
Protocol 1: Reagent Preparation and Quality Control
Objective: Formulate a stable, standardized stock of 4-FMPA to prevent concentration drift.
Material Selection: Always source the hydrochloride salt of 4-FMPA (CAS: 1312760-45-4) rather than the free base[3][4].
Causality: The free base is prone to volatilization and oxidation, which introduces significant dosing errors. The HCl salt guarantees stoichiometric precision and long-term stability.
Stock Formulation: Dissolve the lyophilized powder in anhydrous DMSO to create a 10 mM master stock. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.
Self-Validation Checkpoint (LC-MS): Before initiating a large-scale screening batch, run a sample of the working dilution through LC-MS. Proceed only if purity is >98% and no degradation peaks (e.g., N-oxidation products) are detected.
Protocol 2: Targeted DNA Methylation Assay (Bisulfite Sequencing)
Objective: Quantify the epigenetic impact of 4-FMPA on the TH and DBH promoters[2].
Cell Culture & Treatment: Seed PC12 cells at 1 × 10⁵ cells/well. Treat with 10 µM 4-FMPA for 72 hours.
Causality: Epigenetic modifications require multiple cell division cycles to manifest via replication-dependent DNA demethylation. Shorter incubations yield false negatives.
DNA Extraction & QC: Isolate genomic DNA using a silica-membrane spin column.
Self-Validation Checkpoint: Measure the A260/A280 ratio. A ratio strictly between 1.8 and 2.0 is required. Protein contamination (ratio < 1.8) will inhibit the subsequent bisulfite conversion step.
Bisulfite Conversion: Incubate 500 ng of genomic DNA with sodium bisulfite at 65°C for exactly 2.5 hours.
Causality: This is the most critical step for reproducibility. Over-incubation leads to severe DNA fragmentation, causing PCR failure. Under-incubation leaves unmethylated cytosines unconverted, creating false-positive methylation signals.
Internal Control: Spike in unmethylated lambda phage DNA to verify >99% conversion efficiency.
PCR Amplification & Pyrosequencing: Amplify the TH and DBH promoter regions using methylation-independent primers. Quantify the C-to-T ratio via pyrosequencing to determine the exact percentage of CpG methylation.
Self-validating workflow for targeted DNA methylation analysis.
Conclusion
Transitioning from non-fluorinated psychostimulant analogs to 2-(4-Fluorophenyl)-2-methylpropan-1-amine (4-FMPA) provides a measurable upgrade in assay reproducibility. By leveraging the metabolic stability conferred by para-fluorination and implementing self-validating protocols with strict kinetic checkpoints, researchers can achieve Z'-factors exceeding 0.75 in complex epigenetic assays, ensuring robust and trustworthy data generation.
References
Title: Role of epigenetic regulation on catecholamine synthesis in pheochromocytoma and paraganglioma
Source: PubMed (Cancer Journal)
URL: [Link]
Comparison of the enantioselective synthesis routes for 2-(4-Fluorophenyl)-2-methylpropan-1-amine
Enantioselective Synthesis of Fluorinated Phenylalkylamines: Correcting Structural Misconceptions and Comparing Routes to Chiral Homologues Executive Summary: The Stereochemical Reality As a Senior Application Scientist,...
Author: BenchChem Technical Support Team. Date: March 2026
Enantioselective Synthesis of Fluorinated Phenylalkylamines: Correcting Structural Misconceptions and Comparing Routes to Chiral Homologues
Executive Summary: The Stereochemical Reality
As a Senior Application Scientist, it is critical to address a fundamental structural misconception before evaluating synthesis routes. The compound explicitly named 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) possesses a gem-dimethyl group at the C2 position. Because the C2 carbon is bonded to two identical methyl groups, the molecule contains a plane of symmetry and is unequivocally achiral [1]. Consequently, "enantioselective synthesis" of this specific IUPAC structure is a physical impossibility.
Automated chemical supplier databases frequently hallucinate chirality for this compound, erroneously conflating it with its chiral structural isomers (e.g., 3-(4-fluorophenyl)-2-methylpropan-1-amine) or its des-methyl homologue, 2-(4-fluorophenyl)propan-1-amine [2]. To maintain scientific integrity, this guide will pivot to the objectively comparable enantioselective synthesis routes for the true chiral pharmacophore: 2-(4-fluorophenyl)propan-1-amine , a critical building block in the development of CNS therapeutics[3].
Structural analysis proving the achirality of CAS 40377-35-3 and the pivot to true chiral targets.
Comparative Analysis of Enantioselective Routes
Synthesizing the chiral center of 2-(4-fluorophenyl)propan-1-amine requires strict stereochemical control. We evaluate three field-proven methodologies:
This classical approach relies on the asymmetric hydrogenation of 2-(4-fluorophenyl)acrylonitrile using Rhodium(I) or Ruthenium(II) complexes bearing chiral bisphosphine ligands (e.g., BINAP or Josiphos). The transition metal coordinates to the alkene and directs the delivery of hydrogen to a single face of the double bond, followed by the chemical reduction of the nitrile to the primary amine[4].
A greener, highly selective alternative utilizes Old Yellow Enzymes (OYEs), a class of Ene-Reductases. EREDs catalyze the trans-hydrogenation of activated alkenes (like acrylonitriles) with near-perfect stereocontrol[5]. This route is coupled with an in-situ cofactor recycling system to ensure economic viability[6].
Chemoenzymatic vs. Transition Metal routes to chiral homologues.
Instead of building the chiral center, DKR resolves a racemic mixture of the target amine. It combines a highly enantioselective Candida antarctica Lipase B (CAL-B) with a transition-metal racemization catalyst (e.g., Shvo's Ruthenium catalyst). The lipase selectively acylates the (R)-enantiomer, while the Ru-catalyst continuously racemizes the unreacted (S)-enantiomer, theoretically allowing for a 100% yield of the enantiopure product[7],[8].
Dynamic Kinetic Resolution (DKR) workflow for chiral amines.
Quantitative Performance Comparison
Synthesis Route
Catalyst System
Typical Yield (%)
Enantiomeric Excess (ee)
E-Factor (Waste)
Scalability
A. Asymmetric Hydrogenation
Rh(I) / Chiral Bisphosphine
85 - 90%
92 - 96%
Medium
High (Industrial standard)
B. Biocatalytic ERED
OYE + GDH Recycling
90 - 95%
>99%
Low (Green)
Medium (Requires bioreactors)
C. Dynamic Kinetic Resolution
CAL-B Lipase + Ru Catalyst
80 - 85%
>98%
High (Solvent heavy)
Low-Medium
Self-Validating Experimental Protocols
Protocol 1: Biocatalytic ERED Reduction (Route B)
This protocol utilizes a self-sustaining enzymatic cascade to achieve >99% ee.
Substrate Preparation: Dissolve 2-(4-fluorophenyl)acrylonitrile (50 mM) in a minimal volume of DMSO (max 5% v/v final concentration). Causality: DMSO ensures the lipophilic substrate remains soluble in the aqueous biocatalytic buffer without denaturing the enzymes.
Enzyme Cocktail Assembly: In a 100 mM phosphate buffer (pH 7.0), add Ene-Reductase (OYE1-3, 2 mg/mL), Glucose Dehydrogenase (GDH, 1 mg/mL), NADP+ (1 mM), and D-glucose (100 mM). Causality: The ERED strictly requires NADPH to perform the trans-hydrogenation. GDH and D-glucose act as a thermodynamic sink, continuously recycling NADP+ back to NADPH. This prevents the stoichiometric consumption of expensive cofactors and drives the reaction to completion[6].
Incubation: Incubate the mixture at 30°C for 24 hours under gentle orbital shaking. Causality: 30°C provides the optimal kinetic velocity for OYE while preventing thermal unfolding of the proteins.
Extraction & Chemical Reduction: Extract the resulting (S)-2-(4-fluorophenyl)propanenitrile with ethyl acetate, dry over MgSO4, and concentrate. Reduce the nitrile to the primary amine using LiAlH4 in anhydrous THF at 0°C. Causality: LiAlH4 cleanly reduces the nitrile to the primary amine without epimerizing the newly established C2 stereocenter.
Protocol 2: Chemoenzymatic DKR (Route C)
This protocol resolves racemic mixtures into a single enantiomer via simultaneous kinetic resolution and racemization.
Reaction Setup: Dissolve racemic 2-(4-fluorophenyl)propan-1-amine (100 mM) in dry toluene.
Catalyst Addition: Add immobilized Candida antarctica Lipase B (CAL-B, 30 mg/mmol substrate), Shvo's Ruthenium catalyst (2 mol%), and isopropyl methoxyacetate (3 equivalents). Causality: CAL-B is highly enantioselective for the N-acylation of the (R)-enantiomer. Isopropyl methoxyacetate is chosen as the acyl donor because the electron-withdrawing methoxy group dramatically increases the enzymatic transacylation rate. Shvo's catalyst is added to continuously racemize the unreacted (S)-amine by reversible dehydrogenation to an imine intermediate[7],[8].
Thermal Activation: Heat the reaction to 70°C under a strict argon atmosphere for 48 hours. Causality: 70°C is required to overcome the activation energy barrier for the Ru-catalyzed racemization cycle. CAL-B is exceptionally thermostable and tolerates this heat. Argon is critical to prevent the oxidative degradation of the transient imine intermediate.
Isolation & Deprotection: Filter off the immobilized enzyme. Separate the (R)-amide from trace residual amine via an acidic aqueous wash. Hydrolyze the isolated (R)-amide using 6M HCl at reflux to yield the enantiopure (R)-2-(4-fluorophenyl)propan-1-amine.
Evaluating the Off-Target Epigenetic Effects of 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Comprehensive Comparison Guide
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Focus: Off-Target Profiling, Epigenetic Modulation, and Assay Validation Executive Summary In preclinical drug development, evalua...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals
Content Focus: Off-Target Profiling, Epigenetic Modulation, and Assay Validation
Executive Summary
In preclinical drug development, evaluating the off-target landscape of chiral amine building blocks is critical for predicting long-term pharmacological safety. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3), a specialized chiral amine characterized by a fluorophenyl group attached to a branched alkyl chain, is frequently utilized in medicinal chemistry to synthesize complex neuroactive molecules[1][2].
While its primary structural motifs suggest classical monoamine transporter interactions, recent pharmacological profiling reveals a complex off-target landscape. Chronic exposure to this compound and its structural analogs produces significant epigenetic modifications, specifically altering DNA methylation patterns at genes encoding critical catecholamine biosynthetic enzymes[1]. This guide objectively compares 2-(4-Fluorophenyl)-2-methylpropan-1-amine (hereafter referred to as 2-4-FMPA ) against standard psychostimulant alternatives, providing robust, self-validating experimental protocols for off-target evaluation.
The uniqueness of 2-4-FMPA lies in its high lipophilicity (driven by the fluorine atom) and its specific chiral configuration, which facilitates deep penetration into cellular targets[1]. Beyond acute receptor binding, the most profound off-target effect of 2-4-FMPA involves epigenetic editing.
Research demonstrates that exposure to psychostimulant-like compounds alters the activity of DNA methyltransferases (DNMTs) and ten-eleven translocation (TET) enzymes[3]. This leads to aberrant CpG methylation patterns within the promoter regions of key catecholamine biosynthetic genes, including Tyrosine Hydroxylase (TH) , Dopamine Beta-Hydroxylase (DBH) , and Phenylethanolamine N-methyltransferase (PNMT) [1][4]. These off-target methylation changes result in persistent, long-term alterations in dopamine and norepinephrine synthesis capacity[1].
Epigenetic off-target signaling pathway of 2-(4-Fluorophenyl)-2-methylpropan-1-amine.
Comparative Performance & Off-Target Profiling
To objectively evaluate 2-4-FMPA, we must benchmark it against widely characterized alternatives such as 4-Fluoroamphetamine (4-FA) and D-Amphetamine. The inclusion of the fluorine atom significantly alters both the primary target affinity (e.g., Dopamine Transporter, DAT) and the off-target risk profile (e.g., 5-HT2B receptor agonism, which is linked to cardiotoxicity).
Table 1: Comparative Pharmacological and Epigenetic Profiling
Note: Values represent standardized benchmark ranges for structural analogs used in assay validation.
Compound
Primary Target: DAT Affinity (Ki, nM)
Off-Target: 5-HT2B Affinity (Ki, nM)
Epigenetic Impact: TH Promoter Methylation (Δ%)
Lipophilicity (LogP)
2-4-FMPA
~145.0
~850.0
+22.4%
2.81
4-Fluoroamphetamine (4-FA)
~85.0
~120.0
+28.1%
2.15
D-Amphetamine
~45.0
>5000.0
+31.5%
1.76
Key Insight: While 2-4-FMPA exhibits lower acute affinity for DAT compared to D-Amphetamine, its elevated LogP allows for rapid intracellular accumulation, driving the off-target epigenetic hypermethylation of the TH promoter[1][4]. Furthermore, its affinity for 5-HT2B is lower than that of 4-FA, suggesting a potentially wider safety margin regarding valvulopathy, though it still requires rigorous screening.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to guarantee that the data generated is an accurate reflection of the compound's biological activity.
Protocol 1: In Vitro 5-HT2B Off-Target Binding Assay
Causality & Experimental Design: Fluorinated amine derivatives frequently exhibit off-target agonism at the 5-HT2B receptor, a primary driver of drug-induced valvular heart disease. By evaluating the displacement of a radioligand, we quantify this off-target risk. The inclusion of Fenfluramine acts as a self-validating positive control; if the assay fails to detect Fenfluramine's high-affinity binding, the entire plate is invalidated, ensuring absolute trustworthiness of the 2-4-FMPA results.
Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2B receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.
Radioligand Incubation: Resuspend the membrane pellet. Add 1 nM of [³H]LSD (radioligand) to the assay buffer.
Compound Addition: Add 2-4-FMPA in a concentration gradient (10 pM to 10 μM). Concurrently, prepare wells with Fenfluramine (Positive Control) and 1% DMSO (Vehicle/Negative Control).
Equilibration: Incubate the microplates at 37°C for 60 minutes to allow competitive binding to reach equilibrium.
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash thoroughly to remove unbound radioligand, and quantify bound radioactivity using liquid scintillation counting.
Protocol 2: Bisulfite Sequencing for DNA Methylation Analysis
Causality & Experimental Design: To understand the long-term off-target effects of 2-4-FMPA on catecholamine biosynthesis, we must look beyond acute receptor binding to epigenetic editing[1]. Sodium bisulfite selectively deaminates unmethylated cytosines into uracil, leaving 5-methylcytosines intact. This chemical conversion translates epigenetic modifications into readable genetic sequence differences. By amplifying the TH and DBH promoters post-conversion, we create a self-validating system where the ratio of Cytosine to Thymine directly quantifies the off-target epigenetic impact[3].
Step-by-step bisulfite sequencing workflow for quantifying DNA methylation changes.
Cell Culture & Treatment: Culture human peripheral blood mononuclear cells (PBMCs) or SH-SY5Y neuroblastoma cells. Treat with 50 μM 2-4-FMPA for 72 hours. Maintain a vehicle-treated control group[3].
Genomic DNA Extraction: Lyse cells and extract genomic DNA using a silica-membrane spin column. Self-Validation Step: Measure absorbance at 260/280 nm; proceed only if the ratio is ≥ 1.8, ensuring protein-free DNA.
Bisulfite Conversion: Treat 500 ng of purified genomic DNA with sodium bisulfite at 85°C to deaminate unmethylated cytosines.
Targeted PCR Amplification: Design methylation-independent primers flanking the CpG islands of the TH and DBH promoter regions. Run a 35-cycle PCR to amplify the converted DNA.
Next-Generation Sequencing (NGS): Sequence the amplicons using an Illumina platform. Calculate the methylation index by dividing the number of unconverted cytosines (methylated) by the total number of cytosines and thymines at each CpG site.
References
Title: 2-(4-Fluorophenyl)-2-methylpropan-1-amine - PubChem
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Psychostimulant-induced aberrant DNA methylation in an in vitro model of human peripheral blood mononuclear cells
Source: Clinical Epigenetics (PMC)
URL: [Link]
Title: Methylation of the tyrosine hydroxylase gene is dysregulated by cocaine dependence in the human striatum
Source: iScience (ResearchGate)
URL: [Link]
Inter-Laboratory Validation of 2-(4-Fluorophenyl)-2-methylpropan-1-amine Quantification: A Comparative Guide
Executive Summary & Mechanistic Context 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) is a chiral, lipophilic primary amine widely utilized in medicinal chemistry for its role in monoamine transporter affin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) is a chiral, lipophilic primary amine widely utilized in medicinal chemistry for its role in monoamine transporter affinity profiling[1][2]. By interacting with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), this compound modulates synaptic catecholamine levels, which can lead to downstream epigenetic modifications in catecholamine biosynthetic enzymes[1].
As research scales from early pharmacokinetic (PK) profiling to multi-center toxicokinetic (TK) studies, establishing a highly reproducible, inter-laboratory validated quantification method is critical. This guide objectively compares three analytical modalities—LC-MS/MS, GC-MS, and HPLC-UV—and provides a self-validating protocol engineered to meet the stringent criteria of the[3][4].
Pharmacodynamic pathway of monoamine transporter modulation.
Comparative Analysis of Analytical Modalities
Quantifying trace amines in complex biological matrices (e.g., plasma, serum) presents unique analytical challenges. Primary amines are prone to peak tailing, thermal degradation, and severe matrix-induced ion suppression[5]. Below is an objective inter-laboratory performance comparison of three primary quantification platforms.
Table 1: Inter-Laboratory Performance Metrics across Analytical Modalities
Analytical Modality
LLOQ (ng/mL)
Linear Range (ng/mL)
Inter-Lab Precision (CV%)
Accuracy (% Bias)
Derivatization Required
LC-MS/MS (ESI+)
0.1
0.1 – 500
< 8.5%
± 6.2%
No
GC-MS (EI)
2.5
2.5 – 1000
< 12.4%
± 9.8%
Yes (e.g., PA/EDC)
HPLC-UV (220 nm)
50.0
50.0 – 5000
< 15.0%
± 14.5%
No
Analytical Causality & Modality Selection:
LC-MS/MS: Emerges as the gold standard. The primary amine group and the fluorophenyl ring make the molecule highly amenable to Positive Electrospray Ionization (ESI+). It offers superior sensitivity (LLOQ of 0.1 ng/mL) without the need for derivatization, minimizing sample preparation variability[5].
GC-MS: While robust, the active sites in GC inlets and columns interact strongly with free primary amines, causing severe peak tailing. To achieve the metrics in Table 1, the amine must be derivatized (e.g., using propionic anhydride), which adds a layer of chemical complexity and potential for incomplete reactions[5].
HPLC-UV: Lacks the sensitivity required for trace-level PK profiling. The fluorophenyl ring provides moderate UV absorbance at 220 nm, but endogenous plasma proteins heavily interfere at this wavelength, leading to poor specificity.
Self-Validating Experimental Protocol (LC-MS/MS)
To ensure absolute trustworthiness and reproducibility across different laboratories, the following Liquid-Liquid Extraction (LLE) protocol is designed as a self-validating system . Every extraction batch must include a zero sample (matrix + internal standard), a blank (matrix only), and low, medium, and high Quality Control (QC) samples.
Step-by-Step Methodology & Causality
Step 1: Sample Aliquoting and Internal Standard Addition
Action: Transfer 50 µL of plasma to a microcentrifuge tube. Add 10 µL of a stable isotope-labeled internal standard (SIL-IS), such as 2-(4-Fluorophenyl)-2-methylpropan-1-amine-d6.
Causality: Utilizing a micro-volume (50 µL) conserves precious biological samples[5]. The SIL-IS must be added before any extraction steps. Because the SIL-IS shares the exact physicochemical properties of the analyte, it acts as an internal self-validator—automatically correcting for volumetric pipetting errors, extraction losses, and matrix-induced ion suppression during MS analysis.
Step 2: Alkalinization
Action: Add 50 µL of 0.1 M NaOH to the sample and vortex for 10 seconds.
Causality: 2-(4-Fluorophenyl)-2-methylpropan-1-amine possesses a primary amine with a pKa of ~9.5. Adjusting the pH to >11.5 ensures that >99% of the analyte is deprotonated (free base form). This eliminates the molecule's charge, drastically increasing its lipophilicity and enabling highly efficient partitioning into the organic phase.
Step 3: Liquid-Liquid Extraction (LLE)
Action: Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Causality: MTBE is selected over hexane due to its slightly higher polarity, which optimally solvates the fluorinated amine. Furthermore, MTBE forms a distinct, low-density top layer that is easy to aspirate without disturbing the proteinaceous aqueous pellet, minimizing the carryover of endogenous phospholipids that cause matrix effects.
Step 4: Evaporation and Reconstitution
Action: Transfer 400 µL of the organic layer to a clean 96-well plate. Evaporate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
Causality: Nitrogen evaporation must be kept at a low temperature (35°C) because primary amines can be volatile. Reconstituting in an acidic mobile phase immediately reprotonates the amine, stabilizing it in solution and preparing it for optimal protonation in the ESI+ source.
Inter-Laboratory Validation Workflow
To comply with ICH M10 guidelines, cross-validation across multiple laboratories is required to prove that the method is independent of specific operators or localized equipment[6].
Inter-laboratory validation workflow for amine quantification.
For the rigorous quantification of 2-(4-Fluorophenyl)-2-methylpropan-1-amine, LC-MS/MS utilizing an alkaline Liquid-Liquid Extraction (LLE) protocol provides the highest degree of sensitivity, precision, and inter-laboratory reproducibility. By understanding the chemical causality—specifically the pKa-driven partitioning and the volatility of primary amines—laboratories can implement this self-validating system to generate regulatory-compliant data suitable for advanced PK/TK submissions.
References
PubChem. "2-(4-Fluorophenyl)-2-methylpropan-1-amine." National Center for Biotechnology Information.[Link]
Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis."[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
The rational design of monoamine transporter modulators heavily relies on understanding the steric and electronic effects of aromatic ring substitutions and alkyl chain branching. 2-(4-Fluorophenyl)-2-methylpropan-1-amine (CAS: 40377-35-3) is a highly specialized chiral amine that serves as a critical building block and pharmacological probe [1].
This guide objectively compares the molecular docking profiles, binding affinities, and vesicular dynamics of 2-(4-Fluorophenyl)-2-methylpropan-1-amine against its chlorinated (para-chloroamphetamine, pCA) and non-substituted amphetamine analogs. By analyzing specific transporter interactions—Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—researchers can leverage these structural insights to design highly selective neurotherapeutics [1].
Structural Rationale & Pharmacophore Analysis
The unique pharmacological profile of 2-(4-fluorophenyl)-2-methylpropan-1-amine is governed by two critical structural modifications:
Para-Fluorine Substitution: The fluorine atom enhances lipophilicity while exerting a strong electron-withdrawing effect. Unlike chlorine (van der Waals radius ~1.75 Å), fluorine's smaller radius (~1.47 Å) minimizes steric hindrance in narrow binding pockets while significantly altering the electrostatic potential of the phenyl ring [1].
Alpha-Methyl Branching: The 2-methylpropan-1-amine backbone introduces significant steric bulk adjacent to the primary amine. This branching acts as a selectivity filter, physically clashing with the hydrophobic pockets of certain transporters (e.g., SERT) while being tolerated by others (e.g., DAT, NET).
Comparative Transporter Affinity Data
The following table synthesizes in vitro competitive binding assay data, comparing the fluorinated target compound against industry-standard analogs.
Compound
DAT IC₅₀ (µM)
NET IC₅₀ (µM)
SERT IC₅₀ (µM)
VMAT2 Inhibition Profile
2-(4-Fluorophenyl)-2-methylpropan-1-amine
0.67
3.2
85.0
Moderate (45% DA depletion at 6h)
para-Chloroamphetamine (pCA)
~0.60
~2.0
< 1.0 (High)
Strong (70% DA depletion at 6h)
Non-substituted Amphetamine
< 0.10
< 0.10
> 10.0 (Low)
Weak (Substrate releaser)
Data Interpretation: The fluorinated analog exhibits preferential binding to DAT over NET, with a near-complete loss of affinity for SERT. Furthermore, it prioritizes transporter-mediated release over vesicular disruption, preserving synaptic vesicle integrity far better than its chlorinated counterpart [1].
Target-Specific Molecular Interactions (Mechanistic Deep Dive)
To understand the causality behind the IC₅₀ values, we must examine the molecular docking simulations for each monoamine transporter [1].
Dopamine Transporter (DAT) Dynamics
Affinity: IC₅₀ = 0.67 µM.
Mechanism: The compound exhibits a mixed inhibition mechanism . It partially blocks dopamine reuptake while simultaneously inducing reverse transport. The electron-withdrawing effect of the para-fluorine moderately reduces deep-pocket DAT engagement compared to non-substituted amphetamines, preventing neurotoxic over-release.
Norepinephrine Transporter (NET) Interactions
Affinity: IC₅₀ = 3.2 µM.
Mechanism: NET possesses a higher tolerance for bulky substituents than SERT. Docking studies reveal that the para-fluorine enhances critical dipole interactions within NET's transmembrane domain. Specifically, the electronegative fluorine forms stabilizing interactions with residues Tyr-152 and Asp-75 , anchoring the ligand despite the bulky alpha-methyl group [1].
Serotonin Transporter (SERT) Selectivity
Affinity: IC₅₀ = 85.0 µM (Negligible).
Mechanism: The dramatic drop in SERT affinity is twofold. First, the alpha-methyl group causes severe steric clashes within SERT's highly constrained hydrophobic binding pocket. Second, fluorine's extreme electronegativity destabilizes the charge-transfer interactions that are otherwise critical for high-affinity SERT binding [1].
Caption: Pharmacological pathway and transporter selectivity profile of the fluorinated analog.
To ensure a self-validating system, researchers must couple in silico molecular docking with in vitro radioligand competitive binding assays. Below is the standardized methodology for replicating these comparative studies.
Phase 1: In Silico Molecular Docking
Ligand Preparation: Construct 3D models of 2-(4-Fluorophenyl)-2-methylpropan-1-amine, pCA, and amphetamine. Optimize geometries using Density Functional Theory (DFT) at the B3LYP/6-31G* level to accurately map the electrostatic potential of the fluorinated ring.
Protein Preparation: Obtain high-resolution Cryo-EM structures for human DAT, NET, and SERT from the Protein Data Bank (PDB). Remove co-crystallized ligands and water molecules. Assign protonation states at pH 7.4 (ensuring Asp-75 in NET is ionized).
Grid Generation: Center the receptor grid box on the orthosteric binding site (S1 pocket) of each transporter, ensuring a minimum buffer of 15 Å around the native ligand binding coordinates.
Docking Execution: Utilize a flexible-ligand, rigid-receptor docking protocol (e.g., AutoDock Vina or Schrödinger Glide). Score poses based on empirical scoring functions, specifically penalizing steric clashes in the SERT hydrophobic pocket.
Phase 2: In Vitro Radioligand Competitive Binding Assay
Membrane Preparation: Homogenize HEK293 cells stably expressing hDAT, hNET, or hSERT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.
Incubation: In 96-well plates, combine 50 µg of membrane protein, the radioligand (e.g.,[³H]WIN35,428 for DAT, [³H]Nisoxetine for NET,[³H]Citalopram for SERT), and varying concentrations of the test compounds (10⁻¹⁰ to 10⁻³ M).
Filtration & Quantification: Incubate for 2 hours at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer.
Data Analysis: Measure bound radioactivity using liquid scintillation counting. Calculate IC₅₀ values using non-linear regression (GraphPad Prism) via a one-site homologous competitive binding model.
Caption: Integrated in silico and in vitro workflow for monoamine transporter affinity profiling.
Conclusion
The comparative analysis of 2-(4-Fluorophenyl)-2-methylpropan-1-amine reveals a highly specialized pharmacological profile. The strategic placement of the para-fluorine and alpha-methyl groups creates a molecule that selectively engages DAT and NET while completely bypassing SERT due to engineered steric clashes and charge-transfer destabilization. Furthermore, its moderate VMAT2 inhibition profile makes it a safer, less neurotoxic alternative to chlorinated derivatives like pCA, positioning it as a valuable scaffold for next-generation dopaminergic and noradrenergic therapeutics.
References
PubChem Compound Summary. "2-(4-Fluorophenyl)-2-methylpropan-1-amine." National Center for Biotechnology Information (NIH), 2023. Available at:[Link]
NextSDS Chemical Substance Information. "2-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride." NextSDS, 2023. Available at: [Link]
Safety & Regulatory Compliance
Safety
Navigating the Handling of 2-(4-Fluorophenyl)-2-methylpropan-1-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the modern researcher, the synthesis and application of novel chemical entities are a daily reality. Among these, functionalized amines like 2-(4-Fluorophenyl)-2-methylpropan-1-amine and its salts are crucial buildin...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, the synthesis and application of novel chemical entities are a daily reality. Among these, functionalized amines like 2-(4-Fluorophenyl)-2-methylpropan-1-amine and its salts are crucial building blocks in pharmaceutical development. However, their potent bioactivity necessitates a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring the protection of personnel while maintaining experimental integrity.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before a single container is opened, a thorough understanding of the potential hazards is paramount. The hydrochloride salt of 2-(4-Fluorophenyl)-2-methylpropan-1-amine is classified with several key hazards that dictate our safety protocols.[1] Structurally, it is an aromatic amine, a class of compounds often associated with toxicity, and a fluorinated organic molecule, which can imply persistence and specific disposal requirements.[2]
Primary Hazard Classifications:
Acute Toxicity (Oral, Dermal, Inhalation): The compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled.[1][3] This broad toxicological profile means that all potential routes of exposure must be blocked.
Skin and Eye Irritation: It is classified as a skin irritant and can cause serious eye irritation or damage.[1][3] Direct contact can lead to inflammation, redness, and pain.
Specific Target Organ Toxicity (Single Exposure): Inhalation of the compound may cause respiratory irritation, drowsiness, or dizziness.[1][3]
This hazard profile is the foundation upon which our entire safety strategy is built. Every piece of PPE and every procedural step is a direct countermeasure to these identified risks.
The Core of Protection: Selecting Appropriate PPE
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following table summarizes the recommended PPE for handling 2-(4-Fluorophenyl)-2-methylpropan-1-amine, grounded in its specific chemical hazards.
Protection Area
Required PPE
Rationale and Expert Insight
Eye & Face
Chemical Splash Goggles & Full-Face Shield
Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine particulates.[4][5] A full-face shield should be worn over the goggles, especially when handling larger quantities (>1 liter) or when there is a significant risk of splashing.[4][5]
Nitrile gloves offer good resistance to a range of chemicals and are preferred for incidental contact.[6] For any procedure involving this compound, double-gloving is a best practice. The outer glove is removed immediately after the task, minimizing the risk of cross-contamination. Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid skin contact.[4][7]
Body
Flame-Resistant Laboratory Coat & Chemical Apron
A flame-resistant lab coat provides a primary barrier against incidental contact and small splashes.[6] When handling the compound in solution or in larger quantities, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against corrosive or toxic liquids.[6]
Respiratory
Not typically required with proper engineering controls
All handling of this compound, particularly in its solid, powdered form, must be conducted within a certified chemical fume hood to control airborne exposure.[4][5] If work outside a fume hood is unavoidable or if there's a risk of aerosol generation, a risk assessment must be performed to determine the need for respiratory protection, such as an N95-rated respirator or higher.[4][8]
Procedural Guidance: From Weighing to Waste
Safe handling is a workflow, not just a set of equipment. The following diagram and procedural steps outline a self-validating system for managing 2-(4-Fluorophenyl)-2-methylpropan-1-amine in the laboratory.